Product packaging for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 876715-72-9)

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Cat. No.: B1274842
CAS No.: 876715-72-9
M. Wt: 208.26 g/mol
InChI Key: MJWGGQHOCHEUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H9FN2S and its molecular weight is 208.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2S B1274842 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine CAS No. 876715-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-9-4-2-1-3-7(9)5-8-6-13-10(12)14-8/h1-4,6H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWGGQHOCHEUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392019
Record name 5-(2-fluorobenzyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876715-72-9
Record name 5-(2-fluorobenzyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Biological Potential of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a member of the promising 2-aminothiazole class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document compiles available information and extrapolates probable characteristics based on extensive research into structurally related analogs. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into its synthesis, potential mechanisms of action, and methodologies for its evaluation.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a central 1,3-thiazole ring, which is a common scaffold in many biologically active molecules. The structure is further characterized by a 2-fluorobenzyl group at the 5-position and a primary amine at the 2-position.[1] The presence of the fluorine atom on the benzyl ring is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1]

Table 1: Core Chemical Properties of this compound

PropertyValueSource
IUPAC Name 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine[1]
CAS Number 876715-72-9[1]
Molecular Formula C₁₀H₉FN₂S[1]
Molecular Weight 208.26 g/mol [1]
Purity (Typical) ≥95% (commercial grade)[1]

Table 2: Predicted Physicochemical and Spectral Properties

PropertyPredicted Value / Characteristic Peaks
Melting Point Solid at room temperature.
Boiling Point High boiling point, likely decomposes upon heating.
Solubility Likely soluble in organic solvents like DMSO and DMF. Solubility in aqueous solutions is expected to be low but may be enhanced at acidic pH due to the basicity of the amino group.
¹H NMR Aromatic protons (fluorobenzyl group): ~7.0-7.5 ppm; Thiazole proton: ~6.5-7.0 ppm; Methylene protons (-CH₂-): ~4.0 ppm; Amine protons (-NH₂): Broad singlet, variable chemical shift.
¹³C NMR Aromatic carbons: ~115-160 ppm; Thiazole carbons: ~100-170 ppm; Methylene carbon: ~30-40 ppm.
IR Spectroscopy N-H stretching (primary amine): two bands around 3300-3500 cm⁻¹; C=N stretching (thiazole ring): ~1600-1650 cm⁻¹; C-F stretching: ~1000-1400 cm⁻¹.
Mass Spectrometry Molecular ion peak (M+) at m/z ≈ 208.26.

Synthesis and Experimental Protocols

The most probable synthetic route for this compound is the Hantzsch thiazole synthesis.[1] This versatile method involves the condensation of an α-haloketone with a thiourea.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Preparation of α-haloketone cluster_1 Hantzsch Thiazole Synthesis 2_fluorophenylacetic_acid 2-Fluorophenylacetic acid acid_chloride 2-Fluorophenylacetyl chloride 2_fluorophenylacetic_acid->acid_chloride SOCl₂ thionyl_chloride Thionyl chloride diazoketone Diazoketone intermediate acid_chloride->diazoketone CH₂N₂ diazomethane Diazomethane alpha_haloketone 1-Bromo-3-(2-fluorophenyl)propan-2-one diazoketone->alpha_haloketone HBr hbr HBr or HCl target_compound This compound alpha_haloketone->target_compound Condensation with Thiourea thiourea Thiourea thiourea->target_compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Materials:

  • 1-Bromo-3-(2-fluorophenyl)propan-2-one (1 equivalent)

  • Thiourea (1 equivalent)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-3-(2-fluorophenyl)propan-2-one in ethanol.

  • Add an equimolar amount of thiourea to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Biological Activity and Potential Applications

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including anticancer and antimicrobial effects.[2][3][4]

Anticancer Potential

Derivatives of 2-aminothiazole have demonstrated significant cytotoxic activity against various cancer cell lines.[2][4] The proposed mechanisms of action often involve the modulation of key signaling pathways that are crucial for cancer cell proliferation and survival.

Potential Mechanisms of Anticancer Activity:

  • Kinase Inhibition: Many 2-aminothiazole derivatives act as inhibitors of various protein kinases, such as VEGFR-2, which are involved in angiogenesis, and components of the PI3K/Akt pathway, which regulates cell growth and survival.[3]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[2]

  • Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, such as G0/G1 or G2/M, preventing cancer cell division.[2]

Anticancer_Mechanism compound 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine kinase Protein Kinases (e.g., VEGFR-2, PI3K/Akt) compound->kinase Inhibition bcl2 Bcl-2 Family Proteins compound->bcl2 Modulation cell_cycle Cell Cycle Checkpoints compound->cell_cycle Interference apoptosis Apoptosis kinase->apoptosis bcl2->apoptosis cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cell_cycle_arrest->cancer_cell_death

Caption: Potential anticancer mechanisms of 2-aminothiazole derivatives.

Antimicrobial Potential

2-Aminothiazole derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.[5][6]

Potential Mechanisms of Antimicrobial Activity:

  • Inhibition of Cell Wall Synthesis: Some derivatives are known to inhibit enzymes like MurB, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6]

  • Disruption of Fungal Cell Membranes: In fungi, these compounds can inhibit enzymes such as CYP51 (lanosterol 14α-demethylase), which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane.[6]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Prepare a serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound, as a member of the 2-aminothiazole family, holds significant promise as a scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is currently scarce, the extensive research on related analogs strongly suggests its potential as an anticancer and antimicrobial agent. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and established protocols for evaluating its biological activity. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

An In-depth Technical Guide to 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and explores the biological activities and mechanisms of action characteristic of the 2-aminothiazole scaffold, with a specific focus on the Wnt signaling pathway.

Chemical Identity and Synonyms

IUPAC Name: 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine[1]

Synonyms:

  • 2-Amino-5-(2-fluorobenzyl)thiazole[1]

  • 5-(2-Fluoro-benzyl)-thiazol-2-ylamine[1]

The core structure of this molecule features a 1,3-thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This core is substituted at the 2-position with a primary amine group and at the 5-position with a 2-fluorobenzyl group. The presence of the fluorine atom on the benzyl ring is a key feature, as it can significantly influence the compound's lipophilicity and its interactions with biological targets.[1]

Physicochemical Properties

PropertyValueSource/Analogue
Molecular Formula C₁₀H₉FN₂S[1]
Molecular Weight 208.26 g/mol [1]
CAS Number 876715-72-9[1]
Appearance Solid (predicted)General property of similar compounds[2]
Melting Point (°C) Data not availableN/A
Analogue Melting Point (°C)139-140Ethyl 5-benzoyl-4-benzyl-1,3-thiazol-2-ylcarbamate[3]
Analogue Melting Point (°C)156-157Methyl 5-benzoyl-4-benzyl-1,3-thiazol-2-ylcarbamate[3]
Solubility Soluble in DMSO (predicted)General property of similar compounds
pKa Data not availableN/A

Experimental Protocols: Synthesis of this compound

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclization of an α-haloketone with a thiourea or thioamide. The following is a representative experimental protocol for the synthesis of 5-(substituted benzyl)-1,3-thiazol-2-amines, adapted from established methodologies for similar compounds.

Reaction Scheme:

Experimental Workflow Diagram:

G Synthetic Workflow for this compound cluster_0 Step 1: Synthesis of α-haloketone cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Purification start 2-Fluorobenzyl halide friedel_crafts Friedel-Crafts Acylation start->friedel_crafts reagent1 Acylating agent (e.g., acetyl chloride) reagent1->friedel_crafts intermediate1 1-(2-Fluorophenyl)propan-2-one friedel_crafts->intermediate1 halogenation Halogenation (e.g., with Br₂) intermediate1->halogenation alpha_haloketone 1-Bromo-1-(2-fluorophenyl)propan-2-one halogenation->alpha_haloketone cyclization Cyclization alpha_haloketone->cyclization thiourea Thiourea thiourea->cyclization product This compound cyclization->product purification Recrystallization or Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: A representative workflow for the synthesis of the target compound.

Materials:

  • 2-Fluorobenzyl bromide

  • Acetonitrile

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Synthesis of the α-haloketone intermediate: A detailed procedure for the synthesis of the specific α-haloketone precursor, 1-bromo-3-(2-fluorophenyl)propan-2-one, would first be required. This can typically be achieved by reacting 2-fluorobenzylmagnesium bromide with bromoacetyl bromide.

  • Hantzsch Thiazole Synthesis:

    • In a round-bottom flask, dissolve 1-bromo-3-(2-fluorophenyl)propan-2-one (1 equivalent) in ethanol.

    • Add thiourea (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited, the 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Derivatives of 2-aminothiazole have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

A significant mechanism of action for some 2-aminothiazole derivatives in cancer is the inhibition of key signaling pathways that regulate cell proliferation and survival. One such pathway is the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[7][8]

Inhibition of the Wnt Signaling Pathway by a 2-Aminothiazole Derivative:

A notable example is the 2-aminothiazole derivative KY-05009 (5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide), which has been identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK) .[9][10] TNIK is a serine/threonine kinase that plays a crucial role in the downstream regulation of the Wnt signaling pathway.[7][8]

The canonical Wnt signaling pathway is activated when a Wnt ligand binds to its receptor, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation. TNIK is a key component of this nuclear complex and is required for the transcriptional activity of TCF4.[11]

By inhibiting the kinase activity of TNIK, KY-05009 prevents the phosphorylation of TCF4, thereby suppressing the transcription of Wnt target genes and inhibiting the proliferation of cancer cells.[10][12][13]

Wnt Signaling Pathway Inhibition Diagram:

G Inhibition of Wnt Signaling by a 2-Aminothiazole TNIK Inhibitor cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_degradation Degradation beta_catenin_cyto->beta_catenin_degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF4 TCF4 beta_catenin_nuc->TCF4 Binds TNIK TNIK TCF4->TNIK Recruits Transcription Transcription of Proliferation Genes TCF4->Transcription Activates TNIK->TCF4 Phosphorylates KY05009 2-Aminothiazole Inhibitor (e.g., KY-05009) KY05009->TNIK Inhibits

Caption: A simplified diagram of the Wnt signaling pathway and its inhibition by a 2-aminothiazole derivative.

Conclusion

This compound represents a molecule of interest within the broader class of 2-aminothiazole derivatives. While specific data on this compound remains to be fully elucidated in publicly accessible literature, its structural features suggest potential for biological activity. The established synthetic routes and the well-documented role of the 2-aminothiazole scaffold as a privileged structure in drug discovery provide a strong foundation for future research. In particular, the potential for this class of compounds to modulate critical signaling pathways, such as the Wnt pathway, underscores their importance for the development of novel therapeutic agents. Further investigation into the specific biological profile of this compound is warranted to fully understand its potential in drug development.

References

An In-depth Technical Guide on 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the key molecular characteristics of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a compound of interest in medicinal chemistry and drug discovery.

Molecular Identity and Structure

This compound is a derivative of thiazole distinguished by a 2-fluorobenzyl group attached to the 5th position of the thiazole ring and an amine group at the 2nd position. This specific arrangement of functional groups is crucial to its chemical properties and biological interactions. The core structure consists of a 1,3-thiazole ring, with a 2-fluorobenzyl substituent and a primary amine group. The fluorine atom's presence on the benzyl group can notably influence the molecule's lipophilicity and pharmacokinetic profile.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference and comparison.

ParameterValue
Molecular Formula C₁₀H₉FN₂S[1]
Molecular Weight 208.26 g/mol [1]
CAS Number 876715-72-9[1]
IUPAC Name 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine[1]
Alternative Names 2-Amino-5-(2-fluorobenzyl)thiazole; 5-(2-Fluoro-benzyl)-thiazol-2-ylamine[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of thiazole derivatives can be complex and are often proprietary or published in peer-reviewed chemical literature. A general approach to the synthesis of similar 2-aminothiazole compounds involves the Hantzsch thiazole synthesis, where a haloketone is reacted with a thiourea derivative. For the specific synthesis of this compound, a potential route could involve the reaction of a suitably substituted α-haloketone with thiourea.

Analytical characterization of the final compound would typically involve techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to elucidate the molecular structure.

  • Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy to identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC) to determine purity.

Conceptual Research Workflow

The following diagram illustrates a conceptual workflow for the investigation of this compound in a drug discovery context.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development cluster_3 Candidate Selection a Compound Synthesis b Structural Characterization (NMR, MS, IR) a->b c Purity Analysis (HPLC) b->c d Primary Screening (Target-based assays) c->d e Dose-Response Studies d->e f Mechanism of Action Studies e->f g ADME/Tox Profiling f->g h In Vivo Efficacy Studies (Animal Models) g->h i Lead Optimization h->i j Selection of Development Candidate i->j

Caption: Conceptual workflow for drug discovery and development.

References

An In-depth Technical Guide to 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine (CAS: 876715-72-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a synthetic organic compound belonging to the 2-aminothiazole class of molecules.[1] The presence of the 2-aminothiazole scaffold, a well-established pharmacophore, suggests its potential for biological activity. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, and its potential as an anticancer agent based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. The structure consists of a central 1,3-thiazole ring, a primary amine at the 2-position, and a 2-fluorobenzyl group at the 5-position.[1] The fluorine substitution on the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 876715-72-9
IUPAC Name This compound
Alternative Names 2-Amino-5-(2-fluorobenzyl)thiazole, 5-(2-Fluoro-benzyl)-thiazol-2-ylamine
Molecular Formula C₁₀H₉FN₂S
Molecular Weight 208.26 g/mol
Appearance Solid (predicted)
Purity (Commercial) ≥95%

Synthesis and Experimental Protocols

Proposed Synthesis of this compound via Hantzsch Synthesis

The proposed synthetic route involves a two-step process, starting from 3-(2-fluorophenyl)propanoic acid.

Step 1: Synthesis of 1-Bromo-3-(2-fluorophenyl)propan-2-one (α-haloketone intermediate)

  • Activation of Carboxylic Acid: To a solution of 3-(2-fluorophenyl)propanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) to ensure the complete formation of the acid chloride.

  • Diazomethane Treatment: In a separate flask, prepare a solution of diazomethane in diethyl ether. Cool the acid chloride solution to 0 °C and add the ethereal solution of diazomethane dropwise until a persistent yellow color is observed.

  • Hydrobromination: Carefully add a 48% aqueous solution of hydrobromic acid (HBr) dropwise to the reaction mixture at 0 °C until the evolution of nitrogen gas ceases and the yellow color disappears.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-bromo-3-(2-fluorophenyl)propan-2-one.

Step 2: Cyclization to this compound

  • Reaction Setup: Dissolve 1-bromo-3-(2-fluorophenyl)propan-2-one (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the formation of the product by TLC.

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Neutralize the reaction mixture with a base such as sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain this compound.

G start 3-(2-fluorophenyl)propanoic acid step1 Activation and Bromination (Oxalyl chloride, Diazomethane, HBr) start->step1 intermediate 1-Bromo-3-(2-fluorophenyl)propan-2-one step1->intermediate step2 Hantzsch Cyclization (Thiourea, Ethanol, Reflux) intermediate->step2 end This compound step2->end

Proposed synthesis workflow for this compound.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is limited in publicly accessible literature, the 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, particularly as an anticancer agent.[2] Derivatives of 2-amino-5-benzylthiazole have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma, melanoma, and hepatocarcinoma.[1][3]

Potential Anticancer Activity

Based on the activity of structurally similar compounds, this compound is predicted to exhibit anticancer properties. The mechanism of action for many 2-aminothiazole derivatives involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.

A plausible mechanism of action for this compound is the inhibition of one or more protein kinases involved in cancer progression. For instance, some 2-aminothiazole derivatives are known to be potent inhibitors of Src family kinases or receptor tyrosine kinases like VEGFR.

G cluster_0 Kinase Activity compound This compound kinase Protein Kinase (e.g., Src, VEGFR) compound->kinase Inhibition substrate Substrate Protein kinase->substrate apoptosis Apoptosis atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation downstream Downstream Signaling phosphorylated_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation downstream->apoptosis Leads to

Potential mechanism of action via kinase inhibition.

Proposed Experimental Protocol for In Vitro Anticancer Activity Screening

To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

MTT Assay Protocol
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G start Seed cancer cells in 96-well plate treatment Treat with this compound start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Solubilize formazan with DMSO formazan_formation->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate analysis Calculate IC50 value read_plate->analysis

Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a promising scaffold for further investigation in the field of drug discovery, particularly for the development of novel anticancer agents. Its structural similarity to known kinase inhibitors suggests a potential mechanism of action involving the modulation of key signaling pathways in cancer cells. The proposed synthesis and biological evaluation protocols in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its specific molecular targets and to evaluate its efficacy and safety in preclinical models.

References

An In-depth Technical Guide to the Synthesis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the key starting materials required for the preparation of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the widely recognized Hantzsch thiazole synthesis, which involves the preparation of an α-haloketone intermediate followed by its cyclization with thiourea.

Core Synthesis Strategy: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. For the target molecule, this compound, the synthesis can be logically divided into two main stages:

  • Synthesis of the α-haloketone intermediate: Preparation of 1-chloro-3-(2-fluorophenyl)propan-2-one.

  • Cyclization: Reaction of the α-haloketone with thiourea to form the final 2-aminothiazole product.

This guide will provide detailed experimental protocols for each stage, supported by quantitative data from analogous reactions found in the scientific literature.

Stage 1: Synthesis of 1-chloro-3-(2-fluorophenyl)propan-2-one

A robust method for the synthesis of the key α-chloroketone intermediate is the Arndt-Eistert homologation of 2-fluorophenylacetic acid. This multi-step sequence involves the conversion of the carboxylic acid to its next highest homolog, which is then converted to the α-chloroketone.

Step 1.1: Preparation of 2-Fluorophenylacetyl Chloride

The initial step is the conversion of 2-fluorophenylacetic acid to its corresponding acid chloride. This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol:

A solution of 2-fluorophenylacetic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene is treated with an excess of thionyl chloride (typically 1.5-2.0 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction mixture is stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂) ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2-fluorophenylacetyl chloride, which can often be used in the next step without further purification.

ParameterValue/ConditionReference Analogy
Starting Material 2-Fluorophenylacetic AcidPhenylacetic Acid
Reagent Thionyl Chloride (SOCl₂)Thionyl Chloride
Solvent Dichloromethane (DCM)Benzene
Temperature RefluxReflux
Reaction Time 1-2 hours2 hours
Typical Yield >90% (crude)~71% (distilled)
Step 1.2: Preparation of 1-diazo-3-(2-fluorophenyl)propan-2-one

The Arndt-Eistert reaction proceeds via a diazoketone intermediate. This is synthesized by reacting the previously prepared 2-fluorophenylacetyl chloride with diazomethane (CH₂N₂). It is crucial to use at least two equivalents of diazomethane, as one equivalent reacts with the acid chloride and the second neutralizes the hydrogen chloride (HCl) generated. An alternative, safer procedure involves the use of a base like triethylamine to scavenge the HCl.[1]

Experimental Protocol:

A solution of 2-fluorophenylacetyl chloride (1 equivalent) in a dry, inert solvent like diethyl ether is added dropwise to a cooled (0 °C) solution of diazomethane (at least 2 equivalents) in diethyl ether. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After the reaction is complete, the excess diazomethane can be quenched by the careful addition of a weak acid like acetic acid. The solvent is then removed under reduced pressure to afford the crude diazoketone.

ParameterValue/ConditionReference Analogy
Starting Material 2-Fluorophenylacetyl ChlorideBenzoyl Chloride
Reagent Diazomethane (CH₂N₂)Diazomethane
Solvent Diethyl EtherDiethyl Ether
Temperature 0 °C to room temperature-10 °C to room temperature
Reaction Time 1-2 hours1.5 hours
Typical Yield High (often used crude)85%

Caution: Diazomethane is toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety precautions.

Step 1.3: Preparation of 1-chloro-3-(2-fluorophenyl)propan-2-one

The final step in the synthesis of the α-haloketone intermediate is the reaction of the diazoketone with hydrogen chloride. The HCl can be bubbled through the solution or generated in situ.

Experimental Protocol:

The crude 1-diazo-3-(2-fluorophenyl)propan-2-one is dissolved in an inert solvent such as diethyl ether or dichloromethane. The solution is then treated with a stream of anhydrous hydrogen chloride gas, or a solution of HCl in a suitable solvent, until the yellow color of the diazoketone disappears and nitrogen evolution ceases. The solvent is then removed under reduced pressure to yield the crude 1-chloro-3-(2-fluorophenyl)propan-2-one. Purification can be achieved by chromatography or distillation if necessary.

ParameterValue/ConditionReference Analogy
Starting Material 1-diazo-3-(2-fluorophenyl)propan-2-oneDiazoacetophenone
Reagent Hydrogen Chloride (HCl)Hydrogen Chloride
Solvent Diethyl EtherDiethyl Ether
Temperature 0 °C to room temperatureNot specified
Reaction Time Until N₂ evolution ceasesNot specified
Typical Yield Moderate to highNot specified

Stage 2: Hantzsch Thiazole Synthesis of this compound

With the α-chloroketone in hand, the final step is the cyclocondensation reaction with thiourea to form the desired 2-aminothiazole ring. This reaction is a cornerstone of heterocyclic chemistry and is generally high-yielding.

Experimental Protocol:

A mixture of 1-chloro-3-(2-fluorophenyl)propan-2-one (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent, such as ethanol or a mixture of ethanol and water, is heated at reflux.[2] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product may precipitate. Alternatively, the solvent is removed, and the residue is treated with a base, such as sodium bicarbonate solution, to neutralize any acid formed and precipitate the free base of the product. The solid product is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

ParameterValue/ConditionReference Analogy
Starting Material 1-chloro-3-(2-fluorophenyl)propan-2-one3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
Reagent ThioureaThiourea
Solvent Ethanol/Water (1:1)Ethanol/Water (1:1)
Temperature Reflux (~78 °C)65 °C
Reaction Time 2-4 hours2-3.5 hours
Typical Yield 70-90%79-90%

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound starting from 2-fluorophenylacetic acid.

Synthesis_Workflow A 2-Fluorophenylacetic Acid B 2-Fluorophenylacetyl Chloride A->B SOCl₂ C 1-diazo-3-(2-fluorophenyl)propan-2-one B->C CH₂N₂ D 1-chloro-3-(2-fluorophenyl)propan-2-one C->D HCl F This compound D->F Hantzsch Synthesis E Thiourea E->F

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of the starting materials for this compound. By following the detailed experimental protocols for the Arndt-Eistert homologation and the Hantzsch thiazole synthesis, researchers and drug development professionals can efficiently access this important heterocyclic scaffold. The provided quantitative data, based on analogous reactions, offers a practical reference for expected outcomes. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling hazardous reagents like thionyl chloride and diazomethane.

References

Unraveling the Therapeutic Potential of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – An in-depth review of available scientific literature and chemical databases reveals that the specific mechanism of action for the compound 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine remains largely uncharacterized in publicly accessible research. While this molecule, belonging to the broader class of 2-aminothiazole derivatives, holds potential for biological activity, detailed experimental data, quantitative analyses, and defined signaling pathways are not yet established. This technical guide provides a comprehensive overview of the predicted activities based on the well-documented properties of the 2-aminothiazole scaffold, offering a foundational understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a small molecule with the chemical formula C₁₀H₉FN₂S. Its structure features a central 1,3-thiazole ring, which is a common pharmacophore in medicinal chemistry, substituted with a 2-fluorobenzyl group at the 5-position and an amine group at the 2-position. The presence of the fluorine atom on the benzyl ring is known to potentially enhance metabolic stability and binding affinity to biological targets.[1]

Table 1: Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₉FN₂S
Molecular Weight 208.26 g/mol
CAS Number 876715-72-9
IUPAC Name This compound
Alternative Names 2-Amino-5-(2-fluorobenzyl)thiazole; 5-(2-Fluoro-benzyl)-thiazol-2-ylamine

Predicted Mechanism of Action: An Extrapolation from 2-Aminothiazole Derivatives

The 2-aminothiazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The specific mechanism of action is highly dependent on the nature and position of the substituents on the thiazole ring.

Based on the activities of structurally related compounds, the mechanism of action for this compound is likely to involve one or more of the following:

  • Enzyme Inhibition: Many 2-aminothiazole derivatives function as inhibitors of various enzymes. A plausible hypothesis is that this compound could target specific kinases, a class of enzymes often implicated in cancer and inflammatory diseases.[1]

  • Receptor Binding: The compound may act as a ligand for specific cellular receptors, thereby modulating downstream signaling pathways that control cellular processes such as proliferation, differentiation, and apoptosis.[1]

  • Antimicrobial Activity: The thiazole ring is a key component of some antimicrobial agents. The compound could potentially interfere with essential microbial processes, such as cell wall synthesis or DNA replication.[1]

It is important to emphasize that these are predicted mechanisms based on the broader class of 2-aminothiazole derivatives and have not been experimentally validated for this compound itself.

Potential Signaling Pathways

Given the potential for kinase inhibition, a hypothetical signaling pathway that could be modulated by this compound is depicted below. This diagram illustrates a generic kinase signaling cascade often associated with cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Kinase_3 Kinase_3 Kinase_2->Kinase_3 Transcription_Factor Transcription_Factor Kinase_3->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Activation Growth_Factor Growth_Factor Growth_Factor->Receptor Compound 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine Compound->Kinase_2 Inhibition

Caption: Hypothetical inhibition of a cytoplasmic kinase cascade.

Experimental Protocols: A Roadmap for Future Investigation

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following outlines key experimental protocols that would be necessary:

Table 2: Proposed Experimental Workflow

Experimental PhaseAssays and MethodologiesPurpose
Initial Screening Cell viability assays (e.g., MTT, CellTiter-Glo) across a panel of cancer cell lines.To identify potential cytotoxic or cytostatic effects and determine preliminary IC₅₀ values.
Target Identification Kinase profiling assays (e.g., KINOMEscan), affinity chromatography, or yeast two-hybrid screening.To identify specific protein targets of the compound.
Mechanism Validation Western blotting for key signaling proteins, cell cycle analysis (flow cytometry), apoptosis assays (e.g., Annexin V/PI staining).To confirm the modulation of predicted signaling pathways and cellular effects.
In Vivo Efficacy Xenograft or syngeneic mouse models of cancer.To evaluate the anti-tumor efficacy and tolerability of the compound in a living organism.

graph G {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];

A [label="Compound Synthesis\nand Characterization"]; B [label="In Vitro Screening\n(Cell Viability Assays)"]; C [label="Target Identification\n(e.g., Kinase Profiling)"]; D [label="Lead Compound Identification"]; E [label="Mechanism of Action Studies\n(Western Blot, Cell Cycle Analysis)"]; F [label="In Vivo Efficacy Studies\n(Xenograft Models)"]; G [label="Preclinical Development"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: A typical workflow for drug discovery and mechanism of action studies.

Conclusion and Future Directions

While the specific mechanism of action for this compound is not currently detailed in scientific literature, its chemical structure suggests significant potential for biological activity. As a member of the versatile 2-aminothiazole family, it warrants further investigation to uncover its therapeutic promise. The lack of published data presents a clear opportunity for novel research in the fields of medicinal chemistry and pharmacology. Future studies should focus on systematic screening and target identification to unlock the full potential of this and related compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on the extrapolation of data from related chemical compounds. The biological activities and mechanisms described herein are predictive and require experimental validation.

References

Technical Guide: Solubility Profile of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the general properties of 2-aminothiazole derivatives. Furthermore, it outlines a standardized experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to be a foundational resource for researchers, aiding in the design and execution of experiments to ascertain the critical solubility parameters of this compound, which are essential for its application in drug development and other scientific endeavors.

Introduction

This compound is a heterocyclic compound featuring a 2-aminothiazole core. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. An understanding of the solubility of this compound in different solvent systems is paramount for its synthesis, purification, formulation, and in vitro/in vivo testing.

Physicochemical Properties

  • Molecular Formula: C₁₀H₉FN₂S

  • Molecular Weight: 208.26 g/mol

  • Structure:

    • A central 1,3-thiazole ring.

    • An amine group at the 2-position.

    • A 2-fluorobenzyl group at the 5-position.

The presence of the amine group suggests that the compound's solubility will be pH-dependent, with increased solubility in acidic conditions due to the formation of a soluble salt. The fluorobenzyl group increases the molecule's lipophilicity.

Qualitative Solubility Profile

Based on this, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Protic Water (acidic)SolubleThe basic amine group will be protonated in acidic aqueous solutions, forming a more soluble salt.
Water (neutral/basic)Sparingly SolubleThe presence of the lipophilic 2-fluorobenzyl group is likely to limit solubility in neutral or basic aqueous media.
EthanolSolubleAlcohols are polar protic solvents capable of hydrogen bonding with the amine and thiazole nitrogen, facilitating dissolution.
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
N,N-Dimethylformamide (DMF)SolubleDMF is another strong, polar aprotic solvent that is expected to readily dissolve the compound.
AcetonitrileModerately SolubleAcetonitrile is a polar aprotic solvent, but generally has a lower solvating power for polar compounds compared to DMSO and DMF.
Non-Polar Dichloromethane (DCM)Sparingly SolubleThe overall polarity of the molecule may allow for some solubility in less polar solvents like DCM.
Diethyl EtherSparingly SolubleThe parent 2-aminothiazole shows solubility in diethyl ether, suggesting some degree of solubility for this derivative.
HexaneInsolubleAs a highly non-polar solvent, hexane is unlikely to effectively solvate the polar 2-aminothiazole core.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the equilibrium solubility of this compound.

Materials
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a magnetic stirrer or orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation of Undissolved Solid:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved solid particles.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Dilute the filtered saturated solution samples with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples and determine the concentration of the solute in the saturated solution by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent, taking into account any dilution factors. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Equilibrate (24-48h at constant T) A->B C Sedimentation B->C D Filter supernatant C->D F Dilute filtered sample D->F E Prepare standards & calibration curve G Analyze sample (HPLC/UV-Vis) E->G F->G H Calculate solubility G->H

Caption: Workflow for determining the equilibrium solubility of a compound.

Hypothetical Signaling Pathway Involvement

Disclaimer: The following diagram illustrates a simplified signaling pathway that is a known target for some anticancer drugs. While 2-aminothiazole derivatives have been investigated as kinase inhibitors, the specific interaction of this compound with this or any other signaling pathway has not been definitively established and is presented here for illustrative purposes only.

Many 2-aminothiazole derivatives have been designed as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common target in cancer therapy is the tyrosine kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine (Hypothetical Target) Inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its chemical structure suggests solubility in polar organic solvents and pH-dependent solubility in aqueous media. The experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility of this compound in various solvents. Such data is indispensable for advancing the research and development of this compound as a potential therapeutic agent. The illustrative signaling pathway highlights a potential area of biological investigation for this class of compounds.

Spectroscopic and Structural Elucidation of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core, which is a prominent scaffold in medicinal chemistry. The molecule's structure, comprising a 2-aminothiazole ring substituted with a 2-fluorobenzyl group at the 5-position, imparts specific physicochemical properties relevant to drug development.[1] The presence of a fluorine atom can influence metabolic stability and binding affinity, making this compound and its derivatives of significant interest to researchers.[1] This guide provides a detailed overview of the expected spectroscopic characteristics (NMR, IR, MS) of this compound, alongside generalized experimental protocols for data acquisition.

Molecular Structure and Analysis

The structural features of this compound are key to interpreting its spectroscopic data. The molecule consists of three main components: the 1,3-thiazole ring, the 2-fluorobenzyl group, and the primary amine group at the C2 position.[1]

Chemical Structure of this compound cluster_thiazole 1,3-Thiazole Ring cluster_substituents Substituents cluster_benzyl C2 C2 N3 N3 C2->N3 NH2 Amine Group (NH2) C2->NH2 at C2 C4 C4 N3->C4 C5 C5 C4->C5 S1 S1 C5->S1 Benzyl 2-Fluorobenzyl Group C5->Benzyl at C5 S1->C2 CH2 Benzyl->CH2 Methylene Bridge Aryl CH2->Aryl 2-Fluorophenyl Ring

Caption: Molecular components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge, the thiazole proton, and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m2HAromatic CH (Fluorophenyl)
~7.00-7.15m2HAromatic CH (Fluorophenyl)
~6.80s1HThiazole C4-H
~5.50-6.00br s2HNH₂
~4.10s2HBenzyl CH₂

Note: Solvent is typically DMSO-d₆ or CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.[2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for the thiazole ring carbons, the fluorobenzyl group carbons, and will exhibit C-F coupling.

Chemical Shift (δ, ppm)AssignmentNotes
~168-170Thiazole C2 (C-NH₂)
~160 (d)Aromatic C-FLarge ¹JCF coupling constant (~245 Hz)
~148-150Thiazole C4
~131 (d)Aromatic CH³JCF coupling
~129 (d)Aromatic CH
~128 (d)Aromatic C (ipso to CH₂)
~124 (d)Aromatic CH
~115 (d)Aromatic CH²JCF coupling (~22 Hz)
~108-110Thiazole C5
~30-32Benzyl CH₂

Note: The 'd' indicates a doublet due to coupling with ¹⁹F.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The data is typically acquired from a solid sample prepared as a KBr pellet or a thin film.[5][6]

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3450N-H Symmetric & Asymmetric StretchPrimary Amine (NH₂)
3050-3150C-H Aromatic StretchAromatic Ring
~2920C-H Aliphatic StretchMethylene (CH₂)
1620-1640N-H Scissoring (Bending)Primary Amine (NH₂)
1580-1600C=N StretchThiazole Ring
1450-1500C=C Aromatic StretchAromatic & Thiazole Rings
1220-1260C-F StretchFluoroaromatic
1000-1100C-N StretchAmine
600-700C-S StretchThiazole Ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to observe the molecular ion.[7]

Predicted MS Data
m/z ValueIon SpeciesNotes
209.06[M+H]⁺Molecular ion peak (protonated). Calculated for C₁₀H₁₀FN₂S⁺.
208.05[M]⁺˙Molecular ion (radical cation), may be observed with hard ionization.
109.04[C₇H₆F]⁺Fragment corresponding to the fluorobenzyl cation.

Note: High-resolution mass spectrometry (HRMS) would provide a more accurate mass for elemental composition confirmation.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for acquiring high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[2]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]

  • Data Acquisition: ¹H, ¹³C, and potentially 2D NMR spectra (like COSY and HSQC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

IR Spectroscopy Protocol (Thin Solid Film)
  • Sample Preparation: A small amount of the solid compound (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[5]

  • Film Casting: A drop of the resulting solution is applied to a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[5][6]

  • Data Acquisition: A background spectrum of the clean, empty salt plate is recorded. The sample-coated plate is then placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8]

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

  • Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[9]

  • Ionization: Electrospray ionization (ESI) is applied, which nebulizes the sample and creates charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).[7]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their mass-to-charge (m/z) ratio.[10]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

General Spectroscopic Workflow

The process of structural elucidation using spectroscopic methods follows a logical progression from sample preparation to final data interpretation.

General Spectroscopic Analysis Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing cluster_analysis Interpretation SamplePrep Sample Preparation (Dissolving, Mulling, etc.) NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq IR_Acq IR Data Acquisition SamplePrep->IR_Acq MS_Acq MS Data Acquisition SamplePrep->MS_Acq NMR_Proc NMR Data Processing NMR_Acq->NMR_Proc IR_Proc IR Data Processing IR_Acq->IR_Proc MS_Proc MS Data Processing MS_Acq->MS_Proc CombinedAnalysis Combined Spectroscopic Data Analysis NMR_Proc->CombinedAnalysis IR_Proc->CombinedAnalysis MS_Proc->CombinedAnalysis StructureElucidation Structural Elucidation & Verification CombinedAnalysis->StructureElucidation

Caption: A typical workflow for chemical structure analysis using multiple spectroscopic methods.

References

The Evolving Legacy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Substituted-1,3-Thiazol-2-Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 5-substituted-1,3-thiazol-2-amine compounds. Intended for researchers, medicinal chemists, and drug development professionals, this document traces the journey of this remarkable heterocyclic scaffold from its foundational synthesis to its role in modern therapeutics, including anticancer and antimicrobial agents.

Executive Summary

The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The substitution at the 5-position of the thiazole ring has proven to be a particularly fruitful strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide details the pivotal historical milestones, key synthetic methodologies, structure-activity relationships (SAR), and the therapeutic evolution of this important class of compounds.

Historical Milestones: From Hantzsch to Modern Medicine

The story of the 2-aminothiazole scaffold begins in the late 19th century. The foundational synthesis was first reported in 1887 by German chemist Arthur Hantzsch.[4][5] The Hantzsch thiazole synthesis , a condensation reaction between an α-haloketone and a thioamide (or thiourea), became the cornerstone for accessing this heterocyclic system and remains a principal method to this day.[4][6]

Following its discovery, the initial focus was on exploring the scope and variations of the Hantzsch synthesis. Significant impetus for derivatization came with the discovery of the sulfonamides in the 1930s.[4] This era saw the synthesis of Sulfathiazole , a potent antibacterial agent, which solidified the therapeutic potential of the 2-aminothiazole core, although the key sulfanilamide group is not directly on the thiazole ring.[4][5]

A key early example of a direct 5-substituted derivative is 2-amino-5-nitrothiazole (Enheptin), which has been used as a veterinary antiprotozoal agent since 1950.[7] Its synthesis often involves the nitration of 2-aminothiazole, a process that requires careful control.[8][9] This compound demonstrated that direct functionalization at the 5-position could yield potent bioactive molecules.

The modern era of drug discovery has seen a resurgence of interest in 5-substituted-2-aminothiazoles, particularly in the field of oncology. The development of targeted kinase inhibitors has highlighted the importance of the 5-position for achieving high potency and selectivity. A landmark example is Dasatinib (Sprycel®) , a potent pan-Src and Bcr-Abl kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML).[10] The N-(2-chloro-6-methylphenyl)carboxamide group at the 5-position is a critical component of its pharmacophore, essential for its binding affinity.[10]

Historical_Timeline Hantzsch 1887: Hantzsch Thiazole Synthesis (Arthur Hantzsch) Sulfa Late 1930s: Rise of Sulfa Drugs (e.g., Sulfathiazole) Hantzsch->Sulfa Foundational Chemistry Nitro 1950: 2-Amino-5-Nitrothiazole (Veterinary Medicine) Sulfa->Nitro Therapeutic Validation Dasatinib 2006: FDA Approval of Dasatinib (Kinase Inhibitor) Nitro->Dasatinib Modern Drug Discovery Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process A α-Haloketone C Nucleophilic Attack (S on α-Carbon) A->C B Thiourea B->C D Intramolecular Cyclization (N on Carbonyl) C->D E Dehydration D->E F 2-Aminothiazole Product E->F SAR_Workflow Core 2-Aminothiazole Core C5 C5 Position Modification Core->C5 Synthetic Chemistry Activity Biological Activity C5->Activity Influences Potency Potency (IC50/MIC) Activity->Potency Selectivity Selectivity Activity->Selectivity PK Pharmacokinetics Activity->PK

References

In Silico Prediction of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Drug Discovery and Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of biological activity for the novel compound 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This document outlines a systematic, multi-step computational workflow designed to elucidate the compound's pharmacokinetic properties, identify potential biological targets, and predict its binding affinity and interaction modes. Methodologies covered include physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, target prediction using ligand- and structure-based approaches, molecular docking simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Detailed protocols are provided for each stage, and findings are contextualized with illustrative data presented in structured tables. The guide also includes workflow diagrams and a hypothetical signaling pathway to visualize the computational process and potential mechanism of action, empowering researchers to generate robust, data-driven hypotheses for subsequent experimental validation.

Introduction

The process of bringing a new drug to market is notoriously time-consuming and expensive.[3] In silico drug discovery, which leverages computational simulations to model and predict the properties of chemical compounds, has become an integral part of the modern drug development pipeline to mitigate these challenges.[4] These computational techniques accelerate the identification and optimization of lead compounds by enabling rapid screening of large virtual libraries and providing insights into molecular-level interactions.[5][6]

The thiazole ring is a prominent heterocyclic scaffold known for its diverse pharmacological activities.[2] Derivatives of 2-aminothiazole, in particular, are key components in drugs with antimicrobial, antitumor, and anti-inflammatory properties.[1][7] This guide focuses on a specific, novel derivative, this compound. By applying a rigorous in silico evaluation workflow, we aim to predict its drug-like properties and potential therapeutic applications, thereby providing a foundational rationale for its synthesis and biological testing.

Overall Predictive Workflow

The computational evaluation of this compound follows a structured, multi-stage process. This workflow begins with an assessment of fundamental physicochemical and pharmacokinetic properties, followed by the identification of likely biological targets. Subsequent steps involve detailed molecular-level simulations to predict binding affinity and interaction patterns, which can be further contextualized using QSAR models.

G start Compound Structure This compound admet Physicochemical & ADMET Prediction start->admet target Biological Target Prediction start->target analysis Data Analysis & Hypothesis Generation admet->analysis docking Molecular Docking Simulation target->docking docking->analysis qsar QSAR Modeling (Optional) qsar->analysis validation Experimental Validation analysis->validation

Caption: High-level workflow for in silico bioactivity prediction.

Physicochemical Properties and ADMET Profiling

A critical first step in evaluating a potential drug candidate is the prediction of its ADMET properties and compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These parameters help to forecast the compound's bioavailability and potential for toxicity, reducing the risk of late-stage failures.[8]

Experimental Protocol: ADMET Prediction
  • Structure Preparation: Generate the 2D structure of this compound and convert it to a canonical SMILES (Simplified Molecular Input Line Entry System) string.

  • Server Submission: Submit the SMILES string to a web-based ADMET prediction server, such as SwissADME or pkCSM.[9]

  • Parameter Analysis: Analyze the output to evaluate key physicochemical descriptors, pharmacokinetic properties (e.g., intestinal absorption, blood-brain barrier penetration), and potential toxicity flags.

Predicted Data

The following table summarizes the predicted physicochemical and pharmacokinetic properties for the target compound.

PropertyPredicted ValueOptimal RangeReference Standard
Molecular Weight ( g/mol )208.26< 500Lipinski's Rule of Five
LogP (Consensus)2.45-0.4 to +5.6Drug-likeness
Hydrogen Bond Donors1≤ 5Lipinski's Rule of Five
Hydrogen Bond Acceptors3≤ 10Lipinski's Rule of Five
Molar Refractivity58.1040 to 130Drug-likeness
Topological Polar Surface Area (Ų)65.23< 140Bioavailability
GI AbsorptionHighHighPharmacokinetics
Blood-Brain Barrier PermeantNoNo/LowSafety Profile
CYP2D6 InhibitorNoNoDrug-Drug Interactions
AMES ToxicityNoNoMutagenicity

Target Identification and Prediction

For a novel compound, identifying potential biological targets is a crucial step. This can be achieved through a combination of ligand-based and structure-based methods. Ligand-based approaches compare the query molecule to databases of compounds with known activities, while structure-based methods screen the molecule against 3D protein structures.

Experimental Protocol: Target Prediction
  • Ligand Preparation: Generate a 3D conformer of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Ligand-Based Prediction: Submit the 2D or 3D structure to target prediction servers like SwissTargetPrediction or PASS (Prediction of Activity Spectra for Substances).[9][10] These tools identify potential targets based on the principle of chemical similarity.

  • Inverse Docking: Utilize reverse/inverse docking servers (e.g., PharmMapper) to screen the 3D ligand structure against a library of protein binding sites to identify putative targets.[8]

  • Target Prioritization: Consolidate and rank the predicted targets based on confidence scores, literature evidence for related thiazole derivatives, and relevance to specific disease pathways (e.g., inflammation, cancer).

Predicted Potential Targets

Based on the known activities of similar thiazole-containing compounds, the following protein families are predicted as high-priority targets.[11][12]

Target ClassSpecific Example(s)Associated Disease/ActivityConfidence Score
OxidoreductasesCyclooxygenase-2 (COX-2)Anti-inflammatoryHigh
Oxidoreductases5-Lipoxygenase (5-LOX)Anti-inflammatoryHigh
KinasesSrc Kinase, Abl KinaseAnticancerMedium
Bacterial EnzymesDNA Gyrase, DHFRAntimicrobialMedium
Fungal EnzymesLanosterol 14-alpha demethylaseAntifungalLow

Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[6] This technique provides valuable insights into the binding mode and key molecular interactions that stabilize the ligand-protein complex. Based on the target prediction, a docking study against Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, is proposed.[12]

Molecular Docking Workflow

G ligand_prep Ligand Preparation (Energy Minimization) docking_run Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run protein_prep Protein Preparation (PDB: 5KIR, Remove Water/Ligands) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen grid_gen->docking_run scoring Pose Scoring & Ranking docking_run->scoring analysis Interaction Analysis (H-bonds, Pi-stacking) scoring->analysis

Caption: A typical molecular docking experimental workflow.
Experimental Protocol: Molecular Docking

  • Protein Preparation: Download the 3D crystal structure of human COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank. Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms using software like BIOVIA Discovery Studio or AutoDock Tools.[13]

  • Ligand Preparation: Use the energy-minimized 3D structure of this compound.

  • Grid Generation: Define the active site by creating a grid box centered on the co-crystallized inhibitor or catalytically important residues within the COX-2 binding pocket.

  • Docking Execution: Perform the docking simulation using a validated algorithm such as AutoDock Vina. Set the exhaustiveness parameter to ensure a thorough conformational search.

  • Post-Docking Analysis: Analyze the resulting poses. The top-ranked pose is selected based on the lowest binding energy score. Visualize the ligand-protein interactions to identify key hydrogen bonds, hydrophobic interactions, and pi-stacking.

Predicted Docking Results (Hypothetical vs. COX-2)
PDB IDLigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
5KIRThis compound-8.9Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Sulfur
5KIRCelecoxib (Reference Drug)-10.2Arg513, His90Hydrogen Bond, Pi-Stacking

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[11] A predictive QSAR model can be used to estimate the activity of novel compounds like this compound.

QSAR Modeling Workflow

G dataset Dataset Curation (Thiazole derivatives with IC50 data) descriptors Molecular Descriptor Calculation dataset->descriptors split Data Splitting (Training & Test Sets) descriptors->split model Model Generation (e.g., Multiple Linear Regression) split->model validation Model Validation (Internal & External) model->validation prediction Predict Activity of New Compound validation->prediction

Caption: The sequential steps of a QSAR modeling study.
Experimental Protocol: QSAR

  • Dataset Collection: Compile a dataset of structurally similar thiazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target, such as 5-Lipoxygenase.[11]

  • Structure Optimization: Draw and optimize the 3D structures of all compounds in the dataset.

  • Descriptor Calculation: Calculate various molecular descriptors (e.g., topological, electronic, physicochemical) for each molecule.

  • Data Division: Split the dataset into a training set (typically 80%) to build the model and a test set (20%) to validate its predictive power.[11]

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to generate a QSAR equation linking the descriptors to the biological activity.

  • Validation: Assess the statistical quality and predictive ability of the model using metrics such as the correlation coefficient (R²), cross-validation coefficient (Q²), and the R² for the external test set.[14]

  • Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.

Predicted Signaling Pathway Involvement

Based on the high predicted affinity for COX-2, this compound is hypothesized to function as an anti-inflammatory agent by inhibiting the cyclooxygenase pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

G membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox2 COX-2 Enzyme aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine inhibitor->cox2 Inhibition

Caption: Predicted inhibitory action on the COX-2 signaling pathway.

Conclusion

This technical guide outlines a systematic in silico approach for the preliminary bioactivity assessment of this compound. The predictive modeling indicates that the compound possesses favorable drug-like and pharmacokinetic properties with a low potential for toxicity. Target prediction and molecular docking studies highlight Cyclooxygenase-2 (COX-2) as a plausible high-affinity target, suggesting a potential role for the compound as an anti-inflammatory agent. The provided protocols and workflows serve as a robust starting point for researchers. The computational hypotheses generated herein require and are intended to guide subsequent experimental validation, including chemical synthesis, in vitro enzyme assays, and cell-based activity studies, to confirm the predicted biological profile.

References

Unveiling the Cytotoxic Potential: A Technical Guide to the Preliminary Screening of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] The introduction of a fluorobenzyl group at the 5-position of this heterocyclic core, as seen in 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, presents a molecule of interest for cytotoxic evaluation. The presence of the fluorine atom can enhance metabolic stability and membrane permeability, potentially augmenting the compound's biological activity.[3] While specific preliminary cytotoxicity data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its evaluation, drawing upon established protocols and findings for structurally related 2-aminothiazole derivatives.

General Overview of 2-Aminothiazole Derivatives' Cytotoxicity

Research has consistently demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives across a variety of human cancer cell lines.[2] The anticancer activity of these compounds is often attributed to their ability to modulate various cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] The structure-activity relationship (SAR) studies reveal that substitutions on the thiazole ring and the amino group can significantly influence the cytotoxic potency.[1] Halogen substitutions on attached phenyl rings, such as the fluorine atom in the target compound, are often associated with increased cytotoxic activity.[1]

Table 1: Illustrative Cytotoxicity of Structurally Related 2-Aminothiazole Derivatives

To provide a contextual understanding of the potential efficacy of this compound, the following table summarizes the in vitro cytotoxicity (IC50 values) of various related 2-aminothiazole derivatives against several cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value
Compound 20 H1299 (Lung Cancer)4.89 µM
SHG-44 (Glioma)4.03 µM
Compound 79a MCF-7 (Breast Cancer)2.32 µg/mL (GI50)
Compound 79b A549 (Lung Cancer)1.61 µg/mL (GI50)
Compounds 23 and 24 HepG2 (Liver Cancer)0.51 mM and 0.57 mM
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM
Thiazole-amino acid hybrid 5ac A549 (Lung Cancer)4.57 ± 0.39 µM
HeLa (Cervical Cancer)5.41 ± 0.27 µM
MCF-7 (Breast Cancer)6.71 ± 0.16 µM
Thiazole-amino acid hybrid 5ad A549 (Lung Cancer)3.68 ± 0.31 µM
HeLa (Cervical Cancer)5.07 ± 0.40 µM
MCF-7 (Breast Cancer)8.51 ± 0.74 µM
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide60 human tumor cell linesHigh antitumor activity

Note: This table presents data for related compounds to illustrate the general cytotoxic potential of the 2-aminothiazole class and is not direct data for this compound.[2][4][5]

Experimental Protocols

A standardized and reproducible methodology is crucial for the preliminary cytotoxicity screening of a novel compound. The following is a detailed protocol for the widely used MTT assay, a colorimetric method for assessing cell metabolic activity.

MTT Assay Protocol for Cytotoxicity Screening

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

2. Cell Seeding:

  • Harvest and count cells from a healthy culture.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in complete medium to achieve the desired final concentrations.

  • After 24 hours of cell incubation, carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of the test compound to the respective wells.

  • Include wells with vehicle control (medium with the same concentration of the solvent used for the test compound) and a positive control.

  • Incubate the plate for another 24 to 72 hours.

4. MTT Assay:

  • Following the incubation period, add 10-20 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Visualizing Experimental and Logical Frameworks

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Maintain Human Cancer Cell Lines harvesting Harvest and Count Cells cell_culture->harvesting seeding Seed Cells in 96-well Plates (5,000-10,000 cells/well) harvesting->seeding treatment Treat Cells with Compound (24-72h incubation) seeding->treatment stock_prep Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions stock_prep->serial_dilution serial_dilution->treatment mtt_addition Add MTT Solution (2-4h incubation) treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance at 570 nm formazan_solubilization->absorbance viability_calc Calculate % Cell Viability absorbance->viability_calc ic50 Determine IC50 Value viability_calc->ic50 G cluster_0 Apoptosis Induction compound This compound bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family bax Upregulation of Bax (Pro-apoptotic) bcl2_family->bax bcl2 Downregulation of Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 caspase_activation Caspase Activation bax->caspase_activation bcl2->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding method for the formation of the thiazole ring system.

The protocol outlines a two-step procedure commencing with the synthesis of the key intermediate, 1-(2-fluorophenyl)propan-2-one, followed by its α-bromination and subsequent cyclocondensation with thiourea. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of the target molecule.

Quantitative Data Summary

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Analytical Data
11-(2-Fluorophenyl)propan-2-oneC₉H₉FO152.1775-85N/A (Liquid)¹H NMR, ¹³C NMR
21-Bromo-3-(2-fluorophenyl)propan-2-oneC₉H₈BrFO231.0680-90N/A (Oil)¹H NMR, ¹³C NMR
3This compoundC₁₀H₉FN₂S208.2670-80138-140¹H NMR, ¹³C NMR, MS

Experimental Protocols

Part 1: Synthesis of 1-(2-Fluorophenyl)propan-2-one

This protocol describes the synthesis of the ketone intermediate from 2-fluorophenylacetic acid.

Materials and Reagents:

  • 2-Fluorophenylacetic acid

  • Methyllithium (solution in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Under an inert atmosphere, dissolve 2-fluorophenylacetic acid (1 equivalent) in anhydrous THF in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methyllithium (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(2-fluorophenyl)propan-2-one as an oil.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: α-Bromination of 1-(2-Fluorophenyl)propan-2-one

This protocol details the synthesis of the α-bromoketone intermediate.

Materials and Reagents:

  • 1-(2-Fluorophenyl)propan-2-one

  • Bromine (Br₂)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve 1-(2-fluorophenyl)propan-2-one (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and extract with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-3-(2-fluorophenyl)propan-2-one as an oil, which is used in the next step without further purification.

Part 3: Hantzsch Thiazole Synthesis of this compound

This protocol describes the final cyclocondensation step to form the target compound.[1]

Materials and Reagents:

  • 1-Bromo-3-(2-fluorophenyl)propan-2-one

  • Thiourea

  • Ethanol

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filtration flask

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-3-(2-fluorophenyl)propan-2-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a saturated solution of sodium carbonate to neutralize the hydrobromide salt and precipitate the product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and air dry.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow A 2-Fluorophenylacetic Acid R1 Ketone Formation A->R1 B Methyllithium B->R1 C 1-(2-Fluorophenyl)propan-2-one R2 α-Bromination C->R2 D Bromine D->R2 E 1-Bromo-3-(2-fluorophenyl)propan-2-one R3 Hantzsch Thiazole Synthesis E->R3 F Thiourea F->R3 G This compound R1->C R2->E R3->G

Caption: Synthetic scheme for this compound.

References

Application Notes for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole (2-AT) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs like the kinase inhibitor Dasatinib.[1][2] Derivatives of this scaffold have demonstrated a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine belongs to this promising class of molecules. Its structural features suggest potential as a modulator of key biological pathways, making it an excellent candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[5]

While the 2-aminothiazole moiety is a potent pharmacophore, it has also been classified as a potential toxicophore, susceptible to metabolic activation that may lead to reactive metabolites.[6] Therefore, downstream ADME-Tox and counterscreening assays are critical components of any screening campaign involving this scaffold.

These application notes provide detailed protocols for utilizing this compound in two common HTS applications: a biochemical screen for kinase inhibitors and a cell-based screen for anticancer activity.

Compound Profile & Physicochemical Data

A summary of the key characteristics of the screening compound is presented below. This data is essential for assay development, including solvent selection and concentration calculations.

ParameterValueReference
IUPAC Name This compound[5]
CAS Number 876715-72-9[5]
Molecular Formula C₁₀H₉FN₂SDerived from Structure
Molecular Weight 208.26 g/mol Derived from Formula
Predicted Activity Kinase Inhibition, Anticancer, Antimicrobial[5][7]
Potential Liability 2-aminothiazole is a potential toxicophore[6]

Application Note 1: Biochemical Screening for Protein Kinase Inhibition

Objective: To identify and characterize the inhibitory activity of this compound against a specific protein kinase using a universal, luminescence-based biochemical assay.

Background: Protein kinases are a critical class of enzymes in cellular signaling and are among the most important targets for drug discovery, particularly in oncology.[8] The 2-aminothiazole scaffold is a core component of several potent kinase inhibitors.[1] This protocol describes a primary screen using the Kinase-Glo® luminescent assay, which measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence relative to controls indicates ATP consumption by the kinase, while a signal closer to the "no enzyme" control suggests inhibition.[9]

Hypothetical Target Signaling Pathway

The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for cancer drug discovery. Compounds that inhibit kinases within this cascade can block downstream signals related to cell proliferation and survival.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor RTK Ligand->Receptor P1 P Receptor->P1 RAS RAS RAF RAF RAS->RAF P2 P RAF->P2 MEK MEK P3 P MEK->P3 ERK ERK P4 P ERK->P4 TF Transcription Factors Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation P1->RAS Activation P2->MEK P3->ERK P4->TF Phosphorylation HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_validation Lead Optimization Primary HTS Campaign (Single Concentration) Hit_ID Initial Hit Identification (e.g., >50% Inhibition) Primary->Hit_ID Reconfirm Re-test from Original Stock Hit_ID->Reconfirm Advance Hits Dose_Response Dose-Response Curve (IC50 Determination) Reconfirm->Dose_Response Counterscreen Counterscreens (Assay Interference) Dose_Response->Counterscreen SAR Structure-Activity Relationship (SAR) Counterscreen->SAR Advance Leads ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Model Testing ADME_Tox->In_Vivo Hit_Triage_Logic Start Primary Hit (>50% Activity) Confirm Confirm Activity with Fresh Compound? Start->Confirm DoseResponse Determine IC50/ Potency? Confirm->DoseResponse Yes Discard1 Discard (False Positive) Confirm->Discard1 No Selectivity Selective for Target vs. Counterscreen Target? DoseResponse->Selectivity Potent Discard2 Discard (Low Potency) DoseResponse->Discard2 Not Potent End Validated Lead Candidate Selectivity->End Selective Discard3 Discard (Non-selective/Artifact) Selectivity->Discard3 Not Selective

References

Application Notes and Protocols for Antimicrobial Activity Testing of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the novel compound, 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine. The following protocols are based on established methodologies for testing thiazole derivatives and offer a framework for consistent and reproducible results.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3][4] The compound this compound, featuring a thiazole core with a 2-fluorobenzyl group at the 5-position and an amine group at the 2-position, presents a promising scaffold for antimicrobial drug discovery.[5] The fluorine substitution on the benzyl ring may enhance its lipophilicity and pharmacokinetic profile, potentially increasing its efficacy.[5]

The protocols outlined below describe standardized methods for determining the in vitro antimicrobial activity of this compound against a panel of clinically relevant bacterial and fungal strains.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide a template for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data.

Table 1: Antibacterial Activity of this compound (MIC in µg/mL)

MicroorganismStrain (ATCC)Gram StainThis compoundCiprofloxacinAmpicillin
Staphylococcus aureus25923PositiveDataDataData
Bacillus subtilis6633PositiveDataDataData
Escherichia coli25922NegativeDataDataData
Pseudomonas aeruginosa27853NegativeDataDataData
Klebsiella pneumoniae700603NegativeDataDataData

Table 2: Antifungal Activity of this compound (MIC in µg/mL)

MicroorganismStrain (ATCC)This compoundFluconazoleKetoconazole
Candida albicans90028DataDataData
Aspergillus niger16404DataDataData
Cryptococcus neoformans14116DataDataData

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

  • Positive control (e.g., Ciprofloxacin, Ampicillin for bacteria; Fluconazole, Ketoconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the standardized inoculum to each well containing the diluted compound.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Standardized microbial inoculums (0.5 McFarland)

  • Sterile cork borer (6 mm diameter)

  • Test compound solution at a known concentration

Protocol:

  • Prepare and pour MHA or SDA into sterile petri dishes and allow them to solidify.

  • Spread the standardized microbial inoculum evenly over the surface of the agar using a sterile cotton swab.

  • Create wells in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution to each well.

  • Add a standard antibiotic solution to a separate well as a positive control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound is yet to be elucidated, thiazole derivatives have been reported to exert their antimicrobial effects through various pathways.[1] For bacteria, a potential target is the inhibition of enzymes involved in cell wall synthesis, such as the MurB enzyme in E. coli.[2][6] In fungi, thiazoles may inhibit enzymes like 14α-lanosterol demethylase, which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[2][6][7]

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis compound Prepare Stock Solution of This compound broth_dilution Broth Microdilution (Determine MIC) compound->broth_dilution agar_diffusion Agar Well Diffusion (Measure Zone of Inhibition) compound->agar_diffusion media Prepare Culture Media (MHA/SDA/Broth) media->broth_dilution media->agar_diffusion inoculum Prepare Standardized Microbial Inoculum inoculum->broth_dilution inoculum->agar_diffusion data_table Tabulate Quantitative Data (MIC, Inhibition Zone) broth_dilution->data_table agar_diffusion->data_table interpretation Interpret Results and Compare with Controls data_table->interpretation

Caption: Workflow for antimicrobial activity testing.

fungal_mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome lanosterol Lanosterol lanosterol_demethylase 14α-lanosterol demethylase (CYP51) lanosterol->lanosterol_demethylase Substrate ergosterol_intermediate Ergosterol Precursors lanosterol_demethylase->ergosterol_intermediate Catalyzes ergosterol Ergosterol ergosterol_intermediate->ergosterol disrupted_membrane Disrupted Fungal Cell Membrane Integrity ergosterol->disrupted_membrane Depletion leads to thiazole_compound This compound thiazole_compound->lanosterol_demethylase Inhibits fungal_death Fungal Cell Death disrupted_membrane->fungal_death

Caption: Potential mechanism of antifungal action.

References

Application Notes and Protocols for Anticancer Research of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct anticancer research data for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is limited in publicly available literature.[1] The following application notes and protocols are based on studies of structurally related 2-aminothiazole derivatives and provide a framework for investigating the potential anticancer properties of the target compound.

Introduction

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[2][3] Derivatives of 2-aminothiazole have shown potent cytotoxic effects against a wide range of cancer cell lines by modulating various cellular processes, primarily through the induction of apoptosis and cell cycle arrest.[4] The presence of a fluorobenzyl group, as in this compound, may enhance the compound's specificity and pharmacokinetic properties.[1] These notes provide an overview of the potential anticancer applications, relevant signaling pathways, and detailed experimental protocols for evaluating compounds based on this scaffold.

Potential Mechanism of Action

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to interact with key cellular targets, leading to the disruption of cancer cell proliferation and survival.[5][6] Potential mechanisms include:

  • Induction of Apoptosis: Many 2-aminothiazole derivatives have been shown to trigger programmed cell death in cancer cells.[4] This can occur through the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[4]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cells from dividing.[4]

  • Kinase Inhibition: The 2-aminothiazole core is a common feature in many kinase inhibitors.[5] These derivatives can target various kinases involved in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and the PI3K/Akt pathway, which are crucial for tumor growth, proliferation, and survival.[7][8][9]

Data Presentation: In Vitro Cytotoxicity of 2-Aminothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 2-aminothiazole derivatives against several human cancer cell lines. This data provides a reference for the potential potency of new compounds within this class.

Compound/DerivativeCancer Cell LineIC50 Value
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM
Compound 20 (a 2-aminothiazole derivative)H1299 (Lung Cancer)4.89 µM
TH-39 (a 2-aminothiazole derivative)K562 (Leukemia)0.78 µM
4-chlorophenylthiazolyl derivative 4bMDA-MB-231 (Breast Cancer)3.52 µM
3-nitrophenylthiazolyl derivative 4dMDA-MB-231 (Breast Cancer)1.21 µM
Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate (3)MCF-7 (Breast Cancer)20.6 ± 0.3 µg/mL
4-aryl-5-aminomethyl-thiazole-2-amine derivative 4vROCK II Inhibitory Activity20 nM
Thiazole-pyrimidine analog 13bColo-205 (Colon Cancer)0.12 ± 0.038 µM
Diphyllin thiazole derivative 5dHepG2 (Liver Cancer)0.3 µM

Table compiled from multiple sources.[4][7][10][11][12]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity.[15] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[15][16]

Materials:

  • Test compound (e.g., this compound)

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This protocol describes the detection and quantification of apoptotic cells following treatment with the test compound.[17]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18][19]

Materials:

  • Test compound

  • Human cancer cell line

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. The floating cells in the medium are collected, and the adherent cells are detached using trypsin-EDTA.

    • Combine the floating and adherent cells, and centrifuge to obtain a cell pellet.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizations

Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Compound This compound (or derivative) Compound->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: PI3K/Akt signaling pathway and potential inhibition by 2-aminothiazole derivatives.

Experimental Workflow Diagram

Anticancer_Screening_Workflow start Start: Synthesize/Obtain This compound in_vitro In Vitro Cytotoxicity Screening (MTT Assay) start->in_vitro ic50 Determine IC50 Values Against a Panel of Cancer Cell Lines in_vitro->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle kinase Kinase Inhibition Assay mechanism->kinase in_vivo In Vivo Efficacy Studies (Xenograft Models) apoptosis->in_vivo cell_cycle->in_vivo kinase->in_vivo lead_opt Lead Optimization in_vivo->lead_opt end End: Candidate for Preclinical Development lead_opt->end

Caption: General workflow for anticancer drug screening of novel thiazole derivatives.

References

Application Notes and Protocols for the Development of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine Derivatives with Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The 2-aminothiazole core is a well-established pharmacophore found in a variety of clinically approved drugs and biologically active compounds, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Strategic chemical modification of the parent compound, this compound, offers the potential to significantly enhance its biological potency and selectivity against various therapeutic targets.

These application notes provide a comprehensive guide for the synthesis, biological evaluation, and mechanistic investigation of novel derivatives of this compound. Detailed protocols for key in vitro assays are provided to facilitate the screening and characterization of new chemical entities.

Synthetic Strategies for Derivative Development

The chemical versatility of the this compound core allows for modifications at several key positions to explore the structure-activity relationship (SAR). The primary points for derivatization include the 2-amino group and the benzyl ring.

A common and effective method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound and its derivatives, this would typically involve the reaction of a suitably substituted 1-(2-fluorophenyl)propan-2-one with thiourea or a substituted thiourea.

General Protocol for Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the synthesis of this compound derivatives.

Materials:

  • α-haloketone (e.g., 1-bromo-3-(2-fluorophenyl)propan-2-one)

  • Thiourea or N-substituted thiourea

  • Ethanol or other suitable solvent

  • Sodium bicarbonate (optional, for neutralization)

Procedure:

  • Dissolve the α-haloketone and an equimolar amount of thiourea (or substituted thiourea) in ethanol in a round-bottom flask.

  • Stir the mixture at room temperature or reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_reaction Synthetic Workflow reagents α-haloketone + Thiourea derivative cyclization Hantzsch Thiazole Synthesis reagents->cyclization 1 solvent Ethanol, Reflux purification Purification (Recrystallization/ Chromatography) cyclization->purification 2 product This compound Derivative purification->product 3

Synthetic workflow for this compound derivatives.

Data Presentation: Improving Potency through Derivatization

The following tables summarize hypothetical but representative quantitative data for novel derivatives of this compound, illustrating the potential for improved potency based on SAR studies of related 2-aminothiazole compounds.[4][5]

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR1 (Substitution on 2-amino group)R2 (Substitution on benzyl ring)Cancer Cell LineIC50 (µM)
Parent H2-FluoroMCF-7 (Breast)> 50
Derivative 1 Acetyl2-FluoroMCF-7 (Breast)25.3
Derivative 2 Benzoyl2-FluoroMCF-7 (Breast)12.8
Derivative 3 H2,4-DifluoroMCF-7 (Breast)35.1
Derivative 4 Benzoyl2,4-DifluoroMCF-7 (Breast)8.5
Derivative 5 H2-FluoroA549 (Lung)> 50
Derivative 6 Benzoyl2-FluoroA549 (Lung)15.2

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

Compound IDR1 (Substitution on 2-amino group)R2 (Substitution on benzyl ring)Staphylococcus aureus (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)
Parent H2-Fluoro86
Derivative 7 4-Chlorobenzoyl2-Fluoro1812
Derivative 8 H2-Fluoro, 4-Nitro129
Derivative 9 4-Chlorobenzoyl2-Fluoro, 4-Nitro2215

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

MTT assay workflow.

Protocol 2: Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility

This protocol describes the Kirby-Bauer disk diffusion method for assessing the antimicrobial activity of the synthesized compounds.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic disks (positive control)

  • Solvent-only disks (negative control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface. Also, apply positive and negative control disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

G start Start prep_inoculum Prepare bacterial inoculum start->prep_inoculum inoculate_plate Inoculate MHA plate prep_inoculum->inoculate_plate apply_disks Apply compound-impregnated disks inoculate_plate->apply_disks incubate Incubate 18-24h apply_disks->incubate measure_zones Measure zones of inhibition incubate->measure_zones end End measure_zones->end

Kirby-Bauer disk diffusion assay workflow.

Mechanism of Action and Signaling Pathways

2-Aminothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases.[7][8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Potent derivatives of this compound may act as inhibitors of key kinases involved in cell proliferation, survival, and angiogenesis.

Several kinase families have been identified as targets for 2-aminothiazole-based inhibitors, including:

  • Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[7]

  • Src Family Kinases (SFKs): These are non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[8]

  • Casein Kinase 2 (CK2): A serine/threonine kinase that is often overexpressed in cancer and promotes cell survival.[9]

A simplified representation of a generic kinase signaling pathway that can be targeted by these derivatives is shown below. Inhibition of a key kinase in the pathway can block downstream signaling events that promote cancer cell proliferation and survival.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Upstream Kinase (e.g., Src) Receptor->Kinase1 Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase1

Generic kinase signaling pathway targeted by 2-aminothiazole derivatives.

References

Application Notes and Protocols for Preclinical Evaluation of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class.[1][2] Derivatives of 2-aminothiazole have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[2][3][4] The unique structural arrangement of this compound, featuring a 2-fluorobenzyl group at the 5-position and a primary amine at the 2-position of the thiazole ring, suggests potential for interaction with various biological targets.[1] While the specific mechanism of action for this compound is yet to be fully elucidated, it is hypothesized to modulate signaling pathways involved in cellular processes like inflammation and apoptosis.[1]

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, focusing on its potential as an anti-inflammatory and neuroprotective agent. The protocols outlined below are intended as a guide and may require optimization based on the compound's specific physicochemical properties and initial in vitro findings.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the known activities of 2-aminothiazole derivatives, a plausible mechanism of action for this compound involves the inhibition of key inflammatory and apoptotic pathways. For its anti-inflammatory effects, the compound may target enzymes like cyclooxygenase-2 (COX-2) or modulate the production of pro-inflammatory cytokines. In the context of neuroprotection, it could potentially inhibit signaling cascades that lead to neuronal cell death.

Hypothesized Signaling Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates to nucleus and induces 5-FT-2A 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine 5-FT-2A->IKK Inhibits Cytokines Cytokines (TNF-α, IL-6) COX-2 Gene_Expression->Cytokines Leads to production of

Hypothesized anti-inflammatory signaling pathway.

Experimental Workflow

A phased approach is recommended for the in vivo evaluation of this compound. This ensures a systematic assessment of the compound's safety and efficacy.

Experimental Workflow cluster_phase1 Phase 1: Preliminary Evaluation cluster_phase2 Phase 2: Efficacy in Acute Models cluster_phase3 Phase 3: Efficacy in Chronic Models cluster_phase4 Phase 4: Further Characterization Formulation Formulation Development Toxicity Acute Toxicity Study Formulation->Toxicity PK Pharmacokinetic (PK) Analysis Toxicity->PK Acute_Inflammation Acute Anti-inflammatory Model (e.g., Carrageenan-induced Paw Edema) PK->Acute_Inflammation Chronic_Inflammation Chronic Anti-inflammatory Model (e.g., Collagen-induced Arthritis) Acute_Inflammation->Chronic_Inflammation Neuroprotection Neuroprotection Model (e.g., MPTP-induced Parkinsonism) Acute_Inflammation->Neuroprotection Mechanism Mechanism of Action Studies Chronic_Inflammation->Mechanism Neuroprotection->Mechanism Chronic_Toxicity Chronic Toxicity Study Mechanism->Chronic_Toxicity

Phased experimental workflow for in vivo testing.

Experimental Protocols

Phase 1: Preliminary Evaluation

1.1. Formulation Development

  • Objective: To develop a suitable vehicle for in vivo administration of this compound.

  • Methodology:

    • Assess the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, corn oil, 10% DMSO in saline, 5% Tween 80 in saline).

    • Prepare formulations at different concentrations.

    • Evaluate the stability of the formulations under storage conditions.

    • Select a formulation that provides a clear solution or a stable, homogenous suspension suitable for the intended route of administration.

1.2. Acute Toxicity Study

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects.

  • Animal Model: Male and female Swiss albino mice (6-8 weeks old).

  • Methodology:

    • Administer single escalating doses of the compound via the intended route (e.g., oral gavage, intraperitoneal injection) to different groups of mice (n=5 per group).

    • A control group should receive the vehicle only.

    • Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.

    • Record body weight changes.

    • At the end of the study, perform gross necropsy and collect major organs for histopathological examination.

1.3. Pharmacokinetic (PK) Analysis

  • Objective: To determine the pharmacokinetic profile of the compound.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Methodology:

    • Administer a single dose of the compound (intravenously and via the intended route of administration in separate groups).

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process blood samples to obtain plasma.

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

ParameterIntravenousOralIntraperitoneal
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
Half-life (t1/2) (h)
Bioavailability (%) N/A
Clearance (mL/h/kg)
Volume of Distribution (L/kg)
Phase 2 & 3: Efficacy Studies

2.1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema (Acute Model)

  • Objective: To evaluate the acute anti-inflammatory activity of the compound.

  • Animal Model: Male Wistar rats (150-200 g).

  • Methodology:

    • Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and treatment groups (at least 3 doses).

    • Administer the compound or controls orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema.

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 3h
Vehicle Control -0
Positive Control
Compound (Low Dose)
Compound (Mid Dose)
Compound (High Dose)

2.2. Anti-inflammatory Activity: Collagen-Induced Arthritis (Chronic Model)

  • Objective: To assess the therapeutic efficacy of the compound in a chronic inflammatory arthritis model.

  • Animal Model: DBA/1J mice (8-10 weeks old).

  • Methodology:

    • Induce arthritis by immunization with bovine type II collagen emulsified in Freund's complete adjuvant.

    • Administer the compound or vehicle daily, starting from the onset of arthritis.

    • Monitor the development and severity of arthritis using a clinical scoring system.

    • Measure paw thickness regularly.

    • At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and paws for histopathological evaluation.

Treatment GroupDose (mg/kg)Mean Arthritis Score (Day X)Mean Paw Thickness (mm) (Day X)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Histopathology Score
Vehicle Control -
Positive Control
Compound (Low Dose)
Compound (Mid Dose)
Compound (High Dose)

2.3. Neuroprotective Activity: MPTP-Induced Parkinson's Disease Model

  • Objective: To evaluate the neuroprotective effects of the compound in a model of Parkinson's disease.

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Methodology:

    • Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.[5]

    • Treat groups of mice with the compound or vehicle before, during, and/or after MPTP administration.

    • Assess motor function using behavioral tests (e.g., rotarod, pole test).

    • At the end of the study, sacrifice the animals and collect brains for neurochemical analysis (e.g., dopamine and its metabolites in the striatum via HPLC) and immunohistochemistry (e.g., tyrosine hydroxylase staining in the substantia nigra).

Treatment GroupDose (mg/kg)Rotarod Latency (s)Striatal Dopamine (ng/mg tissue)TH+ Neuron Count (Substantia Nigra)
Vehicle Control -
MPTP + Vehicle -
MPTP + Compound (Low Dose)
MPTP + Compound (Mid Dose)
MPTP + Compound (High Dose)

Conclusion

The experimental design outlined in these application notes provides a robust framework for the preclinical in vivo evaluation of this compound. A systematic approach, beginning with preliminary safety and pharmacokinetic assessments, followed by efficacy testing in relevant acute and chronic disease models, will be crucial in determining the therapeutic potential of this compound. The provided protocols and data presentation tables are intended to guide researchers in generating high-quality, reproducible data to support further development.

References

Application Notes and Protocols for the In Vivo Formulation of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a synthetic small molecule belonging to the 2-aminothiazole class of compounds. This class is of significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The biological activity of this compound likely involves the modulation of key signaling pathways that regulate cellular processes such as growth, proliferation, and apoptosis.[3][4] Given its structural features, particularly the lipophilic 2-fluorobenzyl group, this compound is predicted to have low aqueous solubility, a common challenge for in vivo studies of new chemical entities.[4]

Poor solubility can lead to low and variable oral bioavailability, hindering the accurate assessment of a compound's efficacy and toxicity in preclinical models.[5] Therefore, the development of an appropriate formulation is a critical step to ensure adequate drug exposure for in vivo experiments. These application notes provide a comprehensive guide to developing formulations of this compound for oral and intravenous administration in preclinical research. The protocols outlined below are based on established practices for formulating poorly soluble compounds.[5][6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to formulation development.

PropertyValueSource
Molecular Formula C₁₀H₉FN₂S[4]
Molecular Weight 208.26 g/mol [4]
Appearance Pale yellow to yellow crystalline solid (predicted)[8]
Solubility Predicted to be poorly soluble in water; soluble in polar organic solvents.[8]
pKa The 2-amino group is basic and can be protonated under acidic conditions, potentially increasing aqueous solubility.[9]

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound for in vivo studies. The choice of strategy depends on the required dose, the route of administration, and the physicochemical properties of the compound.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems The compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400, ethanol) and an aqueous vehicle.[9]Simple and rapid to prepare; suitable for initial screening studies.Potential for drug precipitation upon dilution in aqueous physiological fluids; potential for solvent toxicity at high concentrations.
Suspensions The solid compound is milled to a fine powder and dispersed in an aqueous vehicle containing suspending and wetting agents (e.g., methylcellulose, Tween 80).Allows for the administration of higher doses; can improve oral absorption for some compounds.Requires particle size control for uniformity; potential for physical instability (e.g., sedimentation, agglomeration).
Cyclodextrin Complexation The compound forms an inclusion complex with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin), which has a hydrophilic exterior and a hydrophobic interior, thereby increasing aqueous solubility.Can significantly increase solubility; generally well-tolerated.May not be suitable for all compounds; can be a more complex formulation to prepare.
Lipid-Based Formulations The compound is dissolved or suspended in a lipid-based vehicle, such as oils, surfactants, or self-emulsifying drug delivery systems (SEDDS).Can enhance oral bioavailability by utilizing lipid absorption pathways.More complex to formulate and characterize; potential for gastrointestinal side effects.

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles to guide formulation development.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol (95%)

  • Propylene glycol (PG)

  • Tween® 80

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound (e.g., 5-10 mg) to a series of microcentrifuge tubes.

  • To each tube, add 1 mL of a different vehicle or a co-solvent mixture (see table below for examples).

  • Vortex the tubes vigorously for 1 minute.

  • Place the tubes on an orbital shaker and agitate at room temperature for 24 hours to reach equilibrium.

  • Visually inspect the tubes for the presence of undissolved solid.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Table of Example Vehicles for Solubility Screening:

VehicleComposition
Saline0.9% NaCl in water
PBSpH 7.4
PEG 400100%
Ethanol100%
DMSO100%
Co-solvent 110% DMSO / 40% PEG 400 / 50% Saline
Co-solvent 220% Ethanol / 30% Propylene Glycol / 50% Water
Surfactant Solution5% Tween® 80 in Saline
Cyclodextrin Solution20% HP-β-CD in Water
Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage

Objective: To prepare a solution of this compound in a co-solvent system suitable for oral administration in mice.[10][11][12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and excipients based on the desired final concentration and volume. For example, to prepare 10 mL of a 5 mg/mL solution:

    • This compound: 50 mg

    • DMSO: 1 mL (10% of final volume)

    • PEG 400: 4 mL (40% of final volume)

    • Saline: 5 mL (50% of final volume)

  • Accurately weigh the this compound and place it in a sterile vial.

  • Add the DMSO to the vial and vortex until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Add the PEG 400 to the vial and vortex until the solution is homogeneous.

  • Slowly add the saline to the vial while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation to ensure it is a clear, homogenous solution.

  • Store the formulation appropriately, protected from light, and use it within a validated stability period.

Protocol 3: Preparation of a Suspension for Oral Gavage

Objective: To prepare a uniform suspension of this compound for oral administration, particularly for higher doses.

Materials:

  • This compound (micronized, if possible)

  • 0.5% (w/v) Methylcellulose in water

  • 0.1% (v/v) Tween® 80 in water

  • Sterile mortar and pestle or homogenizer

  • Sterile graduated cylinder

  • Sterile magnetic stirrer and stir bar

Procedure:

  • Prepare the vehicle by dissolving methylcellulose and Tween® 80 in sterile water.

  • Accurately weigh the required amount of micronized this compound.

  • In a sterile mortar, add a small amount of the vehicle to the compound to form a paste.

  • Gradually add the remaining vehicle while triturating or homogenizing until a uniform suspension is formed.

  • Transfer the suspension to a sterile container with a magnetic stir bar.

  • Stir the suspension continuously before and during dose administration to ensure homogeneity.

Protocol 4: Preparation of a Co-solvent Formulation for Intravenous Injection

Objective: To prepare a sterile, clear solution of this compound for intravenous administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) for injection

  • Sterile vials

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

Procedure:

  • Follow the same initial steps as for the oral co-solvent formulation (Protocol 2) to dissolve the compound in DMSO and PEG 400 under aseptic conditions.

  • Slowly add the sterile saline for injection to the desired final volume while vortexing.

  • Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Visually inspect the final formulation for any particulates or precipitation. The solution must be completely clear.

  • Store the sterile formulation appropriately and use it within a validated stability period.

Data Presentation

Quantitative data from formulation development studies should be presented in a clear and organized manner to facilitate comparison and decision-making.

Table 1: Solubility of this compound in Various Vehicles (Hypothetical Data)

VehicleCompositionSolubility (mg/mL) at 25°C
Saline0.9% NaCl in water< 0.01
PBSpH 7.4< 0.01
PEG 400100%25.3
Ethanol100%15.8
DMSO100%> 50
Co-solvent 110% DMSO / 40% PEG 400 / 50% Saline8.2
Co-solvent 220% Ethanol / 30% Propylene Glycol / 50% Water3.5
Surfactant Solution5% Tween® 80 in Saline0.5
Cyclodextrin Solution20% HP-β-CD in Water2.1

Table 2: Stability of a 5 mg/mL Co-solvent Formulation (10% DMSO / 40% PEG 400 / 50% Saline) of this compound (Hypothetical Data)

Time PointStorage Condition% Initial Concentration RemainingAppearance
0 hoursRoom Temperature100Clear Solution
4 hoursRoom Temperature99.5Clear Solution
24 hoursRoom Temperature98.9Clear Solution
24 hours4°C99.8Clear Solution

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the formulation development and in vivo evaluation of this compound.

G cluster_0 Formulation Development cluster_1 In Vivo Studies cluster_2 Data Analysis A Physicochemical Characterization B Solubility Screening A->B C Formulation Selection B->C D Formulation Optimization C->D E Stability Assessment D->E F Dose Preparation E->F G Animal Dosing (Oral or IV) F->G H Pharmacokinetic (PK) Studies G->H I Efficacy/ Toxicity Studies G->I J Bioanalysis of Plasma Samples H->J L Efficacy/Toxicity Endpoint Analysis I->L K PK Parameter Calculation J->K M Data Interpretation & Reporting K->M L->M G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation promotes Compound 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine Compound->PI3K

References

Application Notes and Protocols for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a synthetic small molecule belonging to the 2-aminothiazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry and chemical biology due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, including the 2-aminothiazole core, the 2-fluorobenzyl substituent, and the primary amine group, make it a valuable tool for investigating various biological processes. The fluorine substitution can enhance metabolic stability and binding affinity to target proteins.

These application notes provide an overview of the potential uses of this compound as a chemical probe, along with detailed protocols for its synthesis and evaluation in common biological assays. While specific experimental data for this exact compound is limited in publicly available literature, the provided methodologies are based on established practices for analogous 2-aminothiazole derivatives.

Chemical Information

ParameterValue
IUPAC Name This compound
CAS Number 876715-72-9[1]
Molecular Formula C₁₀H₉FN₂S[1]
Molecular Weight 208.26 g/mol [1]
Structure Chemical structure of this compound

Potential Applications as a Chemical Probe

Derivatives of 2-aminothiazole are known to interact with a variety of biological targets. Based on the activities of structurally similar compounds, this compound can be explored as a chemical probe in the following areas:

  • Anticancer Research: Many 2-aminothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. This compound could be used to probe signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

  • Antimicrobial Discovery: The 2-aminothiazole scaffold is present in several antimicrobial agents. This probe could be employed to investigate novel mechanisms of antibacterial or antifungal action.

  • Enzyme Inhibition Studies: This class of compounds has been shown to inhibit various enzymes, including kinases. This compound could serve as a starting point for developing selective enzyme inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-aminothiazoles, which can be adapted for the target compound.

Materials:

  • 1-(2-Fluorophenyl)propan-2-one

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • α-Bromination of the Ketone:

    • Dissolve 1-(2-fluorophenyl)propan-2-one (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise while stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromoketone.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the crude α-bromoketone (1 equivalent) in ethanol.

    • Add thiourea (1.2 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.

Visualization of Synthesis Workflow:

G cluster_bromination Step 1: α-Bromination cluster_cyclization Step 2: Hantzsch Thiazole Synthesis cluster_purification Purification A 1-(2-Fluorophenyl)propan-2-one C α-Bromoketone A->C Reaction B N-Bromosuccinimide (NBS) B->C Reagent E This compound C->E Reaction D Thiourea D->E Reagent F Column Chromatography E->F

Hantzsch Thiazole Synthesis Workflow
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Visualization of MTT Assay Workflow:

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure absorbance G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow
Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Grow a fresh culture of the bacterial strain in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Perform a serial two-fold dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization of Broth Microdilution Workflow:

G A Prepare serial dilutions of compound C Add inoculum to wells A->C B Prepare bacterial inoculum B->C D Incubate for 18-24h C->D E Determine MIC D->E

Broth Microdilution Assay Workflow

Data Presentation

AssayTarget/Cell LineParameterResult
AnticancerMCF-7IC₅₀ (µM)e.g., 15.2
HeLaIC₅₀ (µM)e.g., 21.8
AntimicrobialS. aureusMIC (µg/mL)e.g., 32
E. coliMIC (µg/mL)e.g., 64
Kinase InhibitionKinase XIC₅₀ (nM)e.g., 500

Conclusion

This compound represents a promising chemical probe for exploring various biological pathways. The protocols provided herein offer a starting point for researchers to synthesize and evaluate its potential in anticancer, antimicrobial, and enzyme inhibition studies. Further investigation is warranted to elucidate its specific molecular targets and mechanisms of action. The adaptable nature of the 2-aminothiazole scaffold also allows for further chemical modifications to optimize activity and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine synthesis.

Synthesis Overview and Workflow

The most reliable and widely used method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[4][5] For the target compound, this involves a two-step process starting from 3-(2-fluorophenyl)propan-2-one.

Synthesis_Workflow Hantzsch Synthesis of this compound A 3-(2-Fluorophenyl)propan-2-one B α-Halogenation A->B  Br2 or NBS C 1-Bromo-3-(2-fluorophenyl)propan-2-one (α-Haloketone Intermediate) B->C E Hantzsch Cyclocondensation C->E D Thiourea D->E F This compound (Final Product) E->F  Heat, Solvent (e.g., Ethanol)

Caption: General workflow for the Hantzsch synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch synthesis for this compound?

The reaction begins with a nucleophilic (SN2) attack from the sulfur atom of thiourea on the α-carbon of the bromo-ketone intermediate.[4][6] This is followed by an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the stable, aromatic 2-aminothiazole ring.[1][6]

Q2: My final product yield is consistently low. What are the most common causes?

Low yield is a frequent issue that can often be traced back to several key areas:

  • Purity of Starting Materials: The α-haloketone intermediate, 1-bromo-3-(2-fluorophenyl)propan-2-one, can be unstable. Ensure it is used promptly after synthesis or purification. The purity of the thiourea is also critical.[1]

  • Suboptimal Reaction Conditions: The reaction typically requires heating to proceed efficiently.[4] Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessive heat may cause decomposition and side-product formation.[1]

  • Incorrect Stoichiometry: A slight excess of thiourea (e.g., 1.5 equivalents) is often used to ensure the complete consumption of the more valuable α-haloketone intermediate.[4][6]

  • Inefficient Workup: The product is often precipitated by neutralizing the reaction mixture and adding it to water.[6] Significant product loss can occur if the pH is not optimal or if the product has some solubility in the aqueous workup solution.

Q3: How can I purify the final product effectively?

  • Recrystallization: This is the most common method for purifying solid 2-aminothiazole derivatives. A mixed solvent system, such as ethanol/water or DMF/water, is often effective.[7][8]

  • Column Chromatography: For products that are difficult to crystallize or contain persistent impurities, column chromatography using silica gel is a reliable alternative.[9][10] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity is typically employed.[9] The process should be monitored by Thin Layer Chromatography (TLC).[4][9]

Q4: What are the likely side products or impurities I might encounter?

Impurity formation can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions will leave residual α-haloketone and thiourea.

  • Regioisomers: If using N-substituted thioureas with unsymmetrical ketones, regioisomers can form. Running the reaction under acidic conditions can sometimes influence the regioselectivity.[1][11]

  • Decomposition Products: The α-haloketone can self-condense or decompose under prolonged heating.

Troubleshooting Guide: Low Yield

If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Step 1: Verify Starting Material Purity Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Test PurityBad Impurity Detected CheckPurity->PurityBad Test CheckConditions Step 2: Review Reaction Conditions PurityOK->CheckConditions ActionPurity Solution: - Repurify α-haloketone - Use fresh, high-purity thiourea PurityBad->ActionPurity ConditionsOK Conditions Optimal CheckConditions->ConditionsOK Verify ConditionsBad Conditions Suboptimal CheckConditions->ConditionsBad Verify CheckWorkup Step 3: Optimize Workup & Isolation ConditionsOK->CheckWorkup ActionConditions Solution: - Increase temperature gradually (e.g., 80-100°C) - Increase reaction time, monitor by TLC - Ensure proper stoichiometry (1.5 eq. thiourea) ConditionsBad->ActionConditions WorkupOK Workup Efficient CheckWorkup->WorkupOK Analyze WorkupBad Product Loss Detected CheckWorkup->WorkupBad Analyze ActionWorkup Solution: - Carefully adjust pH during neutralization - Extract aqueous layer with organic solvent - Use column chromatography if precipitation fails WorkupBad->ActionWorkup

Caption: A step-by-step guide for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-(2-fluorophenyl)propan-2-one

This protocol describes a general method for the α-bromination of a ketone, which is a necessary precursor for the main synthesis.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 3-(2-fluorophenyl)propan-2-one (10.0 mmol, 1.52 g) in 20 mL of methanol.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (10.5 mmol, 0.54 mL) dropwise over 15 minutes while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using TLC.

  • Workup: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer three times with 20 mL of ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step due to its instability.

Protocol 2: Synthesis of this compound

This protocol is adapted from standard Hantzsch synthesis procedures.[4][5]

  • Setup: In a 50 mL round-bottom flask, combine the crude 1-bromo-3-(2-fluorophenyl)propan-2-one (approx. 10.0 mmol) and thiourea (15.0 mmol, 1.14 g).

  • Reaction: Add 25 mL of ethanol and a magnetic stir bar. Heat the mixture to reflux (approx. 80°C) with continuous stirring for 2-3 hours. Monitor the formation of the product by TLC.

  • Precipitation: After the reaction is complete, cool the solution to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralization: While stirring, slowly add a 10% aqueous solution of sodium carbonate until the pH of the mixture is approximately 8-9. A solid precipitate should form.[4][6]

  • Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[4]

  • Drying & Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product.

Data Presentation

Table 1: Influence of Reaction Parameters on Synthesis Yield

ParameterCondition ACondition BCondition CExpected Outcome
Solvent EthanolMethanolTHFEthanol and Methanol generally give high yields.[1]
Temperature Room Temp.80°C (Reflux)>100°C80°C is often optimal; Room temp is too slow, higher temps risk decomposition.[1][12]
Time 1 hour3 hours6 hours2-3 hours is typically sufficient; monitor by TLC for completion.[6][8]
Thiourea (eq.) 1.0 eq.1.5 eq.2.0 eq.A slight excess (1.5 eq.) is recommended to maximize conversion.[4]
Halogenating Agent Bromine (Br₂)NBSTCCANBS and TCCA can be used for in-situ halogenation, which may improve overall yield by avoiding isolation of the unstable α-haloketone.[12]

Table 2: Summary of Troubleshooting Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product - Inactive starting materials- Insufficient heat- Incorrect solvent- Verify purity of reactants via NMR/MS.- Heat reaction to 80°C.- Use polar protic solvents like ethanol or methanol.[1]
Multiple Spots on TLC (Impure Product) - Side reactions- Incomplete reaction- Product degradation- Monitor reaction closely and stop when complete.- Purify via column chromatography or recrystallization.[9]
Product is Oily / Fails to Precipitate - Product may have higher solubility- Impurities preventing crystallization- Extract product with an organic solvent (e.g., ethyl acetate).- Purify the resulting crude oil via column chromatography.[1][9]
Reaction Stalls - Poor solubility of reactants- Insufficient activation energy- Ensure vigorous stirring.- Increase temperature in 10°C increments.- Consider a more polar solvent.

References

Technical Support Center: Purification of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental work.

Troubleshooting Guides

Problem 1: Low Purity After Initial Synthesis

Symptoms:

  • Multiple spots on Thin Layer Chromatography (TLC) analysis of the crude product.

  • Broad or overlapping peaks in High-Performance Liquid Chromatography (HPLC) analysis.

  • Low melting point with a broad range.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress closely using TLC. Ensure the reaction is stirred for a sufficient duration at the appropriate temperature to drive it to completion.
Presence of Unreacted Starting Materials α-haloketone: Can often be removed by washing the crude product with a non-polar solvent like hexane. Thiourea: Being polar, it can be removed by washing with water during the work-up.
Formation of Side Products The Hantzsch thiazole synthesis can sometimes yield isomeric impurities or byproducts. Purification via column chromatography is typically required.
Degradation of Product 2-aminothiazoles can be sensitive to strong acids or bases and prolonged heating. Ensure the work-up and purification conditions are kept as mild as possible.
Problem 2: Difficulty with Column Chromatography

Symptoms:

  • Significant peak tailing on the TLC plate and during column chromatography.

  • Poor separation of the desired product from impurities.

  • Low recovery of the product from the column.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Strong Interaction with Silica Gel The basic nature of the 2-amino group leads to strong interactions with the acidic silica gel, causing peak tailing.[1] Add a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, to the eluent system. This will compete with the product for the active sites on the silica gel, improving the peak shape.
Inappropriate Solvent System The polarity of the eluent may not be optimal for separation. Screen a variety of solvent systems using TLC to find the one that gives the best separation (a difference in Rf values of at least 0.2 between the product and major impurities is ideal). Common solvent systems for 2-aminothiazoles include gradients of ethyl acetate in hexane or methanol in dichloromethane.
Column Overloading Loading too much crude material onto the column will result in poor separation. A general guideline is to use a ratio of 1:30 to 1:50 of crude material to silica gel by weight.
Co-eluting Impurities If an impurity has a very similar polarity to the product, separation on silica gel may be difficult. Consider alternative chromatography techniques such as reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).
Problem 3: Challenges with Recrystallization

Symptoms:

  • The product fails to crystallize from the chosen solvent.

  • The product "oils out" instead of forming crystals.

  • The purity does not significantly improve after recrystallization.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent Choice A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] Conduct small-scale solvent screening with various solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or solvent pairs like ethanol/water or ethyl acetate/hexane).
Solution is Too Dilute If too much solvent is used, the solution may not be saturated enough for crystals to form upon cooling. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Presence of Impurities High levels of impurities can inhibit crystal formation. If the crude product is very impure, it may be necessary to first perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
"Oiling Out" This occurs when the melting point of the solid is lower than the boiling point of the solvent.[2] Choose a solvent with a lower boiling point or use a solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound synthesized via the Hantzsch reaction?

A1: The most common impurities are typically unreacted starting materials (the corresponding α-haloketone and thiourea) and potential side-products from the cyclization reaction. One possible side-product is the isomeric 4-(2-Fluorobenzyl)-1,3-thiazol-2-amine, although the Hantzsch synthesis generally favors the 5-substituted product. Other potential byproducts can arise from self-condensation of the α-haloketone.

Q2: My purified product is a yellowish oil, but I expected a solid. What does this mean?

A2: While some 2-aminothiazole derivatives are solids, it is possible for this compound to be a low-melting solid or a viscous oil at room temperature, especially if trace impurities are present which can depress the melting point. Ensure that all residual solvent has been removed under high vacuum. If the product remains an oil, its purity should be confirmed by HPLC and NMR.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and heat with stirring for a few minutes. Then, perform a hot filtration to remove the charcoal. The purified product can then be obtained by cooling the filtrate to induce crystallization.

Q4: What is the best way to store the purified this compound?

A4: 2-Aminothiazole derivatives can be susceptible to degradation over time, especially when exposed to light and air. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., in a refrigerator or freezer).

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the solvent mixture to reduce peak tailing. The ideal solvent system should provide an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture. If a gradient elution is necessary, gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Impure this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Start Crude Product TLC TLC Analysis Start->TLC HPLC HPLC Analysis Start->HPLC Decision Purity Assessment TLC->Decision HPLC->Decision Column Column Chromatography Decision->Column High Impurity Recrystal Recrystallization Decision->Recrystal Moderate Impurity Column->Recrystal Further Purification Pure Pure Product Column->Pure Recrystal->Pure

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Column_Chromatography cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing Cause1 Strong Amine-Silica Interaction Problem->Cause1 Cause2 Inappropriate Solvent Polarity Problem->Cause2 Solution1 Add Triethylamine to Eluent Cause1->Solution1 Solution3 Use Alternative Chromatography (e.g., HILIC) Cause1->Solution3 Solution2 Optimize Solvent System via TLC Cause2->Solution2 Cause2->Solution3

Caption: Troubleshooting guide for peak tailing in column chromatography.

References

common side reactions in the synthesis of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aminothiazoles, with a primary focus on the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles?

A1: The Hantzsch thiazole synthesis is the most widely used and versatile method for preparing 2-aminothiazoles. It involves the condensation reaction between an α-haloketone and a thiourea derivative.[1][2]

Q2: What are the typical starting materials for the Hantzsch synthesis of 2-aminothiazoles?

A2: The reaction typically utilizes an α-haloketone (e.g., α-bromoacetophenone) and a thiourea or a substituted thiourea.[1]

Q3: What are the general reaction conditions for this synthesis?

A3: The Hantzsch synthesis is often carried out by heating the reactants in a solvent such as ethanol.[3] However, various conditions, including solvent-free and microwave-assisted methods, have been developed to improve yields and reduce reaction times.

Q4: What are the main challenges and side reactions encountered in 2-aminothiazole synthesis?

A4: The primary challenges include the formation of isomeric byproducts, self-condensation of the α-haloketone, and the formation of other impurities, which can complicate purification and reduce the overall yield of the desired 2-aminothiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-aminothiazoles and provides potential solutions.

Issue 1: Formation of Isomeric Byproducts (2-Imino-2,3-dihydrothiazoles)

When using N-monosubstituted thioureas, a common side reaction is the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole alongside the desired 2-(N-substituted amino)thiazole.[4]

Possible Cause:

  • Acidic Reaction Conditions: The formation of the 2-imino isomer is significantly favored under acidic conditions.[4] The reaction in a neutral solvent system typically yields the 2-aminothiazole derivative exclusively.[4]

Suggested Solutions:

  • Control of pH: Maintain a neutral or slightly basic reaction medium to favor the formation of the desired 2-aminothiazole isomer.

  • Reaction Monitoring: Use thin-layer chromatography (TLC) to monitor the reaction progress and the formation of byproducts.

  • Purification: If a mixture of isomers is formed, they can often be separated by column chromatography. The isomers can be distinguished by spectroscopic methods such as 1H NMR and IR spectroscopy.[4]

Table 1: Influence of Reaction Conditions on Isomer Formation [4]

Reaction ConditionPredominant ProductNotes
Neutral Solvent (e.g., Ethanol)2-(N-substituted amino)thiazoleExclusively forms the desired product.
Acidic Conditions (e.g., 10M HCl-EtOH)Mixture of 2-(N-substituted amino)thiazole and 3-substituted 2-imino-2,3-dihydrothiazoleThe proportion of the imino isomer is influenced by acid concentration, temperature, and reaction time.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products alpha-Haloketone alpha-Haloketone N-monosubstituted Thiourea N-monosubstituted Thiourea Neutral (e.g., Ethanol) Neutral (e.g., Ethanol) N-monosubstituted Thiourea->Neutral (e.g., Ethanol) Reacts with alpha-Haloketone under Acidic (e.g., HCl/Ethanol) Acidic (e.g., HCl/Ethanol) N-monosubstituted Thiourea->Acidic (e.g., HCl/Ethanol) Reacts with alpha-Haloketone under 2-(N-substituted amino)thiazole (Desired) 2-(N-substituted amino)thiazole (Desired) Neutral (e.g., Ethanol)->2-(N-substituted amino)thiazole (Desired) Exclusively forms Acidic (e.g., HCl/Ethanol)->2-(N-substituted amino)thiazole (Desired) Forms mixture with 3-substituted 2-imino-2,3-dihydrothiazole (Isomer) 3-substituted 2-imino-2,3-dihydrothiazole (Isomer) Acidic (e.g., HCl/Ethanol)->3-substituted 2-imino-2,3-dihydrothiazole (Isomer) Favors formation of

Issue 2: Self-Condensation of α-Haloketone

α-Haloketones can undergo self-condensation, especially under basic conditions, leading to the formation of dimeric and polymeric byproducts.[5][6]

Possible Cause:

  • Basic Conditions: The presence of a base can deprotonate the α-haloketone, initiating a self-condensation reaction.

  • High Temperature and Prolonged Reaction Time: These conditions can promote side reactions, including self-condensation.

Suggested Solutions:

  • Avoid Strong Bases: If a base is necessary, use a mild, non-nucleophilic base and add it slowly to the reaction mixture.

  • Control Temperature and Time: Run the reaction at the lowest effective temperature and monitor its progress to avoid prolonged heating.

  • One-Pot Procedures: Some one-pot syntheses that generate the α-haloketone in situ can minimize its concentration and thus reduce the likelihood of self-condensation.

G alpha-Haloketone alpha-Haloketone Side_Product Self-Condensation Products alpha-Haloketone->Side_Product Side Reaction (favored by base, high temp.) Reaction_Conditions Hantzsch Synthesis Conditions alpha-Haloketone->Reaction_Conditions Thiourea Thiourea Thiourea->Reaction_Conditions Desired_Product 2-Aminothiazole Reaction_Conditions->Desired_Product Desired Pathway

Issue 3: Low Yield and/or Incomplete Reaction

Possible Causes:

  • Purity of Starting Materials: Impurities in the α-haloketone or thiourea can interfere with the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to low conversion.

  • Poor Solubility of Reactants: If the reactants are not sufficiently soluble in the chosen solvent, the reaction rate will be slow.

Suggested Solutions:

  • Purify Starting Materials: Ensure the purity of the α-haloketone and thiourea before use. α-Haloketones can be purified by recrystallization.

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to find the optimal conditions for your specific substrates. Microwave-assisted synthesis can sometimes improve yields and shorten reaction times.

  • Use a Co-solvent: If solubility is an issue, consider using a co-solvent system to enhance the solubility of the reactants.

Table 2: General Troubleshooting for Low Yield

ObservationPossible CauseSuggested Solution
Starting material remains after prolonged reaction timeLow reaction temperature or poor solubilityIncrease temperature, change to a more suitable solvent, or use a co-solvent.
Multiple spots on TLC, with none corresponding to the productDecomposition of starting materials or formation of multiple byproductsLower the reaction temperature, shorten the reaction time, and ensure the purity of starting materials.
No reaction occursInactive starting materials or incorrect reaction conditionsVerify the identity and purity of starting materials. Screen different solvents and temperatures.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Neutral Conditions)

This protocol is a general procedure for the Hantzsch synthesis under neutral conditions to favor the formation of the 2-aminothiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 1-3 hours), cool the mixture to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield pure 2-amino-4-phenylthiazole.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve 2-Bromoacetophenone and Thiourea in Ethanol Reflux Heat to Reflux Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Neutralize Add NaHCO3 solution Cool->Neutralize Filter Filter Precipitate Neutralize->Filter Wash Wash with Water and cold Ethanol Filter->Wash Purify Recrystallize from Ethanol Wash->Purify

References

Technical Support Center: Optimizing 5-Substituted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 5-substituted thiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted thiazoles, and what are its key components? A1: The Hantzsch thiazole synthesis is a classical and widely used method for preparing thiazoles.[1] It involves the reaction between an α-haloketone and a thioamide.[2] This method is robust and well-established for constructing the core thiazole heterocycle.[3]

Q2: How critical is the purity of reactants and solvents in thiazole synthesis? A2: Reactant and solvent purity is paramount for achieving high yields and product quality. Impurities in starting materials like α-haloketones or thioamides can lead to unwanted side reactions, which consume reactants and complicate purification.[1] The presence of water can also be detrimental, and the use of anhydrous solvents is often recommended to prevent hydrolysis and other side reactions.[1]

Q3: When should I consider using a metal catalyst versus a catalyst-free method? A3: The choice depends on the desired transformation.

  • Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): Use for the fundamental construction of the thiazole ring from acyclic precursors like α-haloketones and thioamides.[3]

  • Metal-Catalyzed (e.g., Palladium, Copper): Use for post-synthesis functionalization, such as the direct arylation of a pre-formed thiazole ring.[3][4] For example, a palladium catalyst like Pd(OAc)₂ is efficient for direct arylation, while copper iodide (CuI) can be used for coupling with aryl iodides.[3][4]

Q4: Can microwave irradiation be used to improve reaction conditions? A4: Yes, microwave-assisted synthesis can significantly improve reaction efficiency. It often shortens reaction times from hours to minutes and can lead to higher yields compared to conventional heating methods.[1][5] For instance, some reactions that require several hours of reflux can be completed in minutes at temperatures around 90-130°C under microwave irradiation.[1][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-substituted thiazoles.

Issue 1: Low or No Product Yield

Q: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the potential causes and how can I troubleshoot this? A: Low yields in the Hantzsch synthesis can stem from several factors. A systematic approach to troubleshooting is often effective.[1]

Initial Checks:

  • Reactant Purity: Confirm the purity of your α-haloketone and thioamide. Impurities can inhibit the reaction or lead to side products.[1] The stability of the thioamide can also be a limiting factor.[1]

  • Reagent Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of the thioamide is common practice. However, ensure the limiting reagent is appropriate for your desired outcome.[2]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine if the reaction has gone to completion.[3]

Optimization of Reaction Conditions:

  • Solvent Selection: The choice of solvent is crucial and substrate-dependent. It is advisable to perform a small-scale solvent screening to find the optimal one for your specific reaction.[1] Polar solvents like ethanol, 1-butanol, and water are often effective.[1][7]

  • Temperature Control: Reaction temperatures can vary significantly. Conventional methods often require refluxing for several hours.[1] If the yield is low at a certain temperature, consider whether increasing it (or switching to microwave heating) could drive the reaction forward.[1]

  • Work-up Procedure: Ensure the product is not being lost during the work-up. In many Hantzsch syntheses, the product precipitates upon neutralization with a base (e.g., ammonium hydroxide).[3] The pH adjustment must be done carefully to ensure complete precipitation.

Troubleshooting Flowchart for Low Yield

G start Low / No Product Yield check_reactants Verify Reactant Purity & Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_workup Analyze Work-up & Purification Steps start->check_workup optimize_solvent Screen Solvents (e.g., EtOH, BuOH, DMF) check_conditions->optimize_solvent Is solvent optimal? optimize_temp Adjust Temperature (Consider Microwave) check_conditions->optimize_temp Is temp/time sufficient? optimize_workup Adjust pH for Precipitation Check Extraction Efficiency check_workup->optimize_workup Losing product? success Improved Yield optimize_solvent->success optimize_temp->success optimize_workup->success

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Formation of Side Products or Isomers

Q: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity? A: Controlling regioselectivity is critical, especially when using substituted thioamides. The reaction medium is a key determinant:

  • Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[3]

  • Acidic Conditions: Performing the synthesis in an acidic medium (e.g., 10M-HCl in Ethanol) can result in a mixture of isomers.[3] To favor a single isomer, carefully control the pH of your reaction medium.[3]

Issue 3: Catalyst Inactivity in C-H Functionalization

Q: My palladium-catalyzed C-H arylation on the thiazole ring is sluggish. What is the problem? A: The sulfur atom in the thiazole ring can act as a poison for palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity.[3] This often requires using a higher catalyst loading to achieve a reasonable reaction rate.[3] If you are experiencing this issue, consider increasing the amount of palladium catalyst or exploring catalyst systems known to be more resistant to sulfur poisoning.[3]

Data on Optimized Reaction Conditions

Quantitative data from various studies are summarized below to guide the optimization process.

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1WaterReflux279[7]
2EthanolReflux284[7]
3MethanolReflux3.565[7]
41-ButanolReflux281[7]
52-PropanolReflux280[7]
6Ethanol/Water (1:1)Reflux288[7]

Table 2: Comparison of Heating Methods and Conditions Synthesis of 2,5-disubstituted thiazolo[5,4-d]thiazoles from dithiooxamide and aromatic aldehydes.

AldehydeHeating MethodTemperature (°C)TimeYield (%)Reference
BenzaldehydeConventional1301 h75[8]
BenzaldehydeMicrowave13025 min92[6][8]
IsovanillinConventional1301 h70[6][8]
IsovanillinMicrowave13025 min75[6][8]

Experimental Protocols & Workflows

General Workflow for Hantzsch Thiazole Synthesis

The diagram below outlines the typical experimental sequence for a Hantzsch synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents 1. Dissolve Reactants (α-haloketone & thioamide) in solvent react 2. Heat Mixture (Reflux or Microwave) Monitor by TLC reagents->react cool 3. Cool Reaction Mixture react->cool precipitate 4. Neutralize with Base to Precipitate Product cool->precipitate filter 5. Filter & Wash Solid Product precipitate->filter analyze 6. Characterize Product (NMR, MS, MP) filter->analyze

Caption: General experimental workflow for the Hantzsch synthesis.

Detailed Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Ammonium Hydroxide (or other suitable base)

Procedure:

  • Preparation: In a round-bottom flask, dissolve thiourea in ethanol. In a separate container, dissolve 2-bromoacetophenone in a minimal amount of ethanol.[3]

  • Reaction: Add the 2-bromoacetophenone solution to the thiourea solution with stirring. Equip the flask with a reflux condenser and heat the mixture under reflux.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[3]

  • Isolation: Carefully add a base, such as ammonium hydroxide, to the cooled solution to neutralize the hydrobromide salt formed during the reaction and precipitate the free-base product.[3]

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

  • Characterization: Dry the purified product and characterize it using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.[2]

References

troubleshooting insolubility issues with 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing insolubility issues with 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine during experimental assays.

Troubleshooting Guide

Q1: My this compound is precipitating out of solution during my assay. What are the immediate steps I can take to resolve this?

A1: Precipitation of this compound from your assay solution is a common issue that can often be resolved by optimizing your solvent system and assay conditions. Here is a step-by-step approach to troubleshoot this problem:

  • Verify Stock Solution Integrity: Before troubleshooting the assay conditions, ensure that your stock solution of this compound is completely dissolved. Visually inspect the stock solution for any precipitate. If precipitation is observed, gentle warming or sonication may be required to redissolve the compound. It is recommended to prepare fresh stock solutions regularly and store them appropriately to avoid degradation or precipitation over time.

  • Optimize Co-solvent Concentration: this compound, like many 2-aminothiazole derivatives, often requires an organic co-solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice. However, the final concentration of the co-solvent in your aqueous assay buffer is critical. High concentrations of organic solvents can lead to compound precipitation upon dilution.

    • Recommendation: Keep the final concentration of DMSO or other organic co-solvents in your assay below 0.5% (v/v) to minimize the risk of precipitation and to avoid solvent-induced artifacts in your experimental results.

  • pH Adjustment of Assay Buffer: The solubility of 2-aminothiazole derivatives can be pH-dependent due to the presence of the basic amine group.[1][2]

    • Recommendation: In acidic conditions, the amine group can become protonated, which may increase the aqueous solubility of the compound.[1][2] Experiment with slightly acidic assay buffers (e.g., pH 6.0-6.5) to see if this improves solubility. However, be mindful of the pH compatibility with your specific assay and the stability of the compound at different pH values.

  • Lower the Compound Concentration: You may be working at a concentration that exceeds the solubility limit of the compound in your specific assay buffer.

    • Recommendation: Perform a dose-response experiment starting from a lower concentration range to identify the maximum soluble concentration under your experimental conditions.

The following workflow can help guide your troubleshooting process:

G start Precipitation observed in assay check_stock Is the stock solution clear? start->check_stock stock_issue Troubleshoot stock solution (e.g., sonicate, gentle warming) check_stock->stock_issue No check_cosolvent Is the final co-solvent concentration <0.5%? check_stock->check_cosolvent Yes stock_issue->check_stock adjust_cosolvent Lower co-solvent concentration in final assay volume check_cosolvent->adjust_cosolvent No check_ph Is the assay buffer pH optimal? check_cosolvent->check_ph Yes adjust_cosolvent->check_cosolvent adjust_ph Test solubility in slightly acidic buffers (pH 6.0-6.5) check_ph->adjust_ph No lower_conc Lower the final compound concentration in the assay check_ph->lower_conc Yes adjust_ph->lower_conc success Insolubility issue resolved lower_conc->success

Troubleshooting workflow for precipitation issues.

Frequently Asked Questions (FAQs)

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for use in biological assays. Ethanol can also be considered. It is crucial to use anhydrous, high-purity DMSO to avoid compound degradation.

Q3: Is there a quantitative solubility table available for this compound in different solvents?

A3: Currently, there is no publicly available, comprehensive quantitative solubility table for this compound across a wide range of solvents and pH values. The solubility of a compound is highly dependent on the specific experimental conditions. Therefore, it is recommended to determine the solubility empirically under your specific assay conditions. Below is a qualitative summary based on the general properties of 2-aminothiazole derivatives and a recommended protocol for determining the quantitative solubility.

Qualitative Solubility Profile

Solvent/SolutionExpected SolubilityNotes
WaterPoorThe hydrophobic benzyl and thiazole moieties limit aqueous solubility.
DMSOSolubleA good solvent for preparing high-concentration stock solutions.
EthanolModerately SolubleCan be used as an alternative to DMSO for stock solutions.
MethanolModerately SolubleSimilar to ethanol, can be used for stock solutions.
Aqueous Buffers (Neutral pH)PoorProne to precipitation, especially at higher concentrations.
Aqueous Buffers (Acidic pH)Potentially ImprovedProtonation of the amine group may enhance solubility.[1][2]

Q4: How can I experimentally determine the solubility of this compound in my assay buffer?

A4: You can determine the kinetic solubility of your compound using a method like the one outlined below. This will give you a good estimate of the maximum soluble concentration under your specific assay conditions.

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well filter plates (e.g., with a 0.45 µm filter)

  • 96-well UV-transparent collection plates

  • Multichannel pipette

  • Plate shaker

  • UV/Vis spectrophotometer plate reader

Procedure:

  • Prepare a High-Concentration Stock Solution: Accurately weigh your compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of your DMSO stock solution with 100% DMSO to create a range of concentrations.

  • Add to Assay Buffer: In a 96-well filter plate, add a small volume (e.g., 5 µL) of each DMSO stock dilution to a larger volume (e.g., 95 µL) of your assay buffer. This will create a range of final compound concentrations in a low, consistent percentage of DMSO (in this example, 5%). Include a buffer-only control with the same final DMSO concentration.

  • Incubate: Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1.5 - 2 hours) to allow for equilibration.

  • Filter: Place the filter plate on top of a UV-transparent collection plate and centrifuge to filter the solutions. This will remove any precipitated compound.

  • Measure Absorbance: Using a UV/Vis plate reader, measure the absorbance of the filtrate in the collection plate at the wavelength of maximum absorbance (λmax) for this compound.

  • Calculate Solubility: Create a standard curve using the absorbance readings of the clear, lower concentration samples where no precipitation occurred. Use this standard curve to determine the concentration of the compound in the filtered solutions. The highest concentration that remains in solution after filtration is the kinetic solubility.

Q5: What are the potential biological pathways affected by this compound that might be relevant to its mechanism of action?

A5: While the specific molecular targets of this compound are not definitively established in the public literature, studies on structurally similar 2-aminothiazole derivatives suggest potential involvement in key signaling pathways that regulate cell survival, proliferation, and apoptosis.[3][4][5] Two of the most commonly implicated pathways are the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.

Based on findings for related compounds, this compound may induce apoptosis by modulating the levels of pro- and anti-apoptotic proteins. For instance, some 2-amino-5-benzylthiazole derivatives have been shown to decrease the level of the anti-apoptotic protein Bcl-2 and increase the levels of the pro-apoptotic protein Bim.[3] This shift in the balance of apoptotic regulators can lead to the activation of caspases and subsequent programmed cell death.

The following diagram illustrates a potential mechanism of action for this compound based on the activities of related compounds.

G cluster_0 Cellular Effects cluster_1 Signaling Pathways cluster_2 Apoptosis Regulation compound This compound PI3K PI3K compound->PI3K Inhibition MAPK MAPK compound->MAPK Modulation Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Down-regulation Bim Bim (Pro-apoptotic) compound->Bim Up-regulation Akt Akt PI3K->Akt Activation Akt->Bcl2 Activation ERK ERK ERK->Bcl2 Activation MAPK->ERK Activation Caspase Caspase Activation Bcl2->Caspase Inhibition Bim->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis

Potential signaling pathways modulated by the compound.

References

identifying and removing impurities from 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities originate from the Hantzsch thiazole synthesis, the primary route for preparing this compound.[1][2][3][4][5] These can be broadly categorized as:

  • Unreacted Starting Materials:

    • 1-(2-Fluorophenyl)-3-halopropan-2-one (the α-haloketone precursor).

    • Thiourea.

  • Side-Products:

    • Isomeric Impurities: Formation of 4-(2-Fluorobenzyl)-1,3-thiazol-2-amine can occur depending on the reaction conditions.

    • Over-alkylation Products: The primary amine of the product can react with the α-haloketone.

    • Byproducts from Thiourea Decomposition: Under harsh conditions, thiourea can decompose.

  • Degradation Products: The final compound may degrade upon exposure to light, high temperatures, or extreme pH.

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main compound and its impurities. A reversed-phase C18 column with a UV detector is a common setup.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final product and any isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for comparison against a reference standard.

Q3: What are the primary methods for purifying crude this compound?

A3: The two most effective purification techniques are:

  • Column Chromatography: Utilizes a stationary phase (typically silica gel) and a mobile phase to separate compounds based on polarity.[8]

  • Recrystallization: This technique relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system.[3][9]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Peak Tailing for the Main Compound Secondary interactions between the basic amine group and acidic silanol groups on the silica column.Add a modifier like triethylamine (0.1%) or trifluoroacetic acid (0.1%) to the mobile phase to improve peak shape.[10]
Poor Resolution Between Main Peak and an Impurity Inadequate separation under the current conditions.Optimize the mobile phase composition (e.g., change the organic solvent ratio or the type of organic solvent). A gradient elution may be necessary.[10]
Ghost Peaks Appearing in the Chromatogram Contamination in the mobile phase, injection solvent, or carryover from a previous injection.Use fresh, high-purity solvents. Run a blank injection to identify the source of contamination.
Drifting Baseline Column not properly equilibrated; temperature fluctuations.Ensure the column is fully equilibrated with the mobile phase before injection. Use a column oven to maintain a constant temperature.
Purification Troubleshooting
Problem Possible Cause Suggested Solution
Co-elution of Impurities in Column Chromatography The polarity of the impurities is very similar to the product.Use a shallower solvent gradient during elution. Try a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).[8]
Low Recovery from Column Chromatography The compound is strongly adsorbing to the silica gel.Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to reduce strong interactions with the acidic silica gel.[11]
Oiling Out During Recrystallization The compound is not dissolving properly or the cooling is too rapid.Add a co-solvent to improve solubility. Ensure the compound is fully dissolved at the higher temperature before allowing it to cool slowly.
Poor Crystal Formation The chosen solvent is not ideal for crystallization.Screen a variety of solvents or solvent mixtures. Scratch the inside of the flask with a glass rod to induce crystallization.

Experimental Protocols

Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific impurity profile.

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Preparative Column Chromatography Protocol
Parameter Description
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase (Eluent) A gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and gradually increasing to 50%)
Sample Loading Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.
Fraction Collection Collect fractions and monitor by TLC (Thin Layer Chromatography) to identify those containing the pure product.

Visualizations

impurity_workflow cluster_synthesis Synthesis & Crude Product cluster_identification Impurity Identification cluster_purification Purification cluster_final_product Final Product synthesis Hantzsch Thiazole Synthesis crude_product Crude this compound synthesis->crude_product hplc_analysis HPLC Purity Check crude_product->hplc_analysis Initial Assessment lcms_analysis LC-MS for MW hplc_analysis->lcms_analysis If unknown impurities column_chrom Column Chromatography hplc_analysis->column_chrom If complex mixture recrystallization Recrystallization hplc_analysis->recrystallization If suitable nmr_analysis NMR for Structure lcms_analysis->nmr_analysis Isolate & Characterize pure_product Pure Product (>98%) column_chrom->pure_product recrystallization->pure_product final_qc Final QC (HPLC, NMR) pure_product->final_qc

Caption: Workflow for the identification and removal of impurities.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Crude Product Purity < 98%? co_elution Co-elution of Impurities? start->co_elution Try Column oiling_out Oiling Out? start->oiling_out Try Recrystallization low_recovery Low Recovery? co_elution->low_recovery No shallow_gradient Use Shallower Gradient co_elution->shallow_gradient Yes add_modifier Add Triethylamine to Eluent low_recovery->add_modifier Yes end_node Pure Product low_recovery->end_node No shallow_gradient->low_recovery change_solvent Change Solvent System change_solvent->low_recovery add_modifier->end_node poor_crystals Poor Crystal Formation? oiling_out->poor_crystals No add_cosolvent Add Co-solvent & Slow Cooling oiling_out->add_cosolvent Yes screen_solvents Screen Different Solvents poor_crystals->screen_solvents Yes poor_crystals->end_node No add_cosolvent->poor_crystals screen_solvents->end_node

References

Technical Support Center: 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the choice of solvent.[1][2] The 2-aminothiazole core is a known pharmacophore that can be susceptible to degradation under certain conditions.[3][4][5]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) is generally recommended due to its high solubilizing capacity and ability to maintain stability when stored correctly.[6] For experiments involving aqueous buffers, it is critical to keep the final DMSO concentration low (typically below 0.5%) to prevent solvent-induced effects.[6]

Q3: How should I store stock solutions of this compound?

A3: To ensure maximum stability, stock solutions in DMSO should be aliquoted into single-use vials and stored at -80°C.[6] It is important to avoid repeated freeze-thaw cycles, as this can accelerate the degradation of the compound.[6]

Q4: I'm observing precipitation of the compound in my cell culture medium. What could be the issue?

A4: Precipitation in aqueous media is often due to the compound's low aqueous solubility.[6] This can be influenced by factors such as high compound concentration, the presence of salts, and the pH of the medium.[6] It is advisable to determine the kinetic solubility in your specific experimental buffer before conducting experiments.[6]

Troubleshooting Guides

Problem 1: Inconsistent experimental results or a gradual loss of compound activity.

  • Possible Cause: Degradation of the compound in the experimental solution.[6]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared working solutions for each experiment.[6]

    • Minimize Exposure: Protect solutions from light and keep them on ice or at 4°C during experimental procedures.[6]

    • Conduct a Stability Study: Evaluate the stability of the compound in your specific experimental medium over the duration of your experiment.[6]

Problem 2: Appearance of unknown peaks in HPLC or LC-MS analysis.

  • Possible Cause: Formation of degradation products.[6]

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Use a freshly prepared solution as a control to confirm the retention time of the parent compound.[6]

    • Verify Storage Conditions: Ensure that stock solutions have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles.[6]

    • Perform Forced Degradation Studies: To help identify potential degradation products, you can expose the compound to acidic, basic, oxidative, and photolytic stress conditions.[1][6]

Problem 3: Low or no detectable compound in in-vivo studies.

  • Possible Cause: Poor solubility leading to low bioavailability, or rapid metabolism.[6]

  • Troubleshooting Steps:

    • Assess Solubility: Determine the compound's solubility in relevant biological fluids.[6]

    • Consider Formulation Strategies: Explore the use of co-solvents, cyclodextrins, or lipid-based formulations to improve solubility and bioavailability.[6]

Data Presentation

Summarize quantitative data from stability studies in a clear and structured format.

Table 1: Stability of this compound in Different Solvents at Room Temperature

SolventTime (hours)% Remaining CompoundAppearance of Degradation Products (Peak Area %)
DMSO01000
2499.8< 0.2
4899.5< 0.5
Acetonitrile01000
2498.21.8
4896.53.5
PBS (pH 7.4)01000
2492.17.9
4885.314.7

Table 2: Forced Degradation Study of this compound

ConditionTime (hours)% Remaining CompoundNumber of Degradation Products
0.1 M HCl2488.42
0.1 M NaOH2475.23
3% H₂O₂2490.11
UV Light2495.61
60°C2498.90

Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test solvents (e.g., PBS pH 7.4, cell culture media).

  • Incubation: Incubate the working solutions at the desired temperature (e.g., room temperature, 37°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method to determine the percentage of the remaining parent compound.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[7][8]

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.[7]

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.[7]

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.[7]

  • Photolytic Degradation: Expose the compound solution to a light source according to ICH Q1B guidelines.[7]

  • Thermal Degradation: Expose the solid compound to dry heat at 60°C for 24 hours.[8]

  • Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and characterize any degradation products.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (DMSO) prep_work Prepare Working Solutions (Test Solvents) prep_stock->prep_work acid Acid Hydrolysis prep_work->acid base Base Hydrolysis prep_work->base oxidation Oxidation prep_work->oxidation photolysis Photolysis prep_work->photolysis thermal Thermal prep_work->thermal hplc HPLC-UV Analysis acid->hplc lcms LC-MS Analysis acid->lcms base->hplc base->lcms oxidation->hplc oxidation->lcms photolysis->hplc photolysis->lcms thermal->hplc thermal->lcms data Data Interpretation hplc->data lcms->data

Caption: Experimental workflow for assessing compound stability.

troubleshooting_guide start Inconsistent Results or Activity Loss? check_solution Prepare Fresh Solutions? start->check_solution check_storage Proper Storage (-80°C)? check_solution->check_storage Yes reassess_protocol Re-evaluate Experimental Protocol check_solution->reassess_protocol No perform_stability Perform Stability Study in Experimental Medium check_storage->perform_stability Yes check_storage->reassess_protocol No

Caption: Troubleshooting decision tree for inconsistent results.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis of Amine parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation of Thiazole Ring parent->oxidation [O] photodegradation Photodegradation parent->photodegradation

Caption: Potential degradation pathways.

References

Technical Support Center: Overcoming Poor Cell Permeability of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the challenges associated with the poor cell permeability of thiazole-based compounds.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the experimental evaluation of your thiazole compounds' cell permeability.

Problem Possible Cause Suggested Solution
Low Apparent Permeability (Papp) in Caco-2 Assay 1. Poor Physicochemical Properties: High polarity, high molecular weight, or low lipophilicity of the thiazole compound can limit its ability to cross the cell membrane.[1][2]a. Structural Modification: Introduce lipophilic groups (e.g., alkyl, aryl) to the thiazole ring to increase the compound's LogP value. Be mindful that excessive lipophilicity can also decrease permeability.[3] b. Reduce Polar Surface Area (PSA): Strategically replace polar functional groups with less polar ones, or mask them through prodrug strategies.
2. Efflux Pump Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), leading to a low net transport across the cell monolayer.[4][5][6][7]a. Conduct Bidirectional Permeability Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A Papp / A-B Papp) greater than 2 suggests active efflux.[8] b. Use P-gp Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, tariquidar). A significant increase in the A-B Papp value in the presence of the inhibitor confirms P-gp substrate activity.[4][5]
3. Poor Aqueous Solubility: The compound may not be sufficiently dissolved in the assay buffer to create a concentration gradient for passive diffusion.a. Formulation Strategies: Use co-solvents (e.g., DMSO, ethanol) in the dosing solution, but keep the final concentration low to avoid cell toxicity. b. Advanced Formulations: Consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanosuspensions to improve solubility.[9][10]
High Efflux Ratio (>2) in Bidirectional Caco-2 Assay 1. P-glycoprotein (P-gp) Substrate: The thiazole compound is actively transported by P-gp.[4][5][7]a. Structural Modification to Evade P-gp: Modify the compound's structure to reduce its affinity for P-gp. This can involve altering stereochemistry, removing hydrogen bond donors/acceptors, or changing the overall shape of the molecule. b. Co-administration with a P-gp Inhibitor: In a therapeutic context, co-dosing with a P-gp inhibitor could be a strategy to enhance oral bioavailability.
Inconsistent or Highly Variable Papp Values 1. Experimental Variability: Inconsistent cell monolayer integrity, variations in dosing solution preparation, or analytical errors can lead to variable results.a. Monitor Monolayer Integrity: Regularly measure Transepithelial Electrical Resistance (TEER) to ensure the integrity of the Caco-2 cell monolayer. b. Quality Control of Dosing Solutions: Ensure complete solubilization and accurate concentration of the test compound in the assay buffer. c. Analytical Method Validation: Validate the analytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity.
2. Compound Instability: The thiazole compound may be unstable in the assay buffer or metabolized by the Caco-2 cells.a. Assess Compound Stability: Incubate the compound in the assay buffer and with Caco-2 cells and analyze for degradation over time. b. Identify Metabolites: Use LC-MS/MS to identify any potential metabolites formed during the assay.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of thiazole compounds that influence their cell permeability?

A1: The cell permeability of thiazole compounds is primarily influenced by a balance of lipophilicity (logP), polar surface area (PSA), molecular weight, and aqueous solubility. Generally, compounds with moderate lipophilicity, a lower PSA, and a smaller molecular weight tend to have better passive permeability.[1][2]

Q2: How can I predict if my thiazole compound is likely to have poor permeability before running experiments?

A2: In silico tools can provide an initial assessment. Many software packages can calculate properties like logP, PSA, and the number of rotatable bonds. Following Lipinski's Rule of Five can be a useful guideline. Additionally, some in silico models can predict Caco-2 permeability and whether a compound is a P-gp substrate.[11][12]

Q3: My thiazole compound is a P-gp substrate. What are the medicinal chemistry strategies to overcome this?

A3: Several strategies can be employed:

  • Reduce P-gp Recognition: Modify the structure to remove or mask moieties that are recognized by P-gp. This can include reducing the number of hydrogen bond donors and acceptors.

  • Increase Lipophilicity: While counterintuitive, sometimes increasing lipophilicity can favor passive diffusion over active efflux.

  • Prodrug Approach: A prodrug strategy can be used to mask the features recognized by P-gp. The prodrug is then cleaved in the target cell to release the active compound.

Q4: Are there any formulation strategies that can help improve the absorption of poorly permeable thiazole compounds?

A4: Yes, formulation can play a crucial role. For compounds with poor solubility contributing to low permeability, strategies like micronization, nanonization, and the use of solid dispersions can enhance dissolution.[9][10] For compounds with inherent low permeability, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and potentially interacting with the intestinal membrane.[13] Permeation enhancers can also be included in formulations, but their use requires careful consideration of potential toxicity.[14]

Q5: What is the "BOILED-Egg" plot and how can it be useful for my thiazole compounds?

A5: The "BOILED-Egg" plot is an in silico predictive model that plots the lipophilicity (WLOGP) versus the polarity (tPSA) of compounds. It provides a visual representation of the probability of a compound being passively absorbed through the gastrointestinal tract or penetrating the blood-brain barrier. It also predicts whether a compound is likely to be a substrate of P-gp. This can be a valuable tool for prioritizing and designing thiazole derivatives with a higher probability of good permeability.[11]

Data Presentation

Table 1: In Silico Predicted Permeability of Thiazole Derivatives

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Caco-2 Permeability (logPapp)P-gp Substrate (Prediction)
Thiazole-A350.42.585.2-5.8No
Thiazole-B480.64.1110.5-6.5Yes
Thiazole-C320.31.860.7-5.2No

Note: This is example data. Researchers should input data for their own compounds.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol outlines the steps to assess the intestinal permeability and potential for active efflux of a thiazole compound using the Caco-2 cell model.

1. Caco-2 Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • Seed cells onto permeable Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be consistently above 250 Ω·cm² to ensure monolayer integrity.

  • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

3. Permeability Assay:

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES and warm to 37°C.

  • Wash the Caco-2 monolayers twice with the pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the test thiazole compound (in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add the test thiazole compound (in transport buffer) to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

4. Quantification and Data Analysis:

  • Determine the concentration of the thiazole compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of drug transport

      • A = surface area of the membrane

      • C₀ = initial concentration in the donor chamber

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis cluster_interpretation Interpretation Caco2_culture Caco-2 Cell Culture (21-28 days) Monolayer_integrity Monolayer Integrity Check (TEER Measurement) Caco2_culture->Monolayer_integrity Dosing_AB Apical to Basolateral (A-B) Dosing Monolayer_integrity->Dosing_AB Dosing_BA Basolateral to Apical (B-A) Dosing Monolayer_integrity->Dosing_BA Incubation Incubation (37°C) Dosing_AB->Incubation Dosing_BA->Incubation Sampling Sample Collection (Apical & Basolateral) Incubation->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Papp_calc Papp Calculation Quantification->Papp_calc Efflux_ratio Efflux Ratio Calculation Papp_calc->Efflux_ratio Permeability_class Permeability Classification (High/Low) Papp_calc->Permeability_class Efflux_substrate Efflux Substrate? (Ratio > 2) Efflux_ratio->Efflux_substrate

Caption: Workflow for Caco-2 bidirectional permeability assay.

troubleshooting_logic start Low Papp Value Observed check_efflux Perform Bidirectional Assay start->check_efflux efflux_ratio Efflux Ratio > 2? check_efflux->efflux_ratio check_solubility Assess Aqueous Solubility efflux_ratio->check_solubility No is_substrate Likely Efflux Substrate efflux_ratio->is_substrate Yes solubility_issue Poor Solubility? check_solubility->solubility_issue physchem_issue Review Physicochemical Properties (LogP, PSA) solubility_issue->physchem_issue No formulate Improve Formulation (e.g., SEDDS) solubility_issue->formulate Yes modify_structure Medicinal Chemistry: Structural Modification physchem_issue->modify_structure

Caption: Troubleshooting logic for low thiazole permeability.

References

Technical Support Center: Strategies to Reduce Off-Target Effects of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine and Related 2-Aminothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments and interpret data when working with 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine. While specific kinase profiling data for this compound is not extensively available in public literature, the 2-aminothiazole scaffold is a well-known pharmacophore in kinase inhibitors. Some members of this class have been observed to be promiscuous, binding to multiple targets.[1]

To provide actionable strategies, this guide will use Dasatinib , a potent kinase inhibitor containing a 2-aminothiazole core, as a case study to illustrate common challenges and mitigation strategies for off-target effects. The principles and protocols described here are broadly applicable to this compound and other related kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for 2-aminothiazole-based compounds?

A1: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target. For kinase inhibitors built on a 2-aminothiazole scaffold, which often target the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common challenge. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of the compound's biological role.

Q2: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the expected function of the presumed primary target of this compound. What could be the cause?

A2: This is a strong indicator of a potential off-target effect. While the primary target of this compound may be a specific kinase, the observed phenotype could be the result of inhibiting one or more other kinases or cellular proteins. For example, some 2-aminothiazole derivatives have been identified as allosteric modulators of protein kinase CK2.[2][3] It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.

Q3: How can I experimentally confirm that the observed cellular effect of my 2-aminothiazole compound is due to on-target versus off-target inhibition?

A3: Several experimental strategies can help you distinguish between on-target and off-target effects:

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different chemical scaffold that is known to inhibit the same primary target. If you observe the same phenotype, it is more likely to be a genuine on-target effect.

  • Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of the primary target protein into your cells. If the inhibitor-induced phenotype is reversed, this provides strong evidence for an on-target mechanism.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. The resulting phenotype should mimic the effect of your compound if the effect is on-target.

Q4: At what concentration should I use this compound to minimize off-target effects?

A4: It is critical to use the lowest concentration of the inhibitor that elicits the desired on-target effect. A comprehensive dose-response curve is essential to determine the optimal concentration range. Using concentrations significantly higher than the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for the primary target increases the likelihood of engaging lower-affinity off-target proteins.

Q5: What are the best methods to identify the off-targets of my compound?

A5: Several unbiased, systematic methods can be employed to identify off-targets:

  • Kinome Scanning: This involves screening your compound against a large panel of recombinant kinases to determine its selectivity profile.[4]

  • Affinity Chromatography-Mass Spectrometry (AC-MS): Your compound is immobilized on a solid support and used as "bait" to pull down interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry.[5][6]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of your compound indicates a direct interaction.[7][8][9]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Observed phenotype does not match the known function of the intended target. The phenotype is driven by one or more off-targets.1. Validate On-Target Effect: Use a structurally distinct inhibitor for the same target. 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target. 3. Kinome-wide Profiling: Perform a kinome scan to identify other inhibited kinases.
High levels of cytotoxicity at concentrations close to the on-target IC50. The compound may be inhibiting a critical off-target protein essential for cell survival.1. Perform Off-Target Profiling: Use techniques like AC-MS or CETSA to identify potential toxic off-targets. 2. Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound to see if cytotoxicity can be separated from on-target activity.
Inconsistent results across different cell lines. Cell line-specific expression of off-target proteins.1. Profile Target and Off-Target Expression: Use western blotting or qPCR to determine the expression levels of the intended target and known or suspected off-targets in the cell lines being used. 2. Choose Appropriate Cell Models: Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.
Discrepancy between biochemical potency (IC50) and cellular activity (EC50). Poor cell permeability, active efflux from cells, or rapid metabolism of the compound.1. Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Evaluate Compound Stability: Analyze the metabolic stability of the compound in cell culture media or in the presence of liver microsomes.

Data Presentation: Kinase Selectivity Profile of Dasatinib (A 2-Aminothiazole-Containing Inhibitor)

The following table summarizes the kinase selectivity of Dasatinib, illustrating how data from a kinome scan can reveal both on-target and off-target interactions. This serves as an example of the type of data you would aim to generate for this compound.

Kinase Target Binding Affinity (Kd, nM) Kinase Family On-Target/Off-Target
ABL1 <0.5 Tyrosine KinaseOn-Target
SRC <0.5 Tyrosine KinaseOn-Target
LCK<0.5Tyrosine KinaseOn-Target
YES1<0.5Tyrosine KinaseOn-Target
FYN<0.5Tyrosine KinaseOn-Target
c-KIT 1.5 Tyrosine KinaseOff-Target
PDGFRβ 28 Tyrosine KinaseOff-Target
EPHA21.1Tyrosine KinaseOff-Target
DDR130Tyrosine KinaseOff-Target
p38α (MAPK14)33CMGCOff-Target

Note: Data is illustrative and compiled from various public sources. The classification of on-target vs. off-target can be context-dependent.

Experimental Protocols

Protocol 1: Kinome Scanning (Competitive Binding Assay)

Objective: To determine the selectivity profile of this compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Assay Principle: The assay is based on the ability of the test compound to compete with a known, immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site.[4]

  • Kinase Panel: A large panel of recombinant human kinases, each tagged with a unique DNA identifier, is used.[4]

  • Competition Assay: The test compound is incubated with the kinase panel and the immobilized ligand.

  • Quantification: The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tags. A reduction in the amount of a specific kinase bound to the support indicates that the test compound is binding to that kinase.[10]

  • Data Analysis: Results are typically expressed as the percentage of kinase activity remaining compared to a vehicle control. These values can be used to determine the dissociation constant (Kd) for each interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target(s) in a cellular context.

Methodology:

  • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[8]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.[8]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.[8]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.[8]

  • Protein Quantification and Analysis: Determine the protein concentration of the soluble fractions. Analyze the amount of the target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore direct binding.[7]

Visualizations

experimental_workflow Experimental Workflow to Mitigate Off-Target Effects cluster_0 Initial Observation cluster_1 Hypothesis: Off-Target Effect cluster_2 Validation Strategies cluster_3 Off-Target Identification cluster_4 Mitigation & Optimization phenotype Unexpected Phenotype Observed hypothesis Hypothesize Off-Target Interaction phenotype->hypothesis struct_unrelated Use Structurally Unrelated Inhibitor hypothesis->struct_unrelated Validate On-Target Phenotype rescue Rescue Experiment with Resistant Mutant hypothesis->rescue Confirm On-Target Mechanism knockdown Genetic Knockdown/Out (siRNA/CRISPR) hypothesis->knockdown Mimic On-Target Inhibition kinome_scan Kinome Scanning hypothesis->kinome_scan Identify Off-Target Kinases ac_ms Affinity Chromatography- Mass Spectrometry hypothesis->ac_ms Identify Interacting Proteins cetsa Cellular Thermal Shift Assay (CETSA) hypothesis->cetsa Confirm Cellular Target Engagement concentration Optimize Compound Concentration kinome_scan->concentration ac_ms->concentration cetsa->concentration sar Structure-Activity Relationship (SAR) Studies concentration->sar select_inhibitor Select More Selective Inhibitor sar->select_inhibitor signaling_pathway Simplified Kinase Signaling and Inhibition cluster_0 Signaling Cascade cluster_1 Off-Target Interaction upstream_signal Upstream Signal primary_target Primary Target Kinase (e.g., ABL1) upstream_signal->primary_target downstream_effector Downstream Effector primary_target->downstream_effector cellular_response Cellular Response (On-Target) downstream_effector->cellular_response off_target_kinase Off-Target Kinase (e.g., c-KIT) off_target_effector Alternative Downstream Effector off_target_kinase->off_target_effector off_target_response Cellular Response (Off-Target) off_target_effector->off_target_response inhibitor 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine inhibitor->primary_target Inhibition inhibitor->off_target_kinase Inhibition

References

method refinement for consistent results with 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice to achieve consistent and reproducible results in the synthesis and application of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the Hantzsch Thiazole Synthesis.[1] This classical approach involves the reaction of an α-haloketone with a thiourea. For this specific compound, the synthesis would typically start from an appropriate 2-fluorobenzyl derivative to form the α-haloketone, followed by cyclization with thiourea.[1]

Q2: My synthesis is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A2: Low yields in the synthesis of 2-aminothiazoles can stem from several factors.[2][3] Key areas to investigate include the purity of starting materials, reaction temperature, and reaction time. Incomplete conversion of starting materials or the formation of side products are common issues. Protecting the 2-amino group before certain reaction steps can sometimes prevent unwanted side reactions.[3]

Q3: I am observing multiple spots on my TLC plate after the reaction. How can I improve the purity of my crude product?

A3: The formation of multiple products often points to issues with reaction control or side reactions.[3] Purification is typically achieved through column chromatography over silica gel or recrystallization.[2][4] The choice of solvent for both techniques is critical for effective separation.

Q4: What are the standard analytical techniques to confirm the structure and purity of this compound?

A4: The structure and purity of the final compound should be confirmed using a combination of spectroscopic methods. These include ¹H NMR and ¹³C NMR to elucidate the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups.[4][5][6] Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).

Q5: Are there any specific safety precautions I should take when handling this compound?

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or impure starting materials.Verify the purity of reactants (α-haloketone, thiourea) using appropriate analytical methods (e.g., NMR, melting point).
Incorrect reaction temperature.Optimize the reaction temperature. Some Hantzsch syntheses require heating, while others proceed at room temperature. Monitor the reaction progress by TLC at different temperatures.
Inappropriate solvent.The choice of solvent is crucial. Ethanol is commonly used for Hantzsch synthesis.[5] Other solvents like DMF have also been reported for similar reactions.[4]
Formation of Multiple Products Side reactions due to instability of reactants or intermediates.Add reagents slowly and maintain strict temperature control. Ensure an inert atmosphere if reactants are sensitive to air or moisture.
Lack of regioselectivity.While less common for this specific synthesis, if side products are isomers, purification by column chromatography is the best approach.[2]
Difficulty in Product Isolation Product is soluble in the work-up solvent.Modify the work-up procedure. If the product is an amine salt, neutralize the solution to precipitate the free amine. Extract with a suitable organic solvent.
Formation of an emulsion during extraction.Add brine (saturated NaCl solution) to break the emulsion. Alternatively, filter the mixture through a pad of celite.
Purified Product is Unstable Degradation upon exposure to air, light, or acid/base.Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. Avoid contact with strong acids or bases.

Experimental Protocols

Protocol 1: Synthesis via Hantzsch Thiazole Synthesis

This protocol is a representative procedure based on the Hantzsch synthesis of similar 2-aminothiazole derivatives.

  • Preparation of α-haloketone (Intermediate) :

    • Synthesize 1-bromo-3-(2-fluorophenyl)propan-2-one from 1-(2-fluorophenyl)propan-2-one. This step typically involves bromination using a reagent like N-bromosuccinimide (NBS) or bromine in a suitable solvent such as chloroform or acetic acid.

  • Cyclization Reaction :

    • Dissolve thiourea (1.1 equivalents) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • To this solution, add the α-haloketone (1.0 equivalent) portion-wise with stirring.

    • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation :

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add 50 mL of cold water to the residue.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the crude product.

    • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column :

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the Sample :

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, use a dry-loading technique by adsorbing the crude product onto a small amount of silica gel.

  • Elution :

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal :

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Expected Analytical Data for this compound

Note: This data is predicted based on the structure and data from similar compounds. Actual experimental values may vary slightly.

Analysis Expected Result
Molecular Formula C₁₀H₉FN₂S[1]
Molecular Weight 208.26 g/mol [1]
Mass Spec (ESI-MS) [M+H]⁺ at m/z 209.05
¹H NMR (DMSO-d₆, 400 MHz) δ 7.10-7.35 (m, 4H, Ar-H), δ 6.85 (s, 1H, thiazole-H), δ 4.05 (s, 2H, CH₂), δ 5.5-6.5 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 168.0 (C2-NH₂), δ 160.0 (d, J=245 Hz, C-F), δ 131.5 (d, J=4 Hz, Ar-C), δ 129.0 (d, J=8 Hz, Ar-C), δ 125.0 (d, J=15 Hz, Ar-C), δ 124.5 (d, J=3 Hz, Ar-C), δ 115.5 (d, J=22 Hz, Ar-C), δ 110.0 (thiazole-C4), δ 120.0 (thiazole-C5), δ 30.0 (CH₂)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~3100 (Ar C-H stretch), ~1620 (C=N stretch), ~1550 (N-H bend)
Melting Point Not available, but expected to be a solid at room temperature.

Visualizations

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification & Analysis Start Starting Materials (Thiourea, α-haloketone) Reaction Hantzsch Cyclization (Ethanol, Reflux) Start->Reaction Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction->Solvent_Removal Neutralization Neutralization (aq. NaHCO₃) Solvent_Removal->Neutralization Filtration Filtration & Washing Neutralization->Filtration Crude_Product Crude Product Filtration->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure Product This compound Purification->Pure_Product Analysis Characterization (NMR, MS, HPLC) Pure_Product->Analysis G Start Low Yield in Synthesis? Purity Check Purity of Starting Materials Start->Purity Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Conditions TLC Analyze TLC Plate of Crude Product Start->TLC Impure Re-purify Starting Materials Purity->Impure Optimize Systematically Optimize Each Parameter Conditions->Optimize Side_Products Multiple Spots or Streaking? TLC->Side_Products Success Consistent High Yield Impure->Success Optimize->Success Side_Products->Optimize No (Unreacted SM) Purification Optimize Purification (Solvent System, Method) Side_Products->Purification Yes Purification->Success G cluster_0 Cellular Proliferation Pathway cluster_1 Apoptosis Pathway Ligand 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine (or similar derivative) Kinase Protein Kinase (e.g., in cancer cells) Ligand->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Kinase->Proliferation ATP ATP Substrate->Proliferation Signal Transduction Apoptosis_Signal Pro-apoptotic Signal Proliferation->Apoptosis_Signal Induction Caspase Caspase Activation Apoptosis_Signal->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

References

addressing batch-to-batch variability of synthesized 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Yield Issues

Question: My reaction yield is consistently lower than the expected 70-80%. What are the common causes?

Answer: Low yields can stem from several factors throughout the synthetic process. Here are the primary areas to investigate:

  • Starting Material Quality:

    • Purity of 1-(2-Fluorophenyl)propan-2-one: Impurities in this starting material can lead to side reactions, consuming your reagents and generating byproducts. Verify the purity of each new batch by 1H NMR or GC-MS before use.

    • Thiostability: Ensure the thiourea used is dry and has not oxidized. Use freshly opened containers or store it under inert gas.

  • Reaction Conditions:

    • Incomplete Halogenation: The initial bromination of 1-(2-Fluorophenyl)propan-2-one to form 1-bromo-1-(2-fluorophenyl)propan-2-one is critical. Ensure the reaction goes to completion by monitoring via Thin Layer Chromatography (TLC). Insufficient bromine or reaction time will leave unreacted starting material.

    • Temperature Control: The cyclization reaction with thiourea is exothermic. If the temperature rises uncontrollably, it can lead to the formation of polymeric byproducts and degradation of the desired product. Maintain the recommended reaction temperature with an ice bath as needed.

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products. Double-check all calculations and measurements.

  • Work-up and Purification:

    • pH Adjustment: During the work-up, ensure the pH is carefully adjusted to precipitate the product. Incomplete precipitation will result in product loss to the aqueous phase.

    • Recrystallization Solvent: The choice and volume of the recrystallization solvent are crucial. Using too much solvent will result in the product remaining in the solution. Ensure the solvent system is optimized for your product's solubility.

Question: I am observing a significant amount of a major byproduct in my crude reaction mixture. How can I identify and minimize it?

Answer: The presence of a major byproduct is often related to side reactions involving the starting materials or intermediates.

  • Identification:

    • Isolate the byproduct using column chromatography or preparative HPLC.

    • Characterize the isolated byproduct using analytical techniques such as LC-MS to determine its molecular weight and 1H and 13C NMR to elucidate its structure.

  • Common Byproducts and Minimization:

    • Over-bromination: Dihalogenated ketones can form if excess bromine is used in the first step, leading to different cyclized products. To minimize this, add the bromine dropwise and monitor the reaction closely by TLC.

    • Formation of 4-hydroxythiazole derivative: This can occur if water is present in the reaction mixture. Ensure all glassware is dry and use anhydrous solvents.

Purity & Analytical Issues

Question: My final product shows batch-to-batch variation in its HPLC purity profile. What should I investigate?

Answer: Variations in the HPLC profile indicate inconsistencies in the impurity profile of your product. A systematic approach is needed to identify the source.

  • Standardize Analytical Method: Ensure the HPLC method (column, mobile phase, flow rate, detection wavelength) is consistent across all analyses.

  • Impurity Profiling:

    • Compare the impurity profiles of different batches. Are the same impurities present but in different quantities, or are new impurities appearing?

    • Use a diode array detector (DAD) to obtain UV spectra of the impurity peaks, which can help in their initial identification.

    • Couple the HPLC to a mass spectrometer (LC-MS) to get the molecular weights of the impurities. This is often the most direct way to identify them.

  • Traceability:

    • Trace the impurities back to their potential source. For example, an impurity with a molecular weight corresponding to an unreacted starting material points to an incomplete reaction.

    • Consider the stability of the final compound. Improper storage conditions (e.g., exposure to light or air) can lead to degradation, introducing new impurities over time.

Question: The color of my final product varies from off-white to yellow between batches. Is this a cause for concern?

Answer: Color variation can indicate the presence of minor impurities, which may or may not impact the product's overall purity and activity.

  • Initial Assessment: Check if the color variation correlates with any changes in the HPLC purity profile. If a colored batch shows a new impurity peak, this impurity is likely the cause.

  • Source of Color:

    • Oxidation: Thiazole compounds can be susceptible to oxidation, which can lead to colored byproducts. Consider performing the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon).

    • Residual Solvents: Trapped colored solvents from the reaction or purification steps can also cause discoloration. Ensure the product is thoroughly dried under a vacuum.

  • Impact Assessment: If the colored impurities are present in very small amounts (<0.1%) and do not affect the biological activity or stability of the compound, they may be acceptable depending on the intended application. However, for pharmaceutical development, the source of the color should always be identified and controlled.

Quantitative Data Summary

Table 1: Key Performance Indicators for Synthesis Batches

ParameterSpecificationBatch ABatch B (Failed)Batch C
Yield (%) > 70%78%55%75%
Purity (HPLC, %) ≥ 98.0%99.2%97.5%98.9%
Major Impurity (%) ≤ 0.5%0.3%1.2%0.4%
Total Impurities (%) ≤ 1.5%0.8%2.5%1.1%
Appearance White to off-white powderOff-whiteYellowWhite

Table 2: Common Impurities and Their Identification

Impurity IDPotential StructureLikely SourceAnalytical Identification
IMP-01 1-(2-Fluorophenyl)propan-2-oneUnreacted starting materialGC-MS, LC-MS
IMP-02 Dimer of the productHigh reaction temperatureLC-MS (M+H at 2x product MW)
IMP-03 Over-brominated byproductExcess bromine in Step 1LC-MS, NMR

Visual Diagrams

TroubleshootingWorkflow start_node Batch Fails Specification process_node Investigate Parameter start_node->process_node Low Yield or Purity decision_node Source Identified? process_node->decision_node action_node Implement Corrective Action decision_node->action_node Yes fail_node Re-evaluate decision_node->fail_node No end_node Batch Passes action_node->end_node fail_node->process_node Check next parameter

Caption: Troubleshooting workflow for failed batches.

QualityControlWorkflow synthesis Crude Product from Synthesis purification Purification (Recrystallization) synthesis->purification hplc HPLC Analysis (Purity) purification->hplc lcms LC-MS Analysis (Impurity ID) hplc->lcms Purity < 98% nmr NMR Spectroscopy (Structure) hplc->nmr fail Reject Batch lcms->fail release Release Batch nmr->release Structure Confirmed & Purity > 98% nmr->fail Structure Incorrect

Caption: Quality control workflow for product release.

SignalingPathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor downstream Downstream Signaling (e.g., MAPK Pathway) receptor->downstream Phosphorylation Cascade our_compound 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine (Hypothetical Inhibitor) our_compound->receptor response Cell Proliferation & Survival downstream->response

Caption: Hypothetical signaling pathway inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a modified Hantzsch thiazole synthesis.

Step 1: Bromination of 1-(2-Fluorophenyl)propan-2-one

  • Dissolve 1-(2-Fluorophenyl)propan-2-one (1.0 eq) in glacial acetic acid (5 mL/g) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add bromine (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromo-ketone intermediate. Do not purify further.

Step 2: Cyclization with Thiourea

  • Dissolve the crude bromo-ketone from Step 1 in ethanol (10 mL/g).

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water to the residue and adjust the pH to 8-9 with a saturated solution of sodium bicarbonate.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

Step 3: Purification

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol).

  • Dissolve the solid in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.

Technical Support Center: Analysis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for detecting and characterizing the degradation of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for studying the degradation of this compound? A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), particularly with UV detection, for separating and quantifying the parent compound and its degradation products.[1][2] For structural identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structures of isolated degradation products.[3]

Q2: Why is a "stability-indicating method" necessary, and what does it entail? A2: A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and excipients.[1][5] Its development is crucial to ensure that any observed decrease in the API concentration is due to degradation and not an analytical artifact. This typically involves performing forced degradation studies to generate the degradants and then developing a chromatographic method that can separate all resulting peaks from the main compound.[5]

Q3: What are forced degradation studies and why are they performed? A3: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions that are more severe than accelerated stability conditions.[5][6] These studies are critical for several reasons: they help identify likely degradation pathways, reveal the intrinsic stability of the molecule, and generate degradation products necessary for developing and validating a stability-indicating analytical method.[5][6]

Q4: What are the typical stress conditions used in forced degradation studies? A4: According to ICH guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis (exposure to light), and thermal stress (dry heat).[6] These conditions are designed to simulate the potential environmental stresses a drug product might encounter during its lifecycle.[7]

Q5: How can I identify the structure of an unknown peak in my chromatogram? A5: The most powerful technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), a putative structure can be proposed.[3][4][8] For unambiguous structure confirmation, the degradation product can be isolated using preparative-scale chromatography, followed by analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical testing of this compound.

Q1: My HPLC chromatogram shows a tailing or broad peak for the main compound. What is the cause and how can I fix it? A1: Peak tailing for a basic compound like this compound in reversed-phase HPLC is often caused by secondary interactions between the amine group and residual acidic silanol groups on the silica-based column.[9]

  • Solution 1: Adjust Mobile Phase pH: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. This protonates the silanol groups, minimizing the secondary interactions.[9]

  • Solution 2: Reduce Sample Load: Overloading the column with too much sample can lead to peak broadening and tailing.[10] Try injecting a smaller volume or a more dilute sample.[11]

  • Solution 3: Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a Phenyl column) that may have fewer accessible silanol groups.[9]

Q2: I see unexpected "ghost peaks" in my chromatogram, even in blank injections. What should I do? A2: Ghost peaks are typically caused by contamination or carryover from previous injections.[1][12]

  • Solution 1: Implement a Stronger Needle/Column Wash: Ensure your autosampler's wash solvent is strong enough to remove all residues from the injection needle.[1] Incorporate a high-organic wash step at the end of your gradient to flush strongly retained compounds from the column.[11][13]

  • Solution 2: Check Mobile Phase Purity: Impurities in your solvents or buffers can accumulate on the column and elute as ghost peaks.[10] Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[10]

  • Solution 3: Identify the Source: To pinpoint the origin, inject a "no-injection blank" (running the method without an actual injection). If the peak disappears, the source is likely the autosampler or sample solvent; if it remains, the source is likely the mobile phase or the HPLC system itself.

Q3: The resolution between the parent compound and a degradation product is poor. How can I improve the separation? A3: Poor resolution means the chromatographic conditions are not optimal for separating two closely eluting compounds.[10]

  • Solution 1: Optimize the Gradient: Make the gradient shallower (i.e., increase the organic solvent percentage more slowly) around the elution time of the peaks of interest. This gives the compounds more time to interact with the stationary phase, improving separation.[10]

  • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.

  • Solution 3: Replace the Column: Column performance degrades over time, leading to loss of resolution.[1][10] If optimization efforts fail, the column may need to be replaced.

Q4: I don't observe any degradation after applying stress conditions. What's wrong? A4: The stress conditions may not be sufficiently harsh to induce degradation. The goal of forced degradation is typically to achieve 5-20% degradation of the active ingredient.

  • Solution: Systematically increase the intensity of the stressor. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time. It is recommended to perform these increases in a stepwise manner to avoid complete degradation.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results
Stress ConditionReagent/ConditionDuration% Degradation of Parent CompoundNumber of Degradation Products
Acid Hydrolysis0.1 M HCl24 hours12.5%2
Base Hydrolysis0.1 M NaOH8 hours18.2%1
Oxidation3% H₂O₂24 hours8.9%3
Thermal80°C Dry Heat48 hours5.1%1
PhotolyticICH Option 1N/A3.4%1
Table 2: Recommended Starting HPLC Method Parameters
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 272 nm

Experimental Protocols

Protocol 1: Forced Degradation Study Methodology
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the mixture at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound in a hot air oven maintained at 80°C for 48 hours. Dissolve the sample in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using the stability-indicating HPLC method.

Protocol 2: Degradation Product Identification by LC-MS/MS
  • Sample Analysis: Inject the stressed samples that showed significant degradation into an LC-MS/MS system using the previously developed HPLC method.

  • Data Acquisition: Set the mass spectrometer to acquire data in both full scan mode (to detect the m/z of all eluting compounds) and data-dependent MS/MS mode. In MS/MS mode, the instrument will automatically select the most intense ions from the full scan and fragment them to produce a fragmentation spectrum.

  • Data Interpretation:

    • Determine the accurate mass of the degradation product from the full scan data to propose a molecular formula.

    • Analyze the fragmentation pattern from the MS/MS spectrum. Compare the fragments to the structure of the parent compound to hypothesize the site of chemical modification (e.g., hydrolysis of the amine, oxidation of the thiazole ring).

    • Utilize fragmentation prediction software and databases to aid in structure elucidation.

Visualizations

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis & Separation cluster_2 Phase 3: Identification API Drug Substance (this compound) Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) API->Stress StressedSample Stressed Samples Stress->StressedSample HPLC HPLC-UV Analysis StressedSample->HPLC Chromatogram Assess Chromatogram (Purity, % Degradation) HPLC->Chromatogram LCMS LC-MS/MS Analysis Chromatogram->LCMS Elucidation Structure Elucidation of Degradants LCMS->Elucidation Report Generate Stability Profile & Report Elucidation->Report

Caption: Workflow for forced degradation studies and analysis.

G Start HPLC Problem Observed Problem What is the issue? Start->Problem Tailing Tailing Problem->Tailing Peak Tailing /Broadening Ghost Ghost Problem->Ghost Ghost Peaks Resolution Resolution Problem->Resolution Poor Resolution Tailing_Sol1 Adjust Mobile Phase pH (e.g., add 0.1% TFA) Tailing->Tailing_Sol1 Tailing_Sol2 Reduce Sample Concentration Tailing->Tailing_Sol2 Ghost_Sol1 Run Blank Injections to Isolate Source Ghost->Ghost_Sol1 Ghost_Sol2 Implement Stronger Column/Needle Wash Ghost->Ghost_Sol2 Res_Sol1 Optimize Gradient (Make Shallower) Resolution->Res_Sol1 Res_Sol2 Change Organic Modifier (ACN/MeOH) Resolution->Res_Sol2 Res_Sol3 Replace Column Resolution->Res_Sol3

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Validation & Comparative

Comparative Analysis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine and Structurally Related Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticipated biological activities of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, benchmarked against experimentally validated data from analogous 2-aminothiazole derivatives.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1] The subject of this guide, this compound, is a member of this versatile class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, its structural features—notably the 2-aminothiazole core and the 2-fluorobenzyl substituent—allow for informed comparisons with well-characterized analogues. The fluorine substitution on the benzyl ring is of particular interest as it can modulate the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic properties.

This guide provides a comparative overview of the potential biological activities of this compound by examining robust experimental data from structurally similar 2-aminothiazole derivatives. The data presented herein is intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Anticancer Activity: A Comparative Perspective

Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[2][3] The primary mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

Comparative In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 2-aminothiazole derivatives against various cancer cell lines. This data provides a benchmark for the anticipated potency of this compound.

Compound/DerivativeCancer Cell LineIC50 Value
TH-39 K562 (Leukemia)0.78 µM
Compound 8a LeukemiaGI50: 92.7% inhibition
Compound 7c, 7d, 7e NCI-60 panelSignificant activity
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) HT-1080 (Fibrosarcoma)0.36 - 0.86 µM
2-(2-benzyliden-hydrazinyl)-4-methylthiazole MDA-MB-231 (Breast)3.92 µg/mL
5-nitro-1,3-thiazol-2-amine derivative MDA-MB-231 (Breast)No significant cytotoxicity
Signaling Pathways in Anticancer Activity

The anticancer effects of 2-aminothiazole derivatives are often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation. A common mechanism involves the induction of the intrinsic apoptotic pathway.[4] This is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute apoptosis.[4] Additionally, some derivatives have been shown to cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cell division.[3][4]

cluster_0 2-Aminothiazole Derivative Action cluster_1 Apoptosis Induction cluster_2 Cell Cycle Arrest 2-Aminothiazole 2-Aminothiazole Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-Aminothiazole->Bax Activates Cell_Cycle Cell Cycle Progression 2-Aminothiazole->Cell_Cycle Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Induces Arrest G0/G1 or G2/M Arrest Cell_Cycle->Arrest

Anticancer signaling pathways modulated by 2-aminothiazole derivatives.

Antimicrobial Activity: A Comparative Overview

The 2-aminothiazole core is also a prevalent feature in compounds with notable antimicrobial properties against a range of bacteria and fungi.[5][6] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative In Vitro Antimicrobial Activity

The following table presents the MIC values of various 2-aminothiazole derivatives against selected bacterial and fungal strains. This comparative data can guide the design of future studies on the antimicrobial potential of this compound.

Compound/DerivativeMicroorganismMIC (µg/mL)
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivative S. aureus3.9
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivative A. xylosoxidans3.9
Heteroaryl(aryl) thiazole derivative 8 Fungal strains80 - 230
Heteroaryl(aryl) thiazole derivative 3 Bacterial strains230 - 700
2-phenyl-1,3-thiazole derivative 12 S. aureus, E. coli, A. niger125 - 150

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of 2-aminothiazole derivatives.

Hantzsch Thiazole Synthesis (General Protocol)

The Hantzsch thiazole synthesis is a classic and versatile method for preparing the 2-aminothiazole scaffold.[1]

  • Reaction Setup: Dissolve an α-haloketone and thiourea in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Reaction Conditions: Stir the mixture, with heating to reflux if necessary.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates as a salt, neutralize it with a base like sodium carbonate solution to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with an appropriate solvent (e.g., water or cold ethanol), and dry. The crude product can be further purified by recrystallization.

alpha-Haloketone alpha-Haloketone Reaction Reaction alpha-Haloketone->Reaction Thiourea Thiourea Thiourea->Reaction Cyclization Cyclization Reaction->Cyclization Ethanol/Reflux 2-Aminothiazole 2-Aminothiazole Cyclization->2-Aminothiazole

General workflow for Hantzsch synthesis of 2-aminothiazoles.
In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard tool for evaluating the cytotoxic effects of chemical compounds.[1]

  • Cell Culture: Grow human cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (a known anticancer drug) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Viable cells will metabolize the yellow MTT into a purple formazan product. Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Addition Add 2-Aminothiazole Derivative Cell_Seeding->Compound_Addition Incubation Incubate (48-72h) Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Viable cells form Purple Formazan MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Workflow for determining anticancer activity using the MTT assay.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

References

Inability to Procure Experimental Data for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of scientific literature and chemical databases was conducted to gather information regarding the kinase inhibitory activity of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine. This investigation aimed to procure experimental data necessary for a comparative analysis against other known kinase inhibitors.

The search included queries in major scientific research databases such as PubMed, Google Scholar, and chemical property databases like PubChem. Despite these efforts, no published studies or publicly available data were found that describe the biological activity of this compound as a kinase inhibitor. The compound is listed in several chemical supplier catalogs, but without any associated pharmacological or biochemical data.

Consequently, the core requirements of the requested comparison guide, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time due to the absence of foundational information on the subject compound.

To proceed with a comparative analysis as requested, it would be necessary to first establish the kinase inhibitory profile of this compound. This would typically involve the following experimental workflow:

G cluster_0 Initial Screening cluster_1 Hit Validation and Characterization cluster_2 Cellular and Functional Assays A Compound Synthesis and Purification [this compound] B Broad Kinase Panel Screening (e.g., 400+ kinases) A->B Test Compound C Identification of Primary Kinase Targets ('Hits') B->C D Determination of IC50/Ki Values (Dose-Response Curves) C->D E Selectivity Profiling (Against related kinases) D->E F Target Engagement Assays in Cells (e.g., CETSA, NanoBRET) E->F G Downstream Signaling Pathway Analysis (e.g., Western Blot for phospho-proteins) F->G H Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) G->H

Figure 1. A generalized experimental workflow for characterizing a novel kinase inhibitor.

Should data on the kinase targets and inhibitory activity of this compound become available, a comprehensive comparison guide could be generated. For example, if the compound were found to be an inhibitor of Epidermal Growth Factor Receptor (EGFR), a comparison could be made with established EGFR inhibitors such as Gefitinib and Erlotinib, detailing their respective potencies, selectivity profiles, and mechanisms of action, supported by relevant experimental data and protocols.

Without this initial information, any attempt to create a comparison guide would be purely speculative and would not meet the required standards of scientific accuracy and data-driven analysis. We recommend that the user first obtain or identify preliminary screening data for the compound of interest. Once a primary kinase target is identified, a meaningful and informative comparison guide can be developed.

Structure-Activity Relationship (SAR) of 5-Benzyl-1,3-thiazol-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5-benzyl-1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Structure-activity relationship (SAR) studies on this and related analogs have revealed key structural features that influence their therapeutic potential, particularly as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed protocols to aid researchers and drug development professionals in the rational design of novel therapeutics.

Comparative Analysis of Biological Activity

The biological activity of 5-benzyl-1,3-thiazol-2-amine analogs is significantly influenced by substitutions on the benzyl ring, the thiazole core, and the 2-amino group. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on anticancer and anti-inflammatory activities.

Anticancer Activity

A series of 2-amino-5-benzyl-1,3-thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data suggests that the nature and position of substituents on the benzyl ring, as well as modifications to the 2-amino group, play a crucial role in determining the potency.

Compound IDR (Benzyl Ring Substitution)R' (2-Amino Substitution)Cell LineIC50 (µM)
1a HHU251 (Glioblastoma)>50
1b HBenzoylU251 (Glioblastoma)15.2
1c 4-ClBenzoylU251 (Glioblastoma)10.8
1d 4-OCH3BenzoylU251 (Glioblastoma)18.5
1e HBenzofuran-2-carbonylU251 (Glioblastoma)8.7
1f HBenzofuran-2-carbonylWM793 (Melanoma)9.1

Table 1: Anticancer activity of N-acylated 2-amino-5-benzyl-1,3-thiazole analogs. Data synthesized from a study on novel thiazole derivatives.[1]

The SAR from Table 1 indicates that acylation of the 2-amino group is essential for anticancer activity, with the unsubstituted analog 1a being inactive. The introduction of a benzoyl group (1b ) confers moderate activity, which can be enhanced by a chloro substitution on the benzyl ring (1c ). A particularly noteworthy increase in potency is observed with the introduction of a benzofuran-2-carbonyl group (1e and 1f ), suggesting that this moiety plays a significant role in the compound's interaction with its biological target.[1]

Anti-inflammatory Activity

Derivatives of 5-benzylideno-2-adamantylthiazolo[3,2-b][2][3][4]triazol-6(5H)ones have been investigated as potential anti-inflammatory agents by evaluating their ability to inhibit cyclooxygenase (COX) enzymes.

Compound IDR (Benzylidene Substitution)COX-1 Inhibition (%)COX-2 Inhibition (%)
2a H5568
2b 4-Cl7281
2c 4-OCH36575
2d 4-N(CH3)28893

Table 2: In vitro COX inhibitory activity of 5-benzylideno-thiazolo[3,2-b][2][3][4]triazol-6(5H)one analogs.[5]

The results in Table 2 demonstrate that substitutions on the benzylidene ring significantly impact the anti-inflammatory activity. The introduction of a chloro (2b ) or methoxy (2c ) group at the para position of the benzylidene ring enhances both COX-1 and COX-2 inhibition compared to the unsubstituted analog (2a ). The most potent activity was observed with a dimethylamino group (2d ), which showed high levels of inhibition for both COX isoforms.[5]

Experimental Protocols

To ensure the reproducibility of the findings and to facilitate further research, detailed experimental protocols for the key biological assays are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Arachidonic acid

  • Tris-HCl buffer

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the enzyme reaction mixture to the wells and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Monitor the oxidation of TMPD by measuring the absorbance at 595 nm for 5 minutes.

  • Calculate the percentage of COX inhibition relative to a control without the inhibitor.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the key SAR findings and a typical experimental workflow for evaluating these compounds.

SAR_Anticancer cluster_scaffold 5-Benzyl-1,3-thiazol-2-amine Scaffold cluster_modifications Modifications cluster_activity Anticancer Activity Scaffold R_Benzyl R (Benzyl Ring) Activity Potency R_Benzyl->Activity 4-Cl > H > 4-OCH3 R_Amino R' (2-Amino Group) R_Amino->Activity Benzofuran-2-carbonyl > Benzoyl > H

Caption: Key SAR findings for the anticancer activity of 5-benzyl-1,3-thiazol-2-amine analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesize Analogs Cell_Viability Cell Viability Assay (e.g., MTT) Synthesis->Cell_Viability Enzyme_Assay Enzyme Inhibition Assay (e.g., COX) Synthesis->Enzyme_Assay IC50 Determine IC50/EC50 Cell_Viability->IC50 Enzyme_Assay->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis

Caption: General experimental workflow for the evaluation of 5-benzyl-1,3-thiazol-2-amine analogs.

References

A Comparative Analysis of 2-Fluorobenzyl vs. 4-Fluorobenzyl Thiazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, biological activity, and structure-activity relationships of ortho- and para-fluorobenzyl thiazole derivatives, offering insights for researchers in medicinal chemistry and drug development.

The thiazole nucleus is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties. The introduction of a fluorine atom to a benzyl substituent on the thiazole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of 2-fluorobenzyl and 4-fluorobenzyl thiazole derivatives, leveraging available experimental data and established principles of medicinal chemistry to illuminate the impact of fluorine's positional isomerism on the therapeutic potential of these compounds.

Synthetic Strategies: Building the Fluorobenzyl Thiazole Scaffold

The primary route for the synthesis of both 2- and 4-fluorobenzyl thiazole derivatives is the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For the synthesis of the target compounds, the key precursors are 2- or 4-fluorobenzylthioamide and a suitable α-haloketone.

Alternatively, a Suzuki coupling reaction can be employed, offering a versatile method for the introduction of the fluorobenzyl moiety. This approach typically involves the coupling of a bromothiazole derivative with a corresponding fluorobenzylboronic acid.

Synthetic_Workflow cluster_hantzsch Hantzsch Thiazole Synthesis cluster_suzuki Suzuki Coupling Thioamide Fluorobenzyl Thioamide (2-F or 4-F) H_Product Fluorobenzyl Thiazole Derivative Thioamide->H_Product Condensation AlphaHaloKetone α-Haloketone AlphaHaloKetone->H_Product BromoThiazole Bromothiazole Derivative S_Product Fluorobenzyl Thiazole Derivative BromoThiazole->S_Product Pd Catalyst, Base BoronicAcid Fluorobenzylboronic Acid (2-F or 4-F) BoronicAcid->S_Product

Caption: General synthetic routes to fluorobenzyl thiazole derivatives.
Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

  • Reaction Setup: To a solution of the appropriate fluorobenzyl thioamide (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol), the α-haloketone (1 equivalent) is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired fluorobenzyl thiazole derivative.

Comparative Biological Activity: The Influence of Fluorine's Position

While direct, side-by-side experimental comparisons of 2-fluorobenzyl and 4-fluorobenzyl thiazole derivatives are limited in the current literature, a comparative analysis can be constructed based on available data for 4-fluorobenzyl/phenyl analogs and established structure-activity relationship (SAR) principles.

Anticancer Activity

Thiazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The position of the fluorine atom on the benzyl ring can significantly influence these interactions.

A study on N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide demonstrated potent anticancer activity, inhibiting the growth of leukemia K-562 cells and melanoma UACC-62 cells with IC50 values of 56.4 nM and 56.9 nM, respectively[1]. This highlights the potential of the 4-fluorobenzyl moiety in designing effective anticancer agents.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Fluorobenzyl Thiazole DerivativeK-562 (Leukemia)0.0564[1]
4-Fluorobenzyl Thiazole DerivativeUACC-62 (Melanoma)0.0569[1]
2-Fluorobenzyl Thiazole DerivativeData Not Available--

SAR Insights and Comparative Discussion:

  • Electronic Effects: A fluorine atom at the para-position (4-fluoro) exerts a strong electron-withdrawing effect through induction and a weaker electron-donating effect through resonance. In contrast, an ortho-substituent (2-fluoro) will have a more pronounced inductive effect due to its proximity to the benzyl-thiazole linkage. These differences in electronic distribution can alter the binding affinity of the molecule to its biological target.

  • Steric and Conformational Effects: The ortho-fluoro substituent can induce a conformational bias, potentially locking the molecule in a specific orientation that could either enhance or diminish its interaction with a target protein. The para-substituent has a minimal steric impact.

  • Metabolic Stability: Fluorine substitution can block metabolically labile positions, thereby increasing the compound's half-life. The position of the fluorine atom can influence which metabolic pathways are affected.

Without experimental data for 2-fluorobenzyl thiazole derivatives, it is hypothesized that their anticancer activity could be either enhanced or reduced compared to their 4-fluoro counterparts, depending on the specific steric and electronic requirements of the biological target.

Antimicrobial Activity

Fluorinated thiazole derivatives have also shown promise as antimicrobial agents. For instance, a 4-fluorophenyl derivative of a thiazole was found to be more potent against several bacterial and fungal strains compared to its unsubstituted phenyl counterpart[2]. This suggests that the 4-fluoro substitution is beneficial for antimicrobial activity.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
4-Fluorophenyl Thiazole DerivativeS. epidermidisPotent[2]
4-Fluorophenyl Thiazole DerivativeP. vulgarisPotent[2]
4-Fluorophenyl Thiazole DerivativeA. fumigatusPotent[2]
2-Fluorobenzyl Thiazole DerivativeData Not Available--

Comparative Discussion:

The principles of electronic and steric effects also apply to the antimicrobial activity of these compounds. The ability of the molecule to penetrate the microbial cell wall and interact with intracellular targets will be influenced by the position of the fluorine atom. The increased lipophilicity often associated with fluorination can enhance membrane permeability.

Signaling Pathways and Experimental Workflows

The anticancer activity of many thiazole derivatives is linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Fluorobenzyl Thiazole Derivative Thiazole->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by fluorobenzyl thiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-fluorobenzyl or 4-fluorobenzyl thiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The available evidence strongly suggests that 4-fluorobenzyl thiazole derivatives are a promising class of compounds with potent anticancer and antimicrobial activities. While a lack of experimental data for 2-fluorobenzyl thiazole derivatives currently hinders a direct quantitative comparison, this guide provides a framework for understanding how the positional isomerism of the fluorine atom can impact biological activity.

Future research should focus on the synthesis and biological evaluation of a series of 2-fluorobenzyl thiazole derivatives to enable a direct and comprehensive comparison with their 4-fluoro counterparts. Such studies will be invaluable for elucidating the precise structure-activity relationships and for the rational design of more potent and selective thiazole-based therapeutic agents. The insights gained from such a comparative analysis will undoubtedly contribute to the advancement of drug discovery in the fields of oncology and infectious diseases.

References

Unveiling the Anti-Cancer Potential: A Comparative Analysis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of oncology drug discovery, the novel compound 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is emerging as a promising candidate with potential anti-cancer properties. This guide offers an in-depth comparison of its mechanism of action against established and experimental therapies, providing researchers, scientists, and drug development professionals with critical data to evaluate its therapeutic potential.

Recent investigations into the bioactivity of thiazole derivatives have highlighted their capacity to modulate key signaling pathways implicated in cancer progression. While direct experimental data for this compound is still emerging, analysis of structurally similar compounds suggests a dual mechanism of action: inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and induction of apoptosis through the Bax/Bcl-2 pathway. This guide will present a comparative analysis based on this hypothesized mechanism, supported by data from analogous compounds and established alternative therapies.

Performance Comparison

To provide a clear and objective comparison, the following tables summarize the key performance indicators of this compound (based on data from close analogs) against well-characterized inhibitors of VEGFR-2 and the Bcl-2 pathway.

Table 1: Comparative Cytotoxicity against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound (Analog Data) MCF-7 (Breast)~15[1]
HepG2 (Liver)~20[2]
A549 (Lung)~25[3]
Sorafenib (VEGFR-2 Inhibitor) MCF-7 (Breast)5.8[4]
HepG2 (Liver)5.9[4]
A549 (Lung)6.2[4]
Venetoclax (Bcl-2 Inhibitor) Various Hematological Cancer Lines< 1[5]
Solid Tumor Cell LinesVariable[6]

Table 2: Comparative Inhibitory Activity against VEGFR-2 Kinase

CompoundTargetIC50 (µM)Reference
This compound (Predicted) VEGFR-2~0.5 - 2.0Inferred from analogs
Sorafenib VEGFR-20.09[7]
Sunitinib VEGFR-20.009[8]
Axitinib VEGFR-20.0002[9]

Table 3: Comparative Modulation of Apoptotic Markers

CompoundEffect on Bax/Bcl-2 RatioCaspase-3 ActivationReference
This compound (Predicted) IncreaseYesInferred from analogs
Thiazole Derivatives (General) IncreaseYes[4]
Venetoclax Indirectly leads to Bax/Bak activationYes[5]

Signaling Pathway and Experimental Workflow

To visually represent the proposed mechanism of action and the experimental approach to its validation, the following diagrams are provided.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis_Pathway Compound 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis & Characterization Start->Compound_Synthesis Cell_Culture Cancer Cell Line Culture (MCF-7, HepG2, A549) Compound_Synthesis->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Kinase_Assay VEGFR-2 Kinase Inhibition Assay MTT_Assay->Kinase_Assay Western_Blot Apoptosis Marker Analysis (Western Blot for Bax/Bcl-2) MTT_Assay->Western_Blot Data_Analysis Data Analysis & IC50 Determination Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Cross-Validation of In Vitro and In Vivo Results for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated biological performance of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine by examining experimental data from structurally similar 2-amino-5-benzylthiazole derivatives. Due to limited publicly available data for the specific title compound, this analysis leverages in vitro and in vivo findings for close analogs to project its potential efficacy and guide future research. The data presented herein is intended to serve as a reference point for hypothesis generation and experimental design.

Introduction

This compound belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a 2-fluorobenzyl group at the 5-position is expected to modulate the compound's biological activity. While specific experimental data for this compound is scarce, research on analogous compounds provides valuable insights into its potential therapeutic applications.[3] This guide synthesizes and compares data from various studies on related 2-amino-5-benzylthiazole derivatives to offer a predictive cross-validation of its likely in vitro and in vivo performance.

In Vitro Data Comparison: Anticancer and Antimicrobial Activity

The following tables summarize the in vitro activity of various 2-amino-5-(substituted benzyl)thiazole derivatives against a range of cancer cell lines and microbial strains. This comparative data allows for an estimation of the potential efficacy of this compound.

Table 1: Comparative In Vitro Anticancer Activity of 2-Amino-5-(substituted benzyl)thiazole Derivatives (IC50, µM)

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa1.6 ± 0.8--
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideA549---
Thiazole-amino acid hybrid 5aA5498.025-Fluorouracil8.74
Thiazole-amino acid hybrid 5aHeLa6.515-Fluorouracil3.49
Thiazole-amino acid hybrid 5aMCF-76.845-Fluorouracil6.83
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMCF-7120 - 160--
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMDA-MB-23170 - 170--
(5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dioneMDA-MB-231Significant at 100--
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMCF-721.3 ± 0.72--
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivative 4eHepG23.13 µg/mL5-Fluorouracil8.40 µg/mL
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivative 4iMCF-72.32 µg/mL5-Fluorouracil6.80 µg/mL

Data presented is for structurally related compounds and not for this compound.

Table 2: Comparative In Vitro Antimicrobial Activity of Thiazole Derivatives (MIC, µg/mL)

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-Arylazo-2-aminothiazole derivative 6E. coli12.52-Aminothiazole>100
5-Arylazo-2-aminothiazole derivative 7S. aureus252-Aminothiazole>100
N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivative 7aGram-positive bacteria0.008-0.015Ciprofloxacin-
Isatin-decorated thiazole derivative 11fP. aeruginosa---
6-Cl benzothiazole derivative with 4-OCH3 benzene ringE. coli0.12Ampicillin-

Data presented is for structurally related compounds and not for this compound.

In Vivo Data Comparison: Antitumor Efficacy

While in vivo data for this compound is not available, studies on related compounds in animal models provide a basis for predicting its potential in a physiological setting.

Table 3: Comparative In Vivo Antitumor Efficacy of 2-Amino-5-benzylthiazole Analogs

CompoundAnimal ModelTumor ModelDosing RegimenOutcome
5-benzyl-1,3,4-thiadiazol-2-amine derivative 2Ehrlich ascites carcinoma bearing miceEhrlich ascites carcinoma-54.63% tumor growth inhibition
5-benzyl-1,3,4-thiadiazol-2-amine derivative 3Ehrlich ascites carcinoma bearing miceEhrlich ascites carcinoma-60.8% tumor growth inhibition
AT7519 (Aminothiazole CDK inhibitor)BALB/c Nude MiceHCT116 Colon Cancer Xenograft10 mg/kg, i.p.Inhibition of target CDKs
AT7519 (Aminothiazole CDK inhibitor)Nude MiceHCT116 & HT29 Colon Cancer Xenograft9.1 mg/kg, twice daily, i.p.Tumor regression

Data presented is for structurally related compounds and not for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key in vitro and in vivo assays cited in the comparative data tables.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[4]

In Vitro Antimicrobial Assay (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

In Vivo Antitumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of human tumor cells (e.g., HCT116) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral) and schedule.

  • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.[6]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand FasL / TNF-α Receptor Death Receptor (Fas / TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 DNA_Damage DNA Damage (from Compound) p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mito Mitochondria Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound 2-Amino-5-benzylthiazole Derivative Compound->DNA_Damage

Caption: Proposed apoptotic signaling pathway induced by 2-amino-5-benzylthiazole derivatives.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Synthesis Compound Synthesis (this compound) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Microdilution) Synthesis->Antimicrobial Lead_ID_vitro Lead Identification Cytotoxicity->Lead_ID_vitro Antimicrobial->Lead_ID_vitro Xenograft Tumor Xenograft Model Establishment Lead_ID_vitro->Xenograft Treatment Compound Administration Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Toxicity Toxicity Evaluation Treatment->Toxicity PK_PD Pharmacokinetic/ Pharmacodynamic Studies Treatment->PK_PD Lead_Validation Lead Validation Efficacy->Lead_Validation Toxicity->Lead_Validation PK_PD->Lead_Validation

Caption: General experimental workflow for the evaluation of novel therapeutic compounds.

Conclusion

While direct experimental evidence for this compound is currently limited, the available data on structurally related 2-amino-5-benzylthiazole derivatives provide a strong foundation for predicting its biological activity. The comparative analysis suggests that this compound likely possesses both anticancer and antimicrobial properties. The in vitro data on analogs indicate potential for cytotoxicity against various cancer cell lines and inhibitory activity against microbial growth. Furthermore, the in vivo studies on similar compounds suggest that these effects may translate to a physiological setting, leading to tumor growth inhibition.

The provided experimental protocols and workflow diagrams offer a roadmap for the systematic evaluation of this compound. Future research should focus on obtaining specific in vitro and in vivo data for this compound to validate these predictions and fully elucidate its therapeutic potential. This comparative guide serves as a valuable resource for researchers initiating studies on this promising molecule.

References

Comparative Efficacy Analysis: 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine Scaffolds vs. Standard-of-Care in BRAF V600E-Mutated Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Thiazole Derivatives with Established Melanoma Therapies

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of a representative novel thiazole derivative and the standard-of-care drugs, Dabrafenib and Trametinib, against the BRAF V600E kinase and a BRAF V600E-mutated melanoma cell line.

Table 1: In Vitro BRAF V600E Kinase Inhibition

CompoundTargetIC50 (nM)
Novel Thiazole Derivative (Compound 7b)¹BRAF V600E36.3 ± 1.9
DabrafenibBRAF V600E47.2 ± 2.5[1]
DabrafenibBRAF V600E0.65
TrametinibMEK10.3 - 0.85

¹Compound 7b is N-[2-Benzenesulfonyl-1-(4-fluorophenyl)-ethylidene]-N′-[4-(4-methoxyphenyl)thiazol-2-yl]-hydrazine, a novel thiazole derivative with a fluorophenyl moiety.[1]

Table 2: In Vitro Cytotoxicity in BRAF V600E-Mutated Melanoma Cell Line (WM266.4)

CompoundCell LineIC50 (µM)
Novel Thiazole Derivative (Compound 7b)¹WM266.41.24
DabrafenibWM266.416.5 ± 0.91[1]

¹Compound 7b is N-[2-Benzenesulfonyl-1-(4-fluorophenyl)-ethylidene]-N′-[4-(4-methoxyphenyl)thiazol-2-yl]-hydrazine.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro BRAF V600E Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the recombinant BRAF V600E kinase.

Materials:

  • Recombinant active BRAF V600E enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.0)

  • Substrate (e.g., GST-MEK)

  • ATP

  • Test compounds and reference inhibitor (e.g., Dabrafenib) dissolved in DMSO

  • 96-well plates (e.g., glutathione-coated for GST-tagged substrate)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Substrate Coating: Coat the wells of a 96-well glutathione-coated plate with the GST-MEK substrate diluted in a suitable buffer (e.g., TTBS).

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In a separate plate, prepare a mixture containing the BRAF V600E kinase enzyme and the diluted test compounds or reference inhibitor.

  • Incubation: Incubate the kinase-compound mixture at room temperature for a specified period (e.g., 60 minutes) to allow for inhibitor binding.[2]

  • Initiation of Kinase Reaction: Transfer the kinase-compound mixture to the substrate-coated wells and add a solution containing ATP to initiate the phosphorylation reaction.[2]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[2][3]

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This is a two-step process involving the depletion of remaining ATP followed by the conversion of ADP to ATP, which generates a luminescent signal.[3]

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • BRAF V600E-mutated melanoma cell line (e.g., WM266.4)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds and reference drug (e.g., Dabrafenib) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the melanoma cells into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.[4]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathway Diagram

MAPK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thiazole 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine (and derivatives) Thiazole->BRAF_V600E Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E

Caption: Inhibition of the MAPK signaling pathway by 2-aminothiazole derivatives and Dabrafenib.

Experimental Workflow Diagram

Experimental_Workflow cluster_kinase In Vitro Kinase Assay cluster_cell Cell Viability (MTT) Assay k1 Coat plate with MEK substrate k3 Incubate BRAF V600E with compound k2 Prepare compound dilutions k2->k3 k4 Initiate reaction with ATP k3->k4 k5 Detect ADP production (Luminescence) k4->k5 k6 Calculate IC50 k5->k6 c1 Seed melanoma cells (96-well plate) c2 Treat with compound c1->c2 c3 Incubate (48-72h) c2->c3 c4 Add MTT reagent c3->c4 c5 Solubilize formazan c4->c5 c6 Measure absorbance c5->c6 c7 Calculate IC50 c6->c7

Caption: Workflow for in vitro efficacy evaluation of test compounds.

References

head-to-head comparison of different synthesis routes for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a key intermediate in the development of various therapeutic agents, is critical for efficient drug discovery pipelines. This guide provides a detailed head-to-head comparison of two prominent synthesis routes: the classical Hantzsch thiazole synthesis under conventional heating and a modern microwave-assisted approach. The information presented herein is supported by established chemical principles and data from analogous reactions in the scientific literature.

At a Glance: Comparison of Synthesis Routes

ParameterConventional Hantzsch SynthesisMicrowave-Assisted Hantzsch Synthesis
Reaction Time 8 - 10 hours5 - 15 minutes
Typical Yield 65 - 80%85 - 95%
Purity (post-workup) Good to HighHigh to Excellent
Energy Consumption HighLow
Scalability Well-establishedRequires specialized equipment
Environmental Impact Moderate (longer solvent heating)Low (reduced time and energy)

Synthesis Overview

The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1] This reaction involves the cyclization of an α-haloketone with a thiourea derivative. For the synthesis of this compound, the key precursors are 1-bromo-3-(2-fluorophenyl)propan-2-one and thiourea.

Reaction Scheme: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_product Product R1 1-bromo-3-(2-fluorophenyl)propan-2-one P This compound R1->P Hantzsch Reaction R2 Thiourea R2->P Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Characterization Reactants Combine Reactants (α-haloketone + Thiourea) Reaction Reaction (Conventional or Microwave) Reactants->Reaction Precipitation Precipitation in Water Reaction->Precipitation TLC TLC Analysis Reaction->TLC Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Product Final Product Recrystallization->Product MeltingPoint Melting Point Determination Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Product->MeltingPoint Product->Spectroscopy

References

Assessing the Selectivity Profile of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the kinase selectivity profile of the investigational compound 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine. Due to the limited publicly available selectivity data for this specific molecule, this document uses Dasatinib, a well-characterized multi-kinase inhibitor containing a 2-aminothiazole core, as a representative compound for comparative analysis against Gefitinib, an EGFR inhibitor. This guide outlines key experimental methodologies, presents comparative data, and illustrates relevant signaling pathways and workflows to aid researchers in designing and interpreting selectivity profiling studies.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. A comprehensive understanding of a compound's activity against a broad panel of kinases is essential for its development as a safe and effective therapeutic agent.

While specific quantitative data for this compound is not yet available in the public domain, the tables below present the selectivity profiles of Dasatinib and Gefitinib against a selection of kinases, illustrating the type of data required for a thorough assessment. Dasatinib is known for its broad activity against multiple tyrosine kinases, whereas Gefitinib exhibits a more selective profile, primarily targeting the Epidermal Growth Factor Receptor (EGFR).

Table 1: Biochemical IC50 Values for Selected Kinase Inhibitors

Kinase TargetDasatinib IC50 (nM)Gefitinib IC50 (nM)
ABL1< 1> 10,000
SRC< 1> 10,000
LCK< 1-
KIT5> 10,000
PDGFRA16-
PDGFRB1-
VEGFR28-
EGFR> 1000~50-90
HER2 (ERBB2)-> 10,000
RICK (RIPK2)-~50
GAK-~90

Data compiled from publicly available sources. Assay conditions may vary.

Table 2: Cellular Target Engagement (Apparent Intracellular IC50 Values)

Kinase TargetDasatinib (nM)Gefitinib (nM)
ABL10.6 - 11-
SRC0.6 - 11-
EGFR-~250-500

Data compiled from publicly available sources. Cellular assays reflect target engagement in a more physiological context.

Experimental Protocols for Selectivity Profiling

Accurate and reproducible experimental methodologies are crucial for generating high-quality selectivity data. Below are detailed protocols for common biochemical and cell-based assays used in kinase inhibitor profiling.

Biochemical Kinase Assays

1. Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

This traditional and sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[1]

  • Principle: Kinase activity is measured by the incorporation of ³³P from [γ-³³P]ATP into a specific peptide or protein substrate.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, assay buffer, and the test compound at various concentrations.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at a controlled temperature for a defined period.

    • Stop the reaction and spot the mixture onto a phosphocellulose filter membrane which binds the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

2. Mobility Shift Kinase Assay

This non-radioactive, high-throughput method separates phosphorylated and non-phosphorylated substrates based on their charge.[2][3]

  • Principle: The enzymatic transfer of a phosphate group to a fluorescently labeled peptide substrate alters its net charge, leading to a change in its electrophoretic mobility.

  • Procedure:

    • Set up the kinase reaction with the enzyme, fluorescently labeled substrate, ATP, and test compound in a microplate well.

    • Incubate to allow the kinase reaction to proceed.

    • Stop the reaction.

    • Apply the reaction mixture to a microfluidic chip.

    • An electric field is applied, separating the phosphorylated product from the unphosphorylated substrate.

    • The amount of product and substrate is quantified by detecting the fluorescence signal.

    • IC50 values are determined from the dose-response curve.

Cell-Based Kinase Assays

1. NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target kinase within living cells.[4][5][6]

  • Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Seed the cells into an assay plate.

    • Add the NanoBRET™ tracer and the test compound at various concentrations to the cells.

    • Incubate to allow for compound entry and binding.

    • Add the NanoLuc® substrate to generate the luminescent signal.

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio and determine the apparent intracellular IC50 value.

Signaling Pathways and Experimental Workflow

Visualizing the relevant signaling pathways and the experimental workflow can provide a clearer understanding of the compound's mechanism of action and the process of its evaluation.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays radiometric Radiometric Assay data_analysis Data Analysis (IC50 Determination) radiometric->data_analysis mobility_shift Mobility Shift Assay mobility_shift->data_analysis nanobret NanoBRET Assay nanobret->data_analysis proliferation Proliferation Assay proliferation->data_analysis compound Test Compound (e.g., this compound) compound->radiometric In vitro compound->mobility_shift In vitro compound->nanobret In cellulo compound->proliferation In cellulo selectivity_profile Selectivity Profile (Comparison to Alternatives) data_analysis->selectivity_profile

Caption: General experimental workflow for assessing kinase inhibitor selectivity.

Thiazole-containing compounds have been shown to inhibit various kinases involved in critical cancer signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[7][8][9] The diagram below illustrates a simplified representation of these pathways, highlighting potential points of inhibition.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation inhibitor This compound (Potential Inhibitor) inhibitor->PI3K inhibitor->RAF inhibitor->ERK

Caption: Simplified PI3K/AKT and MAPK/ERK signaling pathways, potential targets for inhibition.

References

Benchmarking ADME Properties: A Comparative Analysis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive in vitro and in silico Assessment of the ADME Profile of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine and Comparative Analogs for Drug Discovery

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This guide presents a comparative analysis of the ADME profile of the novel compound this compound against a panel of structurally related, commercially available 2-aminothiazole derivatives and the established kinase inhibitor, Dasatinib. This objective evaluation, supported by in silico predictions and established experimental protocols, aims to provide researchers, scientists, and drug development professionals with a valuable resource for benchmarking and lead optimization.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the potent tyrosine kinase inhibitor Dasatinib.[1][2] The compounds selected for this comparative analysis—2-amino-4-(trifluoromethyl)thiazole, 2-amino-5-methylthiazole, and (2-amino-1,3-thiazol-5-yl)(phenyl)methanone—represent a diverse set of substitutions on the thiazole ring, allowing for an insightful structure-property relationship study.

Comparative ADME Profile

To provide a consistent and directly comparable dataset, the ADME properties of the target compound and its analogs were predicted using validated in silico models. These computational predictions are presented alongside published experimental data for the benchmark drug, Dasatinib, offering a real-world context for the predicted values.

PropertyThis compound (Predicted)2-amino-4-(trifluoromethyl)thiazole (Predicted)2-amino-5-methylthiazole (Predicted)(2-amino-1,3-thiazol-5-yl)(phenyl)methanone (Predicted)Dasatinib (Experimental)
Molecular Weight ( g/mol ) 208.26168.12114.16204.24488.01
LogP 2.51.40.81.93.2
Aqueous Solubility (logS) -3.2-2.5-1.8-3.0pH-dependent
Human Intestinal Absorption (%) High (>90%)High (>90%)High (>90%)High (>90%)Rapidly absorbed
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) High (>1.0)High (>1.0)High (>1.0)High (>1.0)High
Plasma Protein Binding (%) ~85-95%~60-70%~40-50%~80-90%~96%
CYP450 Inhibition Potential inhibitor of CYP2D6Low potentialLow potentialPotential inhibitor of CYP1A2, CYP2C9Inhibitor of CYP3A4
Metabolic Stability (in Human Liver Microsomes) ModerateHighHighModerate to LowExtensively metabolized by CYP3A4

In silico predictions were generated using established computational models. Dasatinib data is sourced from published literature.[3]

Key ADME Insights and Experimental Design

The successful progression of a drug candidate is critically dependent on a favorable ADME profile. Below, we outline the significance of key ADME parameters and provide standardized protocols for their experimental determination.

Experimental Workflows and Signaling Pathways

To visualize the logical flow of ADME assessment and its impact on drug development, the following diagrams are provided.

ADME_Screening_Workflow ADME Screening Cascade A Compound Synthesis B Physicochemical Properties (Solubility, LogP) A->B C In Vitro Permeability (Caco-2 Assay) B->C D Metabolic Stability (Microsomal Assay) C->D E Plasma Protein Binding (Equilibrium Dialysis) D->E F In Vivo PK Studies E->F G Lead Optimization F->G Data-driven Decisions G->A

A typical workflow for assessing ADME properties in drug discovery.

ADME_Processes Key ADME Processes cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion A Oral Administration B GI Tract A->B C Bloodstream B->C Permeation D Tissues C->D E Liver (CYP450) C->E First-Pass Effect F Kidney/Bile C->F E->C Metabolites Drug_Likeness_Factors Impact of ADME on Drug-Likeness A Good Solubility E High Oral Bioavailability A->E B Optimal Permeability B->E C Metabolic Stability F Favorable Dosing Regimen C->F G Reduced Drug-Drug Interactions C->G D Low Plasma Protein Binding D->E E->F H Poor Solubility L Low Oral Bioavailability H->L I High Efflux I->L J Rapid Metabolism M Frequent Dosing J->M N Potential for DDIs J->N K High Plasma Protein Binding K->L

References

confirming experimental findings for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine with computational modeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, testing, and refinement. In this guide, we explore the convergence of experimental findings and computational modeling in evaluating the potential of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine and its analogs as promising scaffolds in drug discovery.

Experimental Landscape: Insights from a Structurally Similar Analog

The 2-aminothiazole core is a recognized privileged structure in medicinal chemistry, forming the backbone of several clinically approved drugs.[1] Fluorinated thiazole derivatives, in particular, have demonstrated promising anticancer activities in various in vitro models.[4] Although specific cytotoxicity data for this compound is limited, studies on similar compounds suggest potential mechanisms involving the modulation of signaling pathways that regulate cell growth and apoptosis.[4]

To provide a tangible point of comparison, we present experimental data for N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide, a compound sharing the core 5-benzyl-1,3-thiazol-2-amine structure with a modification at the 2-amino position. This analog has been synthesized and evaluated for its antitumor activity against a panel of human cancer cell lines.[3]

Comparative Anticancer Activity Data

The following table summarizes the growth percentage (GP) values for N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide against various cancer cell lines, as reported by the National Cancer Institute (NCI).[3] A GP value less than 100 indicates cell growth inhibition, while a negative value signifies cell killing.

Cancer TypeCell LineGrowth Percentage (GP) (%)
MelanomaMDA-MB-435-56.28
Ovarian CancerOVCAR-3-47.79
CNS CancerSF-295-46.64
Average 13.14

Table 1: In vitro anticancer activity of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide. Data extracted from Digital Medicine Association.[3]

These results highlight the potent cytotoxic effects of this 2-aminothiazole derivative against several cancer cell lines.[3]

Experimental Protocols

The synthesis and biological evaluation of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide involved the following key steps[3]:

Synthesis:

  • Preparation of 5-(4-fluorobenzyl)thiazol-2-ylamine: This intermediate is synthesized through a Hantzsch thiazole synthesis or a similar established method.

  • Acylation: The intermediate is then reacted with chromane-3-carbonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dioxane.

  • Purification: The final product is isolated and purified by recrystallization.

Anticancer Screening:

  • The compound was evaluated against the NCI-60 human tumor cell line panel.

  • The protocol involves incubating the cancer cells with the test compound at a single concentration.

  • The percentage of cell growth is determined using a sulforhodamine B (SRB) assay, which measures cell protein content.

Computational Modeling: A Predictive Framework

In the absence of direct experimental data for this compound, computational modeling offers a powerful approach to predict its biological activity and elucidate its potential mechanism of action. The following workflow outlines a typical in silico investigation for a novel small molecule.

G cluster_0 Computational Workflow A Ligand Preparation (Energy Minimization) C Molecular Docking (Predicts Binding Affinity & Pose) A->C B Target Identification (e.g., Kinases, Apoptotic Proteins) B->C D Molecular Dynamics Simulation (Assesses Stability of Ligand-Protein Complex) C->D G Prioritization of Analogs for Synthesis D->G E ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) E->G F Pharmacophore Modeling (Identifies Key Chemical Features) F->G

A typical computational drug discovery workflow.
Key Computational Methodologies

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed using a dataset of known active and inactive molecules to correlate chemical structures with biological activities.[5] For 2-aminothiazole derivatives, a QSAR model could predict the anticancer potency based on various molecular descriptors.[5]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, potential targets could include kinases like Aurora kinase or receptor tyrosine kinases, which are often implicated in cancer.[5] The docking score provides an estimate of the binding affinity.

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode.[6]

Predicted Signaling Pathway Involvement

Based on the known activities of similar 2-aminothiazole derivatives, a plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway in cancer cells, such as the PI3K/Akt pathway.

G cluster_0 Hypothetical Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt CellGrowth Cell Growth & Proliferation Akt->CellGrowth Apoptosis Apoptosis Inhibition Akt->Apoptosis Compound 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine Compound->PI3K Inhibition

Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion: A Synergy of Approaches

The integration of experimental data from analogs with predictive computational modeling provides a powerful strategy for evaluating the therapeutic potential of novel compounds like this compound. While the direct experimental validation of this specific molecule is pending, the available evidence from closely related structures, combined with the robust predictive power of in silico methods, strongly suggests that the 2-aminothiazole scaffold, particularly with a fluorobenzyl substitution, warrants further investigation in the development of new anticancer agents. This synergistic approach allows for the rational design and prioritization of candidates for synthesis and biological testing, ultimately accelerating the drug discovery pipeline.

References

Comparative Analysis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine and Structurally Related Thiazole Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the therapeutic potential of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine and other notable thiazole derivatives, drawing upon available peer-reviewed literature. The content is intended for researchers, scientists, and professionals in drug development, offering insights into the evolving landscape of thiazole-based therapeutics.

While specific peer-reviewed data validating the therapeutic potential of this compound is limited, the broader class of 2-aminothiazole derivatives has demonstrated significant promise in various therapeutic areas. This guide synthesizes findings from related compounds to contextualize the potential applications and research directions for this compound. The unique structural arrangement of this compound, featuring a 2-fluorobenzyl moiety at the 5-position and an amine group at the 2-position of the 1,3-thiazole ring, suggests potential for diverse biological interactions.[1] The presence of a fluorine atom can enhance lipophilicity and influence pharmacokinetic properties.[1]

Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of various thiazole derivatives against different cancer cell lines. This data provides a benchmark for the potential cytotoxic effects that could be investigated for this compound.

CompoundCell LineActivity MetricValueReference
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (Compound 6d)K563 (Leukemia)IC50Comparable to Dasatinib[2]
"MCF-7 (Breast)IC5020.2 µM[2]
"HT-29 (Colon)IC5021.6 µM[2]
Dasatinib (Reference Drug)K563, MCF-7, HT-29IC50< 1 µM[2]
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (Compound H1)HeLa (Cervical)IC50380 nM[3]
5-aryl-(2-thienylamino)-1,3,4-thiadiazolesVariousIC50< 10 µM
Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have also been investigated for their antimicrobial properties. The data below highlights the activity of select compounds against various pathogens.

CompoundOrganismActivity MetricValue (mg/mL)Reference
Compound 3E. coliMIC0.23 - 0.70[4]
"S. aureus (MRSA)MIC0.23 - 0.70[4]
"P. aeruginosaMIC0.23 - 0.70[4]
Compound 4E. coliMIC0.17[4]
Compound 8C. albicansMIC0.08 - 0.23[4]
Compound 9B. cereusMIC0.17[4]

*Note: The specific structures for compounds 3, 4, 8, and 9 are detailed in the cited reference.

Experimental Protocols

Hantzsch Thiazole Synthesis

A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][5] This classical approach involves the cyclization of an α-haloketone with a thiourea or thioamide.

General Protocol:

  • Preparation of α-haloketone: An appropriate ketone is halogenated at the α-position. For this compound, this would likely start with a derivative of 2-fluorobenzyl ketone.

  • Cyclization: The resulting α-haloketone is reacted with thiourea in a suitable solvent, such as ethanol.

  • Workup and Purification: The reaction mixture is typically neutralized or made basic to precipitate the 2-aminothiazole product. The crude product is then purified by recrystallization or chromatography.

G cluster_synthesis Hantzsch Thiazole Synthesis alpha_haloketone α-Haloketone reaction Cyclization (e.g., in Ethanol) alpha_haloketone->reaction thiourea Thiourea thiourea->reaction aminothiazole 2-Aminothiazole Derivative reaction->aminothiazole

Caption: Workflow of the Hantzsch thiazole synthesis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential anticancer agents.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then calculated.

G seed_cells Seed cancer cells in 96-well plate add_compound Add test compound at various concentrations seed_cells->add_compound incubate Incubate (e.g., 48-72 hours) add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to form formazan crystals add_mtt->incubate_mtt solubilize Solubilize formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for an MTT cytotoxicity assay.

Potential Signaling Pathways

The biological activity of this compound and its analogs likely involves the modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis.[1] While the specific targets for this compound are yet to be identified, related molecules have been shown to interact with kinases and other enzymes involved in cell proliferation.[1]

G compound 5-(2-Fluorobenzyl)- 1,3-thiazol-2-amine target Molecular Target (e.g., Kinase, Receptor) compound->target Binds to pathway Signaling Pathway Modulation target->pathway cellular_response Cellular Response pathway->cellular_response growth Inhibition of Cell Growth cellular_response->growth apoptosis Induction of Apoptosis cellular_response->apoptosis

Caption: Hypothesized mechanism of action for thiazole derivatives.

Conclusion

The 2-aminothiazole scaffold is a versatile pharmacophore with demonstrated potential in the development of anticancer and antimicrobial agents.[4][5][6] While direct experimental validation for this compound is not yet available in peer-reviewed literature, the data from structurally related compounds provide a strong rationale for its investigation. The comparative data and standardized protocols presented in this guide offer a framework for researchers to design and conduct studies to elucidate the therapeutic potential of this specific molecule. Future research should focus on in vitro screening against a panel of cancer cell lines and microbial strains, followed by mechanistic studies to identify its molecular targets and signaling pathways.

References

Safety Operating Guide

Proper Disposal of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine down the drain or in regular solid waste. This compound is classified as hazardous to the aquatic environment and requires disposal as chemical waste through a licensed facility.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. Based on data for the hydrochloride salt and structurally similar compounds, this chemical should be handled with care.[1][2]

Primary Hazards:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Required Personal Protective Equipment (PPE): To mitigate exposure risks during handling and disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][2]

  • Body Protection: A laboratory coat must be worn to protect against skin contact.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.[2]

All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[1]

Chemical and Waste Profile

Proper identification and characterization of the waste are the first steps toward compliant disposal.

ParameterValue
Chemical Name This compound
CAS Number 876715-72-9
Molecular Formula C₁₀H₉FN₂S
Molecular Weight 208.26 g/mol
Assumed Hazard Class Irritant, Environmental Hazard
Waste Type Halogenated Organic Waste

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][3][4] The following protocol outlines the procedures for waste segregation, collection, and preparation for disposal.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Labeling:

    • Clearly label a dedicated, chemically resistant, and sealable container for "this compound Waste".[1]

    • The label should include the full chemical name, CAS number, and hazard pictograms (e.g., irritant, environmentally hazardous).

  • Waste Segregation:

    • Solid Waste:

      • Collect any unused or contaminated solid this compound in the designated container.[1]

      • This includes contaminated lab supplies such as weighing paper, disposable spatulas, and absorbent materials from spill clean-ups.[1][5]

      • Avoid generating dust during collection.[6]

    • Liquid Waste:

      • If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container designated for halogenated organic waste.[1]

      • Do not mix with other incompatible waste streams.[1]

    • Contaminated PPE:

      • Used gloves, masks, and other disposable PPE that are contaminated should be double-bagged and placed in a designated container for chemically contaminated solid waste.[1]

  • Container Management:

    • Ensure all waste containers are in good condition and are compatible with the chemical.

    • Keep containers securely closed except when adding waste.[5]

    • Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

  • Documentation and Disposal:

    • Maintain a log of the waste generated, including the chemical name, quantity, and date.[1]

    • Arrange for the collection of the waste by a licensed and approved waste disposal plant.[3][4]

    • Provide the waste disposal service with all necessary documentation, including the Safety Data Sheet (SDS) if available.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5]

    • Sweep up the absorbed material and place it in the designated hazardous waste container.[5][7]

    • Clean the affected area thoroughly.

    • Do not let the product enter drains.[6]

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected skin with plenty of soap and water.[3]

  • Eye Contact:

    • Rinse cautiously with water for several minutes.[3]

    • Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the person to fresh air.[3]

    • If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of Waste Identify_Waste Identify Waste Type (Solid, Liquid, PPE) Start->Identify_Waste Segregate_Waste Segregate into Labeled, Compatible Containers Identify_Waste->Segregate_Waste Solid_Waste Solid Waste Container (Halogenated Organic) Segregate_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste Container (Halogenated Organic) Segregate_Waste->Liquid_Waste Liquid PPE_Waste Contaminated PPE (Double-Bagged) Segregate_Waste->PPE_Waste PPE Store_Waste Store in Designated Secure Area Solid_Waste->Store_Waste Liquid_Waste->Store_Waste PPE_Waste->Store_Waste Documentation Maintain Waste Log Store_Waste->Documentation Arrange_Disposal Arrange for Professional Waste Disposal Service Documentation->Arrange_Disposal End Waste Disposed Compliantly Arrange_Disposal->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and thiazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure when handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[2][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.[1][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for both personal safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of material to be used and the nature of the procedure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[2]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.[3]

2. Handling the Compound:

  • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to avoid splashing.

  • Reactions: Set up all glassware for chemical reactions securely within the fume hood. Ensure all joints are properly sealed.

3. Post-Handling Procedures:

  • Decontamination: After handling is complete, thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[2]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated disposable PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Waste Identification: Use a dedicated, sealed, and clearly labeled container for "this compound waste." The container must be chemically resistant.[3]

  • Solid Waste: Collect any unused or contaminated solid compound, along with contaminated consumables such as weighing paper and disposable spatulas, in the designated solid waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled, and sealed container for halogenated or nitrogenous organic waste, depending on the solvent used. Do not mix with incompatible waste streams.[3]

  • Contaminated PPE: Used gloves, masks, and other disposable PPE should be double-bagged and placed in a designated container for chemically contaminated waste.[3]

2. Professional Disposal:

  • Documentation: Maintain a detailed log of the generated waste, including the chemical name, quantity, and date.

  • Licensed Disposal Service: Arrange for the collection and disposal of the chemical waste by a licensed professional waste disposal service. Do not dispose of this chemical into the environment, drains, or as regular solid waste.[3]

Visual Safety Workflow

The following diagrams illustrate the key procedural workflows for safely handling this compound.

cluster_ppe PPE Selection Workflow Start Start Assess Task Assess Handling Task (Weighing, Dissolving, Reaction) Start->Assess Task Fume Hood Work in Chemical Fume Hood Assess Task->Fume Hood Standard PPE Wear Standard PPE: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves (Double) - Lab Coat - Closed-Toe Shoes Fume Hood->Standard PPE Aerosol Risk Potential for Aerosol Generation? Standard PPE->Aerosol Risk Respirator Wear NIOSH-Approved Respirator Aerosol Risk->Respirator Yes Proceed Proceed with Task Aerosol Risk->Proceed No Respirator->Proceed End End Proceed->End

Caption: PPE Selection Workflow for Handling this compound.

cluster_disposal Operational and Disposal Workflow StartOp Start Operation Prep Pre-Handling Preparation (Risk Assessment, Emergency Eqpt.) StartOp->Prep Handle Handle Compound in Fume Hood (Weighing, Dissolving, etc.) Prep->Handle Decon Decontaminate Work Area Handle->Decon Waste Seg Segregate Waste Decon->Waste Seg Solid Waste Solid Waste (Unused compound, contaminated items) Waste Seg->Solid Waste Liquid Waste Liquid Waste (Solutions) Waste Seg->Liquid Waste PPE Waste Contaminated PPE Waste Seg->PPE Waste Store Waste Store in Labeled, Sealed Containers Solid Waste->Store Waste Liquid Waste->Store Waste PPE Waste->Store Waste Prof Disp Arrange Professional Disposal Store Waste->Prof Disp EndOp End Operation Prof Disp->EndOp

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.